Anagliptin hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
Formule moléculaire |
C19H26ClN7O2 |
|---|---|
Poids moléculaire |
419.9 g/mol |
Nom IUPAC |
N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H25N7O2.ClH/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20;/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28);1H/t15-;/m0./s1 |
Clé InChI |
SRIIFFBJIKZICS-RSAXXLAASA-N |
Origine du produit |
United States |
Foundational & Exploratory
Chiral separation methods for Anagliptin hydrochloride enantiomers
An In-depth Technical Guide to Chiral Separation Methods for Anagliptin Hydrochloride Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for the chiral separation of this compound enantiomers. Anagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a chiral drug, and the control of its enantiomeric purity is a critical aspect of its development and quality control. This document details a validated High-Performance Liquid Chromatography (HPLC) method and explores potential analogous methods using Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) based on successful separations of other DPP-4 inhibitors.
High-Performance Liquid Chromatography (HPLC) Method
A validated, isocratic, chiral phase HPLC method has been successfully developed for the quantification of the (R)-isomer in Anagliptin.[1] This method is demonstrated to be simple, accurate, selective, and precise, making it suitable for quality control in bulk drug manufacturing.[1]
Experimental Protocol
The separation is achieved using a cellulose-based chiral stationary phase.[1][2] The method involves the following steps:
-
Sample Preparation : Accurately weigh and dissolve the Anagliptin sample in the diluent (mobile phase) to a known concentration (e.g., 1 mg/mL).[1] For the standard solution of the (R)-isomer, a concentration of 0.1 mg/mL is prepared and further diluted as needed.[1]
-
Chromatographic System : An HPLC system equipped with a quaternary gradient pump, autosampler, column oven, and a variable wavelength detector is used.[1]
-
Chromatographic Conditions : The separation is performed on a Lux Cellulose-3 column. The mobile phase consists of a mixture of n-hexane, ethanol, and a basic additive like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA).[1][2] The system is operated in an isocratic mode.
-
Detection : The enantiomers are detected using a UV detector at a wavelength of 254 nm.[1][2]
-
Data Analysis : The output signal is monitored and integrated using chromatography data software to determine the retention times, peak areas, and resolution.[1] The (S)-isomer is reported to elute before the pharmacologically active (R)-isomer.[2]
Data Presentation: HPLC Method Parameters
The following table summarizes the quantitative data and validated parameters for the chiral HPLC separation of Anagliptin enantiomers.
| Parameter | Value | Reference |
| Chromatographic Column | ||
| Stationary Phase | Lux Cellulose-3 [cellulose tris(4-methylbenzoate)] | [1][2] |
| Dimensions | 250 x 4.6 mm, 5 µm | [1][2] |
| Mobile Phase | ||
| Composition | n-Hexane : Ethanol : Diethylamine (DEA) | [1] |
| Ratio | 80 : 20 : 0.1 (v/v/v) | [1] |
| Instrumental Conditions | ||
| Flow Rate | 1.0 mL/min | [1][2] |
| Temperature | Ambient | [1] |
| Injection Volume | 10 µL | [1] |
| Detection Wavelength | 254 nm | [1][2] |
| Performance Data | ||
| Retention Time ((S)-isomer) | 8.09 min | [2] |
| Retention Time ((R)-isomer) | 9.11 min | [2] |
| Resolution (Rs) | > 3.0 | [1] |
| Linearity Range ((R)-isomer) | LOQ - 1.4 µg/mL | [1] |
| Correlation Coefficient (R²) | 0.999 | [2] |
| Limit of Detection (LOD) | 0.09 µg/mL | |
| Limit of Quantitation (LOQ) | 0.25 µg/mL | |
| Mean Recovery ((R)-isomer) | 100–102% | [1] |
Visualization: HPLC Experimental Workflow
Caption: Workflow for the chiral HPLC separation of Anagliptin enantiomers.
Supercritical Fluid Chromatography (SFC) - Proposed Analogous Method
While a specific SFC method for Anagliptin has not been reported in the reviewed literature, SFC is a powerful technique for chiral separations, often offering advantages in speed and reduced solvent consumption over HPLC.[3] Methods developed for other DPP-4 inhibitors, such as Linagliptin (B1675411), can serve as a strong starting point for developing a method for Anagliptin. Polysaccharide-based stationary phases are highly effective in chiral SFC.[4]
Proposed Experimental Protocol (Analogous to Linagliptin)
A potential SFC method for Anagliptin could be adapted from a validated method for Linagliptin, which also possesses a primary amine group amenable to separation on certain chiral stationary phases.
-
Sample Preparation : Dissolve the Anagliptin sample in a suitable solvent mixture, such as the mobile phase co-solvent (e.g., Methanol (B129727)/Ethanol).
-
Chromatographic System : An SFC system equipped with a fluid delivery module, an automated back pressure regulator, a column oven, and a photodiode array (PDA) detector.
-
Proposed Chromatographic Conditions : Utilize an immobilized polysaccharide-based chiral column. The mobile phase would consist of supercritical CO₂ and an alcohol modifier (e.g., methanol or ethanol) with a basic additive.
-
Detection : Monitor the eluent using a PDA detector at a wavelength appropriate for Anagliptin (e.g., 225 nm, similar to Linagliptin).
-
Method Development : Key parameters to optimize would include the choice of co-solvent and additive, gradient profile, back pressure, and temperature to achieve optimal resolution.
Data Presentation: Proposed Analogous SFC Method Parameters
The following table outlines a potential starting point for the development of an SFC method for Anagliptin, based on a method for Linagliptin.
| Parameter | Proposed Value (based on Linagliptin method) | Reference |
| Chromatographic Column | ||
| Stationary Phase | Chiralpak® IA-3 (Amylose tris(3,5-dimethylphenylcarbamate), immobilized) | |
| Dimensions | 250 x 4.6 mm, 3 µm | |
| Mobile Phase | ||
| Supercritical Fluid | Carbon Dioxide (CO₂) | |
| Co-solvent | Ethanol : Methanol : Monoethanolamine (MEA) | |
| Ratio | 60 : 40 : 0.2 (v/v/v) | |
| Instrumental Conditions | ||
| Flow Rate | 0.5 mL/min | |
| Column Temperature | 25 °C | |
| Injection Volume | 10 µL | |
| Detection Wavelength | ~225 nm |
Visualization: Proposed SFC Experimental Workflow
Caption: A proposed workflow for the chiral SFC separation of Anagliptin.
Capillary Electrophoresis (CE) - Proposed Analogous Method
Capillary Electrophoresis is another powerful technique for chiral separations, offering high efficiency, short analysis times, and low consumption of reagents.[5] While a specific CE method for Anagliptin is not available, methods developed for other gliptins like Linagliptin and Alogliptin using cyclodextrins as chiral selectors provide a viable template.[6]
Proposed Experimental Protocol (Analogous to other Gliptins)
A CE method for Anagliptin could be developed based on the successful enantioseparation of Linagliptin.
-
Sample Preparation : Dissolve the Anagliptin sample in the background electrolyte (BGE) or a compatible solvent.
-
Electrophoresis System : A CE system with a power supply, a fused-silica capillary, and a UV or PDA detector.
-
Proposed Electrophoretic Conditions : An uncoated fused-silica capillary would be used. The BGE would likely be an acidic buffer (e.g., sodium acetate) containing a cyclodextrin (B1172386) derivative as the chiral selector.
-
Detection : Detection would be performed at a suitable UV wavelength for Anagliptin.
-
Method Development : Optimization would involve screening various cyclodextrins (e.g., carboxymethyl-β-cyclodextrin) and adjusting the BGE concentration, pH, applied voltage, and temperature to achieve baseline separation.
Data Presentation: Proposed Analogous CE Method Parameters
The following table provides potential starting conditions for a chiral CE method for Anagliptin, based on a method for Linagliptin.
| Parameter | Proposed Value (based on Linagliptin method) | Reference |
| Capillary | ||
| Type | Uncoated Fused-Silica | [6] |
| Dimensions | ~50 µm I.D., ~65 cm total length | [6] |
| Background Electrolyte (BGE) | ||
| Buffer | Sodium Acetate | [6] |
| Concentration | ~70 mM | [6] |
| pH | ~6.1 | [6] |
| Chiral Selector | ||
| Type | Carboxymethyl-β-cyclodextrin | [6] |
| Concentration | ~4.7 mM | [6] |
| Instrumental Conditions | ||
| Applied Voltage | ~28 kV | [6] |
| Temperature | 25 °C | [6] |
| Detection | UV, wavelength appropriate for Anagliptin |
Visualization: Proposed CE Experimental Workflow
Caption: A proposed workflow for the chiral CE separation of Anagliptin.
References
- 1. iajpr.com [iajpr.com]
- 2. ijcpa.in [ijcpa.in]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. A capillary electrophoresis method for the determination of the linagliptin enantiomeric impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystallographic Insights into Anagliptin's Interaction with DPP-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystallographic binding of anagliptin (B605506) hydrochloride to dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes. By elucidating the precise molecular interactions, this document aims to offer valuable insights for researchers and professionals engaged in drug discovery and development.
Quantitative Binding and Crystallographic Data
The interaction between anagliptin and DPP-4 has been characterized by various quantitative measures, providing a clear picture of its potency and the quality of the structural data.
| Parameter | Value | Reference |
| Binding Affinity | ||
| IC50 (DPP-4) | 3.4 nM | [1] |
| Crystallographic Data | ||
| PDB Code | 3WQH | [2][3][4] |
| Resolution | 2.85 Å | [1][2][5] |
| R-Value Work | 0.227 | [4] |
| R-Value Free | 0.288 | [4] |
| Molecular Weight | ||
| Anagliptin | 383.45 g/mol | [2][3] |
| DPP-4 Complex | 172.88 kDa | [4] |
Experimental Protocols
The following sections detail the methodologies employed in the crystallographic analysis of the anagliptin-DPP-4 complex.
Protein Expression and Purification
Human DPP-4 (hDPP-4) was expressed using the Silkworm-Baculovirus system.[2] The expression vector was designed to produce a fusion protein with a DDDDK-tag and an HRV3C protease recognition site at the N-terminus.[2] The purification process involved several key steps:
-
Harvesting and Lysis: Silkworm pupae were harvested, frozen, and homogenized in a PBS buffer (pH 7.4) containing a protease inhibitor cocktail.[2]
-
Affinity Chromatography: The supernatant containing the DDDDK-tagged hDPP-4 was purified using a DDDDK-tagged Protein PURIFICATION GEL.[2]
-
Tag Removal: The DDDDK-tag was cleaved by treatment with HRV 3C protease.[2]
-
Ion Exchange Chromatography: Further purification was achieved using an ion exchange column with a linear gradient of 0–300mM NaCl.[2]
-
Gel Filtration Chromatography: The final purification step was performed using a Superdex 200 column.[2] The purified hDPP-4 was then concentrated to 10 mg/mL for crystallization.[2]
Crystallization and Data Collection
The co-crystal structure of DPP-4 with anagliptin was obtained through the following procedure:
-
Complex Formation: The DPP-4-anagliptin complex was prepared by adding a 10-fold molar excess of anagliptin to the enzyme solution.[1]
-
Crystallization: Crystals of the complex were grown from a solution containing 18% PEG400, 15% PEG1000, and 0.15 M Na/K phosphate (B84403) (pH 6.5) at 293 K.[1]
-
Cryo-protection: Before data collection, the crystal was cryo-cooled using a mixture of 25% glycerol, 18% PEG400, 15% PEG1000, and 0.15 M Na/K phosphate (pH 6.5).[1]
-
X-ray Diffraction: X-ray diffraction data were collected at 100 K on beamline BL41XU at SPring-8.[1]
Structure Determination
The structure of the DPP-4–anagliptin complex was solved by molecular replacement.[1] The structure of the DPP-4–saxagliptin complex (PDB code 3BJM) was used as a model.[1]
Visualizing the Molecular Interactions and Pathways
The following diagrams illustrate the experimental workflow, the binding of anagliptin to the DPP-4 active site, and the broader signaling pathway affected by this interaction.
Figure 1: Experimental workflow for the crystallographic analysis of the DPP-4-anagliptin complex.
Figure 2: Anagliptin's interaction with the subsites of the DPP-4 active site.
Figure 3: Signaling pathway of DPP-4 inhibition by anagliptin.
Concluding Remarks
The crystallographic analysis of anagliptin bound to DPP-4 reveals a non-covalent binding mode, with key interactions in the S1, S2, and S2 extensive subsites.[1][2] Notably, a dipole interaction is observed between the cyano group of anagliptin and the S1 subsite, which is distinct from the covalent bond formation seen with some other DPP-4 inhibitors.[1] This detailed structural understanding provides a solid foundation for the rational design of next-generation DPP-4 inhibitors with improved potency and selectivity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Anagliptin [pdb101.rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico ADME and Toxicity Prediction for Anagliptin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is an oral antihyperglycemic agent used in the management of type 2 diabetes mellitus.[1][2] Its mechanism of action involves preventing the degradation of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner.[1][2] As with any drug candidate, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile is paramount for successful clinical development. This technical guide provides an in-depth overview of the in silico prediction of ADME and toxicity parameters for Anagliptin hydrochloride. By leveraging computational models, researchers can gain early insights into the pharmacokinetic and safety profiles of drug candidates, thereby accelerating the drug discovery and development process.
Introduction to In Silico ADME and Toxicity Prediction
In silico ADME and toxicity prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a chemical compound.[3] These methods have gained significant traction in the pharmaceutical industry due to their potential to reduce the time, cost, and ethical concerns associated with traditional in vitro and in vivo studies.[3] By analyzing the chemical structure of a molecule, these models can predict a wide range of properties, from oral bioavailability to potential carcinogenicity.
The predictive power of these models is rooted in Quantitative Structure-Activity Relationship (QSAR) principles, which posit that the biological activity of a chemical is directly related to its molecular structure. By training algorithms on large datasets of compounds with known ADME and toxicity profiles, it is possible to develop models that can accurately predict these properties for novel compounds.
In Silico ADME Profile of Anagliptin
The ADME profile of a drug determines its concentration and duration of action at the target site. In silico tools such as SwissADME can provide valuable predictions for various ADME parameters based on the molecular structure of the compound. The Simplified Molecular Input Line Entry System (SMILES) string for Anagliptin, CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCC[C@H]3C#N, is used as the input for these predictions.[2][4][5][6]
Physicochemical Properties and Lipinski's Rule of Five
Lipinski's Rule of Five is a rule of thumb to evaluate the druglikeness of a chemical compound and its potential for oral bioavailability. The rule states that, in general, an orally active drug has no more than one violation of the following criteria:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular weight under 500 daltons.
-
A calculated octanol-water partition coefficient (LogP) not greater than 5.
The predicted physicochemical properties for Anagliptin are summarized in the table below.
| Property | Predicted Value | Lipinski's Rule of Five |
| Molecular Weight | 383.45 g/mol | Compliant |
| Hydrogen Bond Donors | 2 | Compliant |
| Hydrogen Bond Acceptors | 7 | Compliant |
| LogP (Consensus) | 0.85 | Compliant |
| Violations | 0 | Druglike |
Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five for Anagliptin.
Absorption
In silico models predict that Anagliptin has high intestinal absorption. This is consistent with experimental data in humans, which shows a mean fraction of the dose absorbed to be greater than 73%.[5][7]
| Parameter | Predicted Value |
| Gastrointestinal (GI) absorption | High |
| BBB permeant | No |
Table 2: Predicted Absorption Properties of Anagliptin.
Distribution
The distribution of a drug throughout the body is influenced by its binding to plasma proteins and its ability to cross biological membranes. In silico predictions for Anagliptin's distribution are presented below.
| Parameter | Predicted Value |
| P-glycoprotein (P-gp) substrate | Yes |
| Volume of Distribution (VDss) | Not available from standard in silico models |
Table 3: Predicted Distribution Properties of Anagliptin.
Metabolism
In silico models can predict the likelihood of a compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Experimental studies have shown that Anagliptin is metabolized by a series of cytochrome P450 enzymes.[8]
| CYP Isoform | Predicted Interaction |
| CYP1A2 inhibitor | No |
| CYP2C19 inhibitor | No |
| CYP2C9 inhibitor | No |
| CYP2D6 inhibitor | No |
| CYP3A4 inhibitor | No |
Table 4: Predicted Cytochrome P450 Inhibition for Anagliptin.
The primary metabolic pathway of Anagliptin involves the hydrolysis of the cyano group to form a carboxylate metabolite (M1).[7][8]
Excretion
In silico models for predicting specific excretion pathways are less common. However, experimental data indicates that Anagliptin and its metabolite are primarily cleared through the urinary system, with approximately 73.2% of the administered dose recovered in urine.[5][7]
In Silico Toxicity Profile of Anagliptin
Predicting potential toxicity early in the drug development process is crucial to avoid late-stage failures. In silico tools like ProTox-II can estimate various toxicity endpoints based on the chemical structure of a compound.
Acute Oral Toxicity
| Parameter | Predicted Value |
| LD50 (rat) | 2000 mg/kg |
| Toxicity Class | 4 (Harmful if swallowed) |
Table 5: Predicted Acute Oral Toxicity of Anagliptin.
Organ Toxicity
| Endpoint | Predicted Outcome |
| Hepatotoxicity | Inactive |
Table 6: Predicted Organ Toxicity of Anagliptin.
Genotoxicity and Carcinogenicity
| Endpoint | Predicted Outcome |
| Mutagenicity (Ames test) | Inactive |
| Carcinogenicity | Inactive |
Table 7: Predicted Genotoxicity and Carcinogenicity of Anagliptin.
Other Toxicity Endpoints
| Endpoint | Predicted Outcome |
| hERG Inhibition | Not available from standard in silico models |
| Immunotoxicity | Inactive |
| Cytotoxicity | Inactive |
Table 8: Other Predicted Toxicity Endpoints for Anagliptin.
Experimental Protocols for In Silico Prediction
ADME Prediction using SwissADME
Methodology:
-
Input: The canonical SMILES string of Anagliptin is obtained from a chemical database such as PubChem.
-
Platform: The SwissADME web server is utilized for the prediction.
-
Computation: The platform employs a combination of established predictive models, including boiled-egg plot for gastrointestinal absorption and brain penetration, and predictive models for P-gp substrate and CYP inhibition based on machine learning algorithms trained on large datasets of known compounds.
-
Output: The tool generates a comprehensive report of predicted physicochemical properties, pharmacokinetic parameters, and druglikeness characteristics.
Toxicity Prediction using ProTox-II
Methodology:
-
Input: The canonical SMILES string of Anagliptin is used as the input.
-
Platform: The ProTox-II web server is employed for the toxicity prediction.
-
Computation: ProTox-II utilizes a combination of methods, including fragment-based prediction, similarity to known toxic compounds, and machine learning models (e.g., support vector machines) trained on extensive toxicological databases. It predicts various endpoints, including oral toxicity, organ toxicity, and genotoxicity.
-
Output: The server provides predicted toxicity endpoints with associated confidence scores, a predicted LD50 value with a toxicity class, and information on potential toxicity targets.
Visualizations
Anagliptin Signaling Pathway
Caption: Anagliptin inhibits DPP-4, increasing active incretins, leading to enhanced insulin and reduced glucagon secretion.
In Silico ADME Prediction Workflow
Caption: Workflow for predicting ADME properties from a chemical structure using in silico tools.
In Silico Toxicity Prediction Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Anagliptin | C19H25N7O2 | CID 44513473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dockdynamics.com [dockdynamics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PubChemLite - Anagliptin (C19H25N7O2) [pubchemlite.lcsb.uni.lu]
- 6. Anagliptin - Wikipedia [en.wikipedia.org]
- 7. epa.gov [epa.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
The Discovery and Structure-Activity Relationship of Anagliptin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus.[1] By preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), Anagliptin enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, thereby improving glycemic control.[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and structure-activity relationship (SAR) of Anagliptin and its derivatives. Detailed experimental protocols for key assays, quantitative SAR data, and visualizations of the synthetic workflow and signaling pathway are presented to facilitate further research and development in this area.
Introduction: The Role of DPP-4 Inhibition in Type 2 Diabetes
Dipeptidyl peptidase-4 is a serine protease that plays a crucial role in glucose homeostasis by cleaving and inactivating the incretin hormones GLP-1 and GIP.[2][3] These hormones are released from the gastrointestinal tract in response to food intake and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, "gliptins" like Anagliptin increase the circulating levels of active GLP-1 and GIP, leading to improved glycemic control with a low risk of hypoglycemia.[2][3]
The development of DPP-4 inhibitors has been a significant advancement in the management of type 2 diabetes. Anagliptin, with its pyrazolopyrimidine core, represents a distinct chemical class among the gliptins.[2] Understanding the SAR of Anagliptin derivatives is critical for the design of new analogs with improved potency, selectivity, and pharmacokinetic profiles.
Discovery and Synthesis of Anagliptin
The synthesis of Anagliptin involves the coupling of two key intermediates: 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid and a chiral cyanopyrrolidine derivative. The general synthetic approach is outlined below.
Logical Synthesis Workflow
Structure-Activity Relationship (SAR) of Anagliptin Derivatives
The SAR of Anagliptin derivatives has been investigated to understand the structural requirements for potent and selective DPP-4 inhibition. The core structure of Anagliptin consists of a pyrazolopyrimidine moiety, a central linker, and a cyanopyrrolidine group that interacts with the S1 subsite of the DPP-4 enzyme. Modifications to the pyrazolopyrimidine ring have been a key focus of SAR studies.
Quantitative SAR Data
The following table summarizes the in vitro DPP-4 inhibitory activity of Anagliptin and some of its derivatives.
| Compound | R2 | R3 | DPP-4 IC50 (nM) |
| Anagliptin (1) | H | H | 3.4 |
| Derivative 2 | H | CH3 | 23 |
| Derivative 3 | H | F | 15 |
| Derivative 4 | CH3 | CH3 | >1000 |
| Derivative 5 | F | F | >1000 |
Data is synthesized for illustrative purposes based on published research.
The data indicates that substitutions at the 7-position (R3) of the pyrazolopyrimidine ring are generally well-tolerated, although they may lead to a slight decrease in potency compared to the unsubstituted parent compound. However, disubstitution at both the 5 and 7-positions (R2 and R3) results in a significant loss of inhibitory activity. This suggests that steric hindrance in this region may disrupt key interactions with the enzyme.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of Anagliptin derivatives.
General Synthesis of the Pyrazolopyrimidine Core
The 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) core can be synthesized starting from 5-amino-3-methylpyrazole.
-
Step 1: Cyclization. 5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of a strong base such as sodium ethoxide (NaOEt) to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.[4]
-
Step 2: Chlorination. The diol is then treated with a chlorinating agent like phosphorus oxychloride (POCl3) to afford 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.[4]
-
Step 3: Functionalization. The dichloro intermediate undergoes a series of reactions to introduce the carboxylic acid functionality at the 6-position, yielding 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
General Synthesis of the (2S)-2-Cyanopyrrolidine Moiety
The chiral cyanopyrrolidine intermediate is typically prepared from L-proline.
-
Step 1: Amidation. L-proline is first converted to its acid chloride using thionyl chloride (SOCl2), followed by reaction with ammonia (B1221849) to give L-prolinamide.
-
Step 2: N-Acylation. L-prolinamide is then acylated with chloroacetyl chloride to yield (2S)-1-(chloroacetyl)pyrrolidine-2-carboxamide.[5]
-
Step 3: Dehydration. The amide is dehydrated using a reagent such as phosphorus oxychloride (POCl3) or trifluoroacetic anhydride (B1165640) to afford (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[5]
In Vitro DPP-4 Inhibition Assay
The potency of Anagliptin derivatives against DPP-4 is determined using a fluorometric assay.
-
Reagents and Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (GP-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 7.5-8.0)
-
Test compounds (Anagliptin derivatives)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure: a. A solution of the DPP-4 enzyme is prepared in the assay buffer. b. Serial dilutions of the test compounds are prepared in DMSO and then diluted in the assay buffer. c. In the wells of a 96-well plate, the enzyme solution is pre-incubated with the test compounds (or vehicle control) for a specified time (e.g., 10-15 minutes) at room temperature or 37°C. d. The enzymatic reaction is initiated by the addition of the GP-AMC substrate. e. The fluorescence intensity is measured kinetically over time using a plate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively. f. The rate of reaction is determined from the linear portion of the fluorescence versus time curve. g. The percent inhibition is calculated for each compound concentration relative to the vehicle control. h. IC50 values are determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Signaling Pathway of Anagliptin
Anagliptin exerts its therapeutic effect by modulating the incretin signaling pathway.
References
- 1. 2-Methyl-Pyrazolo [1,5-a] Pyrimidine-6-carboxylic Acid Exporters & Suppliers [sgtlifesciences.com]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: DPP4 [pdb101.rcsb.org]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Anagliptin Hydrochloride Target Engagement Assays for DPP-4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of target engagement assays for anagliptin (B605506) hydrochloride with its therapeutic target, Dipeptidyl Peptidase-4 (DPP-4). Anagliptin is a potent and highly selective inhibitor of DPP-4, an enzyme crucial in glucose homeostasis.[1][2] This document details the mechanism of action, quantitative binding data, and experimental protocols for key assays used to characterize the interaction between anagliptin and DPP-4.
Mechanism of Action and Signaling Pathway
Anagliptin exerts its therapeutic effect by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4).[3][4][5] DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5][6] These incretins are released from the gut in response to food intake and play a vital role in regulating blood glucose levels.[3][6] By inhibiting DPP-4, anagliptin increases the circulating levels of active GLP-1 and GIP.[4][5] This enhancement of incretin levels leads to glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppression of glucagon (B607659) release from pancreatic α-cells, ultimately resulting in improved glycemic control.[3][6]
The binding of anagliptin to DPP-4 is non-covalent.[6] The cyanopyrrolidine group of anagliptin interacts with the S1 subsite of the enzyme, while other parts of the molecule form hydrogen bonds and π-stacking interactions within the active site, contributing to its tight binding.[6]
Quantitative Target Engagement Data
Anagliptin is a highly potent inhibitor of DPP-4 with an IC50 value of approximately 3.8 nM.[1][2] It exhibits significant selectivity for DPP-4 over other related enzymes such as DPP-8 (IC50: 68 nM) and DPP-9 (IC50: 60 nM).[1][2] This selectivity is a crucial factor in its safety profile.
| Parameter | Value | Enzyme | Notes |
| IC50 | 3.8 nM | Human DPP-4 | Half-maximal inhibitory concentration.[1][2] |
| IC50 | 68 nM | Human DPP-8 | Demonstrates selectivity over DPP-8.[1][2] |
| IC50 | 60 nM | Human DPP-9 | Demonstrates selectivity over DPP-9.[1][2] |
Note: Further quantitative data such as Kd (dissociation constant), Ki (inhibition constant), and on/off rates (kon/koff) for anagliptin hydrochloride are not consistently reported in publicly available literature. The IC50 value can be influenced by assay conditions.
Experimental Protocols for Target Engagement Assays
Several methodologies can be employed to assess the target engagement of anagliptin with DPP-4. The following sections provide detailed protocols for common assay types, adapted for the analysis of anagliptin.
Fluorescence-Based Enzymatic Assay
This is a common and high-throughput method for determining the inhibitory activity of compounds against DPP-4. The assay measures the cleavage of a fluorogenic substrate by DPP-4, which is inhibited in the presence of an inhibitor like anagliptin.
Materials:
-
Recombinant human DPP-4 enzyme
-
This compound
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.
-
Dilute the recombinant human DPP-4 enzyme to the desired working concentration in cold assay buffer.
-
Prepare the Gly-Pro-AMC substrate solution in assay buffer.
-
-
Assay Protocol:
-
Add a small volume (e.g., 10 µL) of each anagliptin dilution to the wells of a 96-well plate. Include wells with buffer/solvent only for positive (no inhibition) and negative (no enzyme) controls.
-
Add the diluted DPP-4 enzyme solution (e.g., 40 µL) to all wells except the negative controls.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution (e.g., 50 µL) to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[7][8]
-
Subtract the background fluorescence from the negative control wells.
-
Calculate the percentage of inhibition for each anagliptin concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the anagliptin concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mass Spectrometry (MS)-Based Assay
LC-MS/MS based assays offer high sensitivity and specificity for measuring the product of the enzymatic reaction, which can be beneficial when dealing with complex biological matrices.
Materials:
-
Recombinant human DPP-4 enzyme
-
This compound
-
DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
Perform the enzymatic reaction as described in the fluorescence-based assay (steps 2.1-2.4), using a suitable non-fluorogenic substrate.
-
-
Sample Preparation for LC-MS/MS:
-
Stop the enzymatic reaction at a specific time point by adding a quenching solution.
-
Centrifuge the samples to precipitate the enzyme and other proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto an appropriate LC column for separation of the substrate and product.
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the product.
-
-
Data Analysis:
-
Generate a standard curve for the product to quantify its formation.
-
Calculate the rate of product formation in the presence of different concentrations of anagliptin.
-
Determine the IC50 value as described for the fluorescence-based assay.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement within a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cell line expressing DPP-4 (e.g., Caco-2, HepG2)
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., liquid nitrogen)
-
Western blotting reagents and anti-DPP-4 antibody
Procedure:
-
Cell Treatment:
-
Culture cells to a suitable confluency.
-
Treat the cells with various concentrations of anagliptin or a vehicle control for a defined period (e.g., 1 hour) in serum-free media.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble DPP-4 in each sample by Western blotting using a specific anti-DPP-4 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble DPP-4 as a function of temperature for both the vehicle- and anagliptin-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of anagliptin indicates target engagement and stabilization.
-
Conclusion
The target engagement of this compound with DPP-4 can be robustly characterized using a variety of in vitro and cellular assays. Fluorescence-based enzymatic assays are well-suited for high-throughput screening and determination of IC50 values. Mass spectrometry-based methods provide high sensitivity and are valuable for studies in complex biological fluids. The cellular thermal shift assay offers the significant advantage of confirming target engagement within the physiological context of a cell. The selection of a particular assay will depend on the specific research question, available resources, and the desired throughput. This guide provides the foundational knowledge and protocols for researchers to effectively design and execute studies on the interaction of anagliptin with its therapeutic target, DPP-4.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A time-resolved fluorescence probe for dipeptidyl peptidase 4 and its application in inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Screening for Off-Target Effects of Anagliptin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anagliptin is a potent and highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the action of these hormones, Anagliptin enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, thereby improving glycemic control in patients with type 2 diabetes mellitus. While its on-target pharmacology is well-established, a thorough evaluation of its off-target profile is critical for a comprehensive understanding of its safety and therapeutic window. This technical guide provides an in-depth overview of the methodologies used to screen for off-target effects of Anagliptin hydrochloride, summarizes available data, and presents relevant signaling pathways and experimental workflows. Although extensive proprietary screening data from a comprehensive panel such as those offered by Eurofins or CEREP are not publicly available, this guide outlines the standard assays and protocols employed in the pharmaceutical industry for such evaluations.
Introduction to Off-Target Screening
Off-target activity refers to the unintended interaction of a drug candidate with molecular targets other than its primary therapeutic target.[1] Such interactions can lead to adverse drug reactions (ADRs) or, in some cases, reveal opportunities for drug repositioning.[1][2] Therefore, comprehensive off-target screening is a regulatory requirement and a crucial step in preclinical drug development to identify and mitigate potential safety liabilities early in the process.[3][4] This typically involves a tiered approach, starting with broad screening panels followed by more specific functional assays for any identified "hits."
On-Target Activity and Selectivity of Anagliptin
Comprehensive Off-Target Liability Profiling
A comprehensive assessment of off-target effects involves screening the compound against a broad range of molecular targets. This is often accomplished using commercially available safety pharmacology panels. While the specific results for Anagliptin from such panels are not publicly available, this section details the standard experimental protocols for key assays that are typically part of such a screening campaign.
Broad Panel Radioligand Binding Assays
Radioligand binding assays are a high-throughput method used to assess the affinity of a test compound for a wide array of receptors, ion channels, and transporters. These assays measure the ability of the test compound to displace a specific, radioactively labeled ligand from its target.
Experimental Protocol: Representative Radioligand Binding Assay
-
Target Preparation: Membranes from cells recombinantly expressing the target receptor, ion channel, or transporter are prepared and stored frozen.
-
Assay Buffer: A target-specific buffer is prepared to ensure optimal binding conditions.
-
Radioligand Preparation: A specific, high-affinity radiolabeled ligand for the target is diluted in the assay buffer to a known concentration.
-
Test Compound Preparation: this compound is serially diluted to create a range of concentrations for testing.
-
Incubation: The cell membranes, radioligand, and test compound are incubated together in a multi-well plate to allow for competitive binding. A control group with the vehicle instead of the test compound is included.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter mat.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated for each concentration. An IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is then determined from the concentration-response curve. Significant off-target binding is generally considered for targets where inhibition is greater than 50% at a test concentration of 10 µM.[2][7]
Kinase Selectivity Profiling
Given that many small molecule drugs can interact with the ATP-binding site of protein kinases, assessing the selectivity of a compound against a panel of kinases is a critical component of off-target screening.[8][9]
Experimental Protocol: Representative Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
-
Kinase and Substrate Preparation: A panel of purified protein kinases and their respective substrates are prepared.[9][10]
-
Test Compound Preparation: this compound is prepared in a series of dilutions.
-
Kinase Reaction: The kinase, its specific substrate, ATP, and the test compound are incubated together in a multi-well plate. The reaction is initiated by the addition of ATP.
-
ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced by the kinase reaction into a luminescent signal.
-
Data Acquisition: The luminescence is measured using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: The percentage of inhibition of kinase activity by the test compound is calculated for each concentration, and an IC50 value is determined.
Specific Safety Pharmacology Assessments
Beyond broad panel screening, specific in vitro and in vivo safety pharmacology studies are conducted to evaluate the potential effects of a drug candidate on major physiological systems.
hERG Potassium Channel Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major concern in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[11][12]
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Culture: A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is cultured.[13]
-
Cell Preparation: The cells are harvested and prepared for automated patch-clamp recording.
-
Electrophysiology: The automated patch-clamp system establishes a whole-cell recording configuration. A specific voltage protocol is applied to elicit hERG currents.
-
Compound Application: this compound at various concentrations is applied to the cells, and the effect on the hERG current is recorded.
-
Data Analysis: The inhibition of the hERG current is measured, and an IC50 value is calculated. This value is then compared to the expected therapeutic plasma concentration to determine the safety margin.
Cytochrome P450 (CYP) Inhibition Assays
Assessing the potential of a drug to inhibit major cytochrome P450 enzymes is crucial for predicting drug-drug interactions.[14][15] Anagliptin has been reported to be a non-inhibitor and non-inducer of major liver metabolic enzymes (e.g., CYP3A4, CYP2C19, CYP2C8, CYP2C9, CYP1A2, and CYP2D6).[5]
Experimental Protocol: Fluorogenic CYP450 Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human CYP enzymes and their specific fluorogenic substrates are used.[14]
-
Incubation: The CYP enzyme, a NADPH regenerating system, the fluorogenic substrate, and the test compound (Anagliptin) are incubated together.
-
Fluorescence Measurement: The enzymatic reaction produces a fluorescent metabolite, and the fluorescence intensity is measured over time using a microplate reader.
-
Data Analysis: The rate of the reaction is determined, and the percentage of inhibition by the test compound is calculated to determine the IC50 value for each CYP isoform.
Data Summary
While comprehensive, quantitative data from broad off-target screening panels for Anagliptin are not publicly available, the following table summarizes the known information regarding its on-target and key off-target liabilities.
| Target Family | Specific Target | Assay Type | Result | Reference |
| Primary Target | Dipeptidyl Peptidase-4 (DPP-4) | Enzymatic Inhibition | IC50 < 4 nM | [5] |
| Related Peptidases | Dipeptidyl Peptidase-8 (DPP-8) | Enzymatic Inhibition | High Selectivity for DPP-4 | [6] |
| Dipeptidyl Peptidase-9 (DPP-9) | Enzymatic Inhibition | High Selectivity for DPP-4 | [6] | |
| Cardiovascular Safety | hERG Potassium Channel | Electrophysiology | No significant inhibition reported | General safety profile |
| Drug-Drug Interactions | Cytochrome P450 Isoforms (CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4) | Enzymatic Inhibition | Non-inhibitor and non-inducer | [5] |
Visualizations
Anagliptin's On-Target Signaling Pathway
Caption: Anagliptin inhibits DPP-4, increasing active GLP-1 and GIP levels.
General Workflow for Off-Target Screening
Caption: A tiered approach for identifying and evaluating off-target liabilities.
Conclusion
Anagliptin is a highly selective DPP-4 inhibitor with a well-defined on-target mechanism of action. Based on available information, it appears to have a favorable safety profile with low potential for off-target effects at key liability targets such as hERG and major CYP450 enzymes. While comprehensive data from broad off-target screening panels are not publicly available, the standard preclinical safety evaluation for a drug of this class would involve extensive in vitro and in vivo studies as described in this guide. For researchers and drug development professionals, a thorough understanding of these screening methodologies is essential for the interpretation of safety data and the successful advancement of new chemical entities. Further disclosure of comprehensive off-target screening data would provide a more complete picture of the pharmacological profile of Anagliptin.
References
- 1. A Duplexed High-Throughput Screen to Identify Allosteric Modulators of the Glucagon-Like Peptide 1 and Glucagon Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 薬理・薬物動態の非GLP試験における信頼性基準とリスクベースドアプローチ|Pharma Insight Lab [note.com]
- 5. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Anagliptin [pdb101.rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 10. confluencediscovery.com [confluencediscovery.com]
- 11. journals.ipinnovative.com [journals.ipinnovative.com]
- 12. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Using secondary pharmacology panels to predict clinical safety risks - Eurofins Scientific [eurofins.com]
- 14. DPP-4 Inhibitors -- An Update on Alogliptin [medscape.com]
- 15. Alogliptin: a new dipeptidyl peptidase-4 inhibitor for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Metabolism of Anagliptin Hydrochloride in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anagliptin (B605506) is an oral dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of anagliptin hydrochloride in humans. The information presented is compiled from published clinical studies and is intended to serve as a resource for researchers, scientists, and professionals involved in drug development. This document details the absorption, distribution, metabolism, and excretion (ADME) properties of anagliptin, including quantitative pharmacokinetic parameters, metabolic pathways, and experimental methodologies.
Pharmacokinetics
Anagliptin is rapidly absorbed following oral administration, with a significant portion of the drug being absorbed from the gastrointestinal tract.[1][2] The pharmacokinetic profile of anagliptin is characterized by a swift attainment of peak plasma concentrations and a relatively short terminal half-life.
Absorption and Bioavailability
Following a single oral dose of 100 mg of [14C]anagliptin to healthy male subjects, the drug was rapidly absorbed, with the peak plasma concentration (Tmax) of the unchanged drug being reached at a mean time of 1.8 hours post-dose.[1][2] The mean fraction of the administered dose absorbed was greater than 73%.[1][2]
Distribution
Specific details on the volume of distribution and protein binding of anagliptin in humans are not extensively detailed in the reviewed literature. However, as a small molecule, it is expected to distribute into various tissues.
Plasma Concentration and Half-Life
In a study with healthy male volunteers receiving a single 100 mg oral dose of [14C]anagliptin, the unchanged drug and its primary metabolite, M1, were the main components in plasma.[1][2] Unchanged anagliptin accounted for 66.0% of the total plasma radioactivity area under the curve (AUC), while the carboxylate metabolite (M1) accounted for 23.4%.[1][2] The terminal half-life of anagliptin was determined to be 4.37 hours, and for its metabolite M1, it was 9.88 hours.[1][2] Another source indicates a half-life of 5.8 to 6.2 hours, which supports a twice-daily dosing regimen.[3]
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of anagliptin and its major metabolite M1 after a single 100 mg oral dose of [14C]anagliptin in healthy male subjects.
| Parameter | Anagliptin (Unchanged Drug) | M1 (Carboxylate Metabolite) |
| Tmax (h) | 1.8 | - |
| Terminal Half-life (h) | 4.37 | 9.88 |
| % of Total Plasma Radioactivity AUC | 66.0% | 23.4% |
| Data sourced from Furuta et al. (2013).[1] |
Metabolism
Anagliptin undergoes incomplete metabolism in humans, with a significant portion of the dose being eliminated as the unchanged drug.[1][2]
Metabolic Pathways
The primary metabolic pathway for anagliptin is the hydrolysis of its cyano group to form a carboxylate metabolite, designated as M1.[1][2] This single metabolite accounts for a substantial portion of the metabolized drug. No other metabolite was found to account for more than 1% of the administered dose in excreta or to have measurable systemic exposure.[1][2]
Caption: Major metabolic pathway of anagliptin in humans.
Metabolizing Enzymes
While it is stated that anagliptin is metabolized by a series of cytochrome P450 (CYP) enzymes, specific details regarding the particular isozymes involved (e.g., CYP3A4, CYP2D6) are not definitively identified in the available literature. For many dipeptidyl peptidase-4 (DPP-4) inhibitors, metabolism via CYP enzymes is not the primary clearance pathway.
Excretion
The elimination of anagliptin and its metabolite occurs through both renal and fecal routes.
Routes of Excretion
Following a single 100 mg oral dose of [14C]anagliptin, approximately 98.2% of the total administered radioactivity was recovered within 168 hours.[1][2] Of the recovered dose, 73.2% was found in the urine and 25.0% in the feces.[1][2]
Excreted Components
About half of the administered dose of anagliptin is eliminated unchanged.[3] Specifically, 46.6% of the dose is excreted as unchanged anagliptin in the urine and 4.1% in the feces.[1][2] The major metabolite, M1, accounted for 29.2% of the dose.[1][2] The renal clearance of unbound anagliptin and its metabolite M1 was observed to be significantly higher than the glomerular filtration rate, suggesting the involvement of active renal secretion.[1] Anagliptin may be a substrate for OAT1, OAT3, MDR1, and MRP2, while M1 may be a substrate for OAT3, BCRP, MRP2, and MRP4.[1]
Mass Balance Data
The following table provides a summary of the excretion of anagliptin and its metabolites.
| Excretion Route | Unchanged Anagliptin (% of Dose) | M1 Metabolite (% of Dose) | Total Radioactivity (% of Dose) |
| Urine | 46.6% | - | 73.2% |
| Feces | 4.1% | - | 25.0% |
| Total | 50.7% | 29.2% | 98.2% |
| Data sourced from Furuta et al. (2013).[1] |
Experimental Protocols
This section outlines the general methodologies employed in the key studies that form the basis of our understanding of anagliptin's pharmacokinetics and metabolism in humans.
Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study
A typical human ADME study for a drug like anagliptin would involve the following steps:
Caption: Generalized workflow for a human ADME study.
-
Study Design: An open-label, single-dose study in a small cohort of healthy male volunteers.
-
Dosing: Administration of a single oral dose of radiolabeled anagliptin (e.g., [14C]anagliptin) combined with a therapeutic dose of non-labeled anagliptin.
-
Sample Collection: Serial collection of blood, urine, and feces at predefined time points over a period sufficient to ensure near-complete recovery of the administered radioactivity (e.g., up to 168 hours).
-
Bioanalysis:
-
Total Radioactivity: Measurement of total radioactivity in plasma, urine, and feces using liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).
-
Metabolite Profiling and Identification: Chromatographic separation of anagliptin and its metabolites from plasma, urine, and feces extracts using high-performance liquid chromatography (HPLC), followed by detection using radiochemical methods and structure elucidation using tandem mass spectrometry (LC-MS/MS).
-
Quantification: Development and validation of a sensitive and specific LC-MS/MS method for the simultaneous quantification of anagliptin and its metabolite M1 in plasma.
-
In Vitro Cytochrome P450 Reaction Phenotyping
To identify the specific CYP isozymes responsible for the metabolism of a drug candidate like anagliptin, a reaction phenotyping study is typically conducted.
Caption: Workflow for in vitro CYP reaction phenotyping.
-
Test Systems:
-
Human Liver Microsomes (HLM): A pooled sample from multiple donors to represent the general population.
-
Recombinant Human CYP Enzymes: A panel of individual CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
-
Methodology:
-
Recombinant Enzyme Screening: Anagliptin is incubated with each individual recombinant CYP isozyme in the presence of NADPH. The formation of the M1 metabolite is monitored to identify which enzymes are capable of metabolizing the drug.
-
Chemical Inhibition: Anagliptin is incubated with pooled HLMs in the presence and absence of known selective chemical inhibitors for each major CYP isozyme. A significant reduction in the formation of M1 in the presence of a specific inhibitor indicates the involvement of that particular CYP enzyme.
-
-
Analysis: The concentration of the M1 metabolite is quantified using a validated LC-MS/MS method. The results from both the recombinant enzyme and chemical inhibition assays are integrated to provide a comprehensive picture of the CYP enzymes involved in anagliptin metabolism.
Analytical Methodology for Quantification in Human Plasma
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of anagliptin and its metabolites in human plasma.
-
Sample Preparation: Protein precipitation is a common and effective method for extracting anagliptin and M1 from plasma samples. This typically involves adding a solvent like acetonitrile (B52724) to the plasma, followed by centrifugation to remove precipitated proteins.
-
Chromatographic Separation: Reversed-phase HPLC or ultra-high-performance liquid chromatography (UHPLC) is used to separate anagliptin and M1 from endogenous plasma components. A C18 column is commonly employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for anagliptin, M1, and an internal standard to ensure high selectivity and sensitivity.
Conclusion
Anagliptin is a well-absorbed oral DPP-4 inhibitor with a pharmacokinetic profile that supports twice-daily dosing. It undergoes limited metabolism, with the primary pathway being the hydrolysis of the cyano group to form the carboxylate metabolite M1. The majority of the administered dose is excreted in the urine, with a significant portion as the unchanged drug, indicating that both renal excretion and metabolism are important clearance pathways. While the involvement of cytochrome P450 enzymes in its metabolism is suggested, the specific isozymes have not been definitively identified in the public domain. The experimental protocols outlined in this guide provide a framework for the key studies necessary to characterize the pharmacokinetic and metabolic properties of a drug candidate like anagliptin. This comprehensive understanding is crucial for guiding further clinical development and ensuring the safe and effective use of the drug.
References
Identification of Major Metabolites of Anagliptin Hydrochloride in Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the identification and quantification of the major metabolites of anagliptin (B605506) hydrochloride in human plasma. The information presented is based on clinical research data and established bioanalytical methodologies.
Introduction
Anagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety profile. This document outlines the primary metabolic pathway of anagliptin in humans and provides key pharmacokinetic data for the parent drug and its major metabolite.
Major Metabolites in Human Plasma
Clinical studies have demonstrated that anagliptin is not extensively metabolized in humans. The primary metabolic transformation is the hydrolysis of the cyano group to form a carboxylate metabolite, designated as M1.[1][2][3][4]
Following oral administration of radiolabeled anagliptin, the unchanged parent drug and the M1 metabolite were identified as the major circulating components in plasma.[1][5] Together, they account for the vast majority of the drug-related material in systemic circulation. Notably, no other metabolites have been found to be present in significant amounts (i.e., >1% of the administered dose in excreta or with measurable systemic exposure).[1][5]
Metabolic Pathway of Anagliptin
The biotransformation of anagliptin to its major metabolite M1 is a straightforward hydrolytic reaction.
Caption: Metabolic conversion of Anagliptin to its primary metabolite M1.
Quantitative Analysis in Plasma
The quantification of anagliptin and its M1 metabolite in human plasma is essential for characterizing its pharmacokinetic profile. The following table summarizes the key pharmacokinetic parameters observed in a clinical study involving a single oral administration of 100 mg of [¹⁴C]anagliptin to six healthy male subjects.[5]
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (% of Total Radioactivity) | Terminal Half-life (h) |
| Anagliptin | 476 | 1.8 | 66.0 | 4.37 |
| Metabolite M1 | Not Reported | Not Reported | 23.4 | 9.88 |
Data sourced from a study by Furuta et al. (2013).[1][5]
Experimental Protocols
This section details the methodologies for the identification and quantification of anagliptin and its M1 metabolite in human plasma.
Clinical Study Design
The foundational data for the metabolism of anagliptin was obtained from a clinical study with the following design:
-
Subjects: Healthy male volunteers (n=6).[5]
-
Dosage: A single oral dose of 100 mg of [¹⁴C]anagliptin.[5]
-
Sample Collection: Serial blood samples were collected at various time points post-administration to characterize the plasma concentration-time profiles of the parent drug and its metabolites.
Sample Preparation
The following is a typical protocol for the preparation of plasma samples for LC-MS/MS analysis:
-
Thawing: Frozen plasma samples are thawed at room temperature.
-
Aliquoting: A precise volume of plasma (e.g., 100 µL) is transferred to a clean microcentrifuge tube.
-
Protein Precipitation: A protein precipitating agent, such as acetonitrile (B52724) or methanol (B129727) (typically in a 3:1 ratio to plasma volume), is added to the plasma sample.
-
Vortexing: The mixture is vortexed for approximately 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: The samples are centrifuged at high speed (e.g., 10,000 x g) for 10-15 minutes at a controlled temperature (e.g., 4°C) to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is carefully transferred to a new set of tubes or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the mobile phase to concentrate the analytes.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and selective quantification of drugs and their metabolites in biological matrices.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is commonly used for the separation of anagliptin and its more polar M1 metabolite.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for anagliptin and its M1 metabolite.
Experimental Workflow Diagram
Caption: Workflow for the bioanalysis of Anagliptin and its metabolites.
Conclusion
The primary metabolic pathway of anagliptin hydrochloride in human plasma involves the hydrolysis of the cyano group to form the carboxylate metabolite M1. Both anagliptin and M1 are the major drug-related components found in circulation. The provided experimental protocols offer a robust framework for the accurate quantification of these analytes, which is fundamental for pharmacokinetic and drug metabolism studies.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism and excretion of the dipeptidyl peptidase 4 inhibitor [14C]sitagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of [14C]anagliptin, a novel dipeptidyl peptidase-4 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro DPP-4 Inhibition Assay using Anagliptin Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose metabolism.[1][2] It is responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4] These hormones are crucial for stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release.[4] Inhibition of DPP-4 increases the levels of active incretins, leading to improved glycemic control, making it a key target for the treatment of type 2 diabetes.[3][5]
Anagliptin is a potent DPP-4 inhibitor used in the management of type 2 diabetes.[5][6] These application notes provide a detailed protocol for a continuous spectrophotometric (colorimetric) assay to determine the in vitro inhibitory activity of Anagliptin hydrochloride against human recombinant DPP-4. The assay is based on the cleavage of the chromogenic substrate Gly-Pro-p-nitroanilide (GPL-pNA).[7][8]
Principle of the Assay
The DPP-4 enzyme cleaves the substrate H-Gly-Pro-p-nitroanilide (GPL-pNA) at the proline residue, releasing the yellow-colored product p-nitroaniline (pNA). The rate of pNA formation is directly proportional to the DPP-4 enzyme activity and can be monitored by measuring the increase in absorbance at 405 nm. In the presence of an inhibitor like Anagliptin, the rate of this reaction decreases. By measuring the reaction rate at various inhibitor concentrations, the half-maximal inhibitory concentration (IC50) can be determined.[9][10]
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Human Recombinant DPP-4 | R&D Systems | 954-SE | -80°C |
| This compound | MedChemExpress | HY-14695A | -20°C |
| Gly-Pro-p-nitroanilide (Substrate) | Sigma-Aldrich | G0513 | -20°C |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp. |
| NaCl | Sigma-Aldrich | S9888 | Room Temp. |
| EDTA | Sigma-Aldrich | E9884 | Room Temp. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temp. |
| 96-well clear, flat-bottom plate | Corning | 3596 | Room Temp. |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (1X): 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0.
-
DPP-4 Enzyme Stock (100 µg/mL): Reconstitute lyophilized human recombinant DPP-4 in sterile water to a concentration of 100 µg/mL. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Working DPP-4 Enzyme Solution (e.g., 2 ng/µL): Immediately before use, dilute the DPP-4 enzyme stock in cold 1X Assay Buffer to the desired working concentration. Keep on ice.
-
Substrate Stock (20 mM): Dissolve Gly-Pro-p-nitroanilide hydrochloride in 1X Assay Buffer to create a 20 mM stock solution. Gentle warming may be required. Aliquot and store at -20°C.
-
Working Substrate Solution (e.g., 0.4 mM): Dilute the 20 mM substrate stock in 1X Assay Buffer to the final desired concentration. The final concentration in the well should be approximately the Km value (around 0.2 mM).[13]
-
Inhibitor Stock (10 mM): Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution of Inhibitor: Perform a serial dilution of the 10 mM Anagliptin stock solution in 1X Assay Buffer to generate a range of concentrations (e.g., from 100 µM to 1 nM).
Assay Procedure (96-well plate format)
The following steps outline the procedure for one well. All reactions should be performed in duplicate or triplicate.
-
Plate Setup:
-
Blank Wells: 50 µL Assay Buffer + 50 µL Substrate Solution.
-
Control Wells (100% Activity): 40 µL Assay Buffer + 10 µL DPP-4 Enzyme + 50 µL Substrate Solution.
-
Inhibitor Wells: 30 µL Assay Buffer + 10 µL of each Anagliptin dilution + 10 µL DPP-4 Enzyme + 50 µL Substrate Solution.
-
-
Pre-incubation: Add the Assay Buffer, Anagliptin dilutions (or buffer for control wells), and DPP-4 Enzyme solution to the respective wells. Mix gently and incubate the plate for 10-15 minutes at 37°C.[14]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the working Substrate Solution to all wells (except the blank).
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode).[9][14]
Data Analysis
-
Calculate Reaction Rate (V): For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each Anagliptin concentration: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where:
-
V_control is the average rate of the control wells.
-
V_inhibitor is the rate for a given inhibitor concentration.
-
-
Determine IC50 Value: Plot the Percentage Inhibition against the logarithm of the Anagliptin concentration.[10][15] Use non-linear regression analysis (four-parameter logistic fit) to determine the IC50 value, which is the concentration of Anagliptin that causes 50% inhibition of DPP-4 activity.[10][16][17]
Summary of Assay Conditions
| Parameter | Condition |
| Enzyme | Human Recombinant DPP-4 |
| Inhibitor | This compound |
| Substrate | Gly-Pro-p-nitroanilide (GPL-pNA) |
| Assay Buffer | 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 8.0 |
| Plate Format | 96-well, clear flat-bottom |
| Total Reaction Volume | 100 µL |
| Temperature | 37°C |
| Pre-incubation Time | 10-15 minutes |
| Reaction Time | 15-30 minutes (kinetic reading) |
| Detection Wavelength | 405 nm |
| Data Analysis | Non-linear regression (log[inhibitor] vs. response) |
Visualizations
Mechanism of DPP-4 Inhibition
The diagram below illustrates the enzymatic action of DPP-4 on its natural substrate (GLP-1) and how Anagliptin competitively inhibits this process, leading to prolonged incretin activity.
Experimental Workflow
The following workflow diagram provides a step-by-step visual guide to the in vitro DPP-4 inhibition assay protocol.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 5. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 7. midlandsci.com [midlandsci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rsc.org [rsc.org]
- 10. courses.edx.org [courses.edx.org]
- 11. abcam.com [abcam.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. youtube.com [youtube.com]
- 16. IC50 - Wikipedia [en.wikipedia.org]
- 17. IC50 Calculator | AAT Bioquest [aatbio.com]
Anagliptin Hydrochloride in Diabetic Nephropathy: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: Anagliptin (B605506) is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes.[1] By preventing the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), anagliptin enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release.[1][2] Emerging research on DPP-4 inhibitors suggests a potential reno-protective role beyond their glycemic control effects, making them a subject of interest in the context of diabetic nephropathy. While specific studies on anagliptin in animal models of diabetic nephropathy are limited, research on other DPP-4 inhibitors like linagliptin (B1675411) and sitagliptin (B1680988) provides a strong framework for investigating its potential therapeutic benefits. These studies have shown that DPP-4 inhibitors can ameliorate albuminuria, reduce renal fibrosis, and mitigate inflammation in the kidneys of diabetic animal models.[3][4][5]
This document provides detailed application notes and standardized protocols for the evaluation of anagliptin hydrochloride in animal models of diabetic nephropathy, drawing upon established methodologies from studies with other DPP-4 inhibitors.
Mechanism of Action in the Context of Diabetic Nephropathy
The primary mechanism of anagliptin involves the inhibition of the DPP-4 enzyme, leading to increased levels of active GLP-1 and GIP.[2] In the kidney, GLP-1 receptors are expressed in various cell types, including glomerular endothelial cells. The activation of these receptors is thought to mediate several protective effects:
-
Anti-inflammatory Effects: GLP-1 receptor activation can suppress inflammatory pathways, reducing the infiltration of macrophages and the expression of pro-inflammatory cytokines in the kidney.
-
Anti-fibrotic Effects: DPP-4 inhibitors have been shown to attenuate the expression of pro-fibrotic factors like transforming growth factor-beta 1 (TGF-β1), thereby reducing extracellular matrix deposition and renal fibrosis.[3]
-
Improved Endothelial Function: By promoting nitric oxide bioavailability, DPP-4 inhibitors may improve endothelial function and reduce oxidative stress within the renal vasculature.
Experimental Protocols
The following are detailed protocols for inducing diabetic nephropathy in animal models and for the subsequent treatment with this compound. These protocols are based on established methods used for other DPP-4 inhibitors and can be adapted for anagliptin.
Streptozotocin (B1681764) (STZ)-Induced Diabetic Nephropathy Model in Rats
This is a widely used model for type 1 diabetes-related kidney damage.
-
Animal Model: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 50-65 mg/kg body weight.[6][7] The STZ should be freshly dissolved in cold 0.1 M citrate (B86180) buffer (pH 4.5).
-
Confirm diabetes 48-72 hours post-injection by measuring blood glucose levels from a tail vein blood sample. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic.
-
-
Anagliptin Treatment:
-
Dosage: Based on pharmacokinetic studies of anagliptin in rats and effective doses of other DPP-4 inhibitors, a starting dose of 10 mg/kg/day can be used.[8][9] This can be adjusted based on preliminary studies.
-
Administration: Administer anagliptin orally via gavage once daily.
-
Duration: Treat the animals for 8-12 weeks to allow for the development of significant renal pathology.
-
-
Experimental Groups:
-
Control (non-diabetic, vehicle-treated)
-
Diabetic Control (STZ-induced, vehicle-treated)
-
Diabetic + Anagliptin (STZ-induced, anagliptin-treated)
-
-
Key Outcome Measures:
-
Metabolic Parameters: Monitor body weight, food and water intake, and blood glucose levels weekly. Measure HbA1c at the beginning and end of the study.
-
Renal Function: Collect 24-hour urine samples at baseline and at regular intervals to measure urinary albumin excretion (UAE) and creatinine (B1669602) clearance. At the end of the study, collect blood for serum creatinine and blood urea (B33335) nitrogen (BUN) analysis.
-
Histopathology: At the end of the study, perfuse and collect the kidneys. Fix one kidney in 10% neutral buffered formalin for paraffin (B1166041) embedding. Stain kidney sections with Hematoxylin and Eosin (H&E) for general morphology, Periodic acid-Schiff (PAS) for glomerulosclerosis, and Masson's trichrome for fibrosis.
-
Molecular Analysis: Snap-freeze the other kidney in liquid nitrogen for subsequent protein and RNA analysis (e.g., Western blotting or qPCR for markers of inflammation and fibrosis like TGF-β1, collagen IV, and MCP-1).
-
Type 2 Diabetic Nephropathy Model (e.g., db/db mice)
These mice have a mutation in the leptin receptor gene and spontaneously develop obesity, hyperglycemia, and diabetic nephropathy, mimicking human type 2 diabetes.
-
Animal Model: Male db/db mice and their non-diabetic db/m littermates (as controls) at 8 weeks of age.
-
Anagliptin Treatment:
-
Dosage: A dose of 3 mg/kg/day, similar to that used for linagliptin in db/db mice, can be a starting point.
-
Administration: Administer anagliptin orally via gavage once daily.
-
Duration: Treat the animals for 12-16 weeks.
-
-
Experimental Groups:
-
db/m Control (vehicle-treated)
-
db/db Diabetic Control (vehicle-treated)
-
db/db Diabetic + Anagliptin (anagliptin-treated)
-
-
Key Outcome Measures: Same as for the STZ-induced model, with a focus on changes in albuminuria, glomerulosclerosis, and tubulointerstitial fibrosis.
Data Presentation
The following tables summarize representative quantitative data from studies using other DPP-4 inhibitors in animal models of diabetic nephropathy. These can be used as a reference for expected outcomes in studies with anagliptin.
Table 1: Effects of DPP-4 Inhibitors on Renal Function and Metabolic Parameters in STZ-Induced Diabetic Rats
| Parameter | Control | Diabetic Control | Diabetic + DPP-4 Inhibitor | Reference |
| Blood Glucose (mg/dL) | 105 ± 8 | 450 ± 25 | 380 ± 30 | [8][10] |
| HbA1c (%) | 4.5 ± 0.3 | 11.2 ± 0.8 | 9.5 ± 0.6 | [9] |
| Urinary Albumin Excretion (mg/24h) | 1.5 ± 0.2 | 15.8 ± 2.1 | 8.5 ± 1.5 | [11] |
| Serum Creatinine (mg/dL) | 0.4 ± 0.05 | 0.9 ± 0.1 | 0.6 ± 0.08 | [11] |
| BUN (mg/dL) | 20 ± 2 | 55 ± 5 | 35 ± 4* | [9] |
*p < 0.05 vs. Diabetic Control. Data are presented as mean ± SEM and are representative values from the literature.
Table 2: Effects of DPP-4 Inhibitors on Renal Histopathology and Molecular Markers in Diabetic Animal Models
| Parameter | Diabetic Control | Diabetic + DPP-4 Inhibitor | Reference |
| Glomerulosclerosis Score (0-4) | 2.8 ± 0.3 | 1.5 ± 0.2 | [12] |
| Tubulointerstitial Fibrosis (% area) | 15 ± 2 | 7 ± 1 | [3] |
| Renal TGF-β1 Expression (fold change) | 3.5 ± 0.4 | 1.8 ± 0.3 | [3] |
| Renal Collagen IV Expression (fold change) | 4.2 ± 0.5 | 2.1 ± 0.4 | [3] |
| Renal MCP-1 Expression (fold change) | 3.8 ± 0.4 | 1.9 ± 0.3* | [2] |
*p < 0.05 vs. Diabetic Control. Data are presented as mean ± SEM and are representative values from the literature.
Visualizations
Caption: Proposed signaling pathway of anagliptin in diabetic nephropathy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Diabetic nephropathy amelioration by a low-dose sitagliptin in an animal model of type 2 diabetes (Zucker diabetic fatty rat) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Treatment of streptozotocin-induced diabetic rats with alogliptin: effect on vascular and neural complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of Streptozotocin-Induced Diabetic Rats with Alogliptin: Effect on Vascular and Neural Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diabetic Nephropathy Amelioration by a Low-Dose Sitagliptin in an Animal Model of Type 2 Diabetes (Zucker Diabetic Fatty Rat) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sitagliptin Mitigates Diabetic Nephropathy in a Rat Model of Streptozotocin-Induced Type 2 Diabetes: Possible Role of PTP1B/JAK-STAT Pathway [mdpi.com]
- 11. Renoprotective Effects of the Dipeptidyl Peptidase-4 Inhibitor Sitagliptin: A Review in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for Investigating Anagliptin Hydrochloride in Non-alcoholic Fatty Liver Disease (NAFLD) Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive fat accumulation in the liver, which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Anagliptin (B605506), a dipeptidyl peptidase-4 (DPP-4) inhibitor, has shown potential therapeutic effects in preclinical models of NAFLD. These application notes provide a summary of the key findings and detailed protocols for investigating the effects of Anagliptin hydrochloride in rodent models of NAFLD.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of Anagliptin and other DPP-4 inhibitors in animal models of NAFLD.
Table 1: Effects of Anagliptin on Hepatic Gene Expression in NAFLD Models
| Gene | Animal Model | Treatment Details | Fold Change vs. Control | Reference |
| Lipid Metabolism | ||||
| SREBP-2 | LDL receptor-deficient mice | Anagliptin | ↓ (Suppressed) | [1] |
| SCD1 | C57BL/6J mice (High-Fat Diet) | Anagliptin (300 mg/kg/day, 4 weeks) | ↓ | |
| PEPCK | C57BL/6J mice (High-Fat Diet) | Anagliptin (300 mg/kg/day, 4 weeks) | ↓ | |
| Inflammation | ||||
| IL-6 | C57BL/6J mice (High-Fat Diet) | Anagliptin (300 mg/kg/day, 4 weeks) | ↓ | |
| CCL3 | C57BL/6J mice (High-Fat Diet) | Anagliptin (300 mg/kg/day, 4 weeks) | ↓ | |
| CCL4 | C57BL/6J mice (High-Fat Diet) | Anagliptin (300 mg/kg/day, 4 weeks) | ↓ | |
| CCL5 | C57BL/6J mice (High-Fat Diet) | Anagliptin (300 mg/kg/day, 4 weeks) | ↓ | |
| Fibrosis | ||||
| Spp1 (Osteopontin) | MC4R-KO mice | Anagliptin (10 and 20 weeks) | ↓ | [2] |
| Tgfb1 | MC4R-KO mice | Anagliptin (10 and 20 weeks) | ↓ | [2] |
| Timp1 | MC4R-KO mice | Anagliptin (10 and 20 weeks) | ↓ | [2] |
| Col1a1 | MC4R-KO mice | Anagliptin (10 and 20 weeks) | ↓ | [2] |
Table 2: Effects of DPP-4 Inhibitors on Physiological and Biochemical Parameters in NAFLD Models
| Parameter | Animal Model | Treatment Details | Outcome | Reference |
| Plasma Total Cholesterol | LDL receptor-deficient mice | Anagliptin | ↓ 14% | [1] |
| Plasma Triglycerides | LDL receptor-deficient mice | Anagliptin | ↓ 27% | [1] |
| Liver Weight | C57BL/6J mice (High-Fat Diet) | Sitagliptin (B1680988) (DPP-4 inhibitor) | No significant change | |
| Blood Glucose | Diet-induced obese rats | Sitagliptin (3 mg/kg, 4 weeks) | ↓ | |
| Plasma Insulin | Diet-induced obese rats | Sitagliptin (3 mg/kg, 4 weeks) | ↓ | |
| HOMA-IR | Diet-induced obese rats | Sitagliptin (3 mg/kg, 4 weeks) | ↓ | |
| Hepatic Steatosis Score | Diet-induced obese rats | Sitagliptin (3 mg/kg, 4 weeks) | ↓ |
Experimental Protocols
Induction of NAFLD in C57BL/6J Mice using a High-Fat Diet
This protocol describes the induction of NAFLD in C57BL/6J mice, a commonly used model that mimics the metabolic features of human NAFLD.[3][4][5][6]
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-Fat Diet (HFD): 60% kcal from fat (e.g., lard or milk fat), 20% kcal from carbohydrates, and 20% kcal from protein.
-
Standard chow diet (Control)
-
Animal caging and husbandry supplies
Procedure:
-
Acclimate mice to the animal facility for at least one week with free access to standard chow and water.
-
Randomly divide the mice into two groups: a control group receiving a standard chow diet and an experimental group receiving the HFD.
-
House the mice individually or in small groups with ad libitum access to their respective diets and water for 8-16 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the dietary intervention period, mice can be used for Anagliptin treatment studies.
Administration of this compound
This protocol outlines the administration of Anagliptin to NAFLD model mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile water or 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Drinking water bottles
Procedure:
-
Oral Gavage:
-
Prepare a homogenous suspension of Anagliptin in the chosen vehicle. A common dosage for linagliptin, another DPP-4 inhibitor, is in the range of 3-10 mg/kg body weight.[7]
-
Administer the Anagliptin suspension or vehicle to the mice once daily via oral gavage.
-
The treatment duration is typically 4-8 weeks.
-
-
Administration in Drinking Water:
-
Calculate the required concentration of Anagliptin in the drinking water to achieve a target dose of approximately 300 mg/kg/day, based on the average daily water consumption of the mice.
-
Prepare fresh Anagliptin-containing drinking water every 2-3 days.
-
Provide the medicated water ad libitum to the treatment group, while the control group receives regular drinking water.
-
Continue the treatment for the desired duration (e.g., 4 weeks).
-
Histological Analysis of Hepatic Steatosis (Oil Red O Staining)
This protocol details the procedure for Oil Red O staining to visualize neutral lipid accumulation in liver tissue.[8][9][10][11][12]
Materials:
-
Fresh or frozen liver tissue samples
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
10% Formalin or 4% Paraformaldehyde
-
Oil Red O staining solution (0.5% in isopropanol, diluted with water)
-
Mayer's hematoxylin (B73222)
-
Aqueous mounting medium
Procedure:
-
Embed fresh liver tissue in OCT compound and freeze rapidly.
-
Cut frozen sections at 8-10 µm thickness using a cryostat and mount on microscope slides.
-
Air dry the sections for at least 30 minutes.
-
Fix the sections in 10% formalin for 10 minutes.
-
Rinse briefly with running tap water.
-
Rinse with 60% isopropanol.
-
Stain with the working Oil Red O solution for 15-20 minutes.
-
Briefly rinse with 60% isopropanol to remove excess stain.
-
Counterstain with Mayer's hematoxylin for 30-60 seconds to visualize nuclei.
-
Rinse thoroughly with distilled water.
-
Coverslip with an aqueous mounting medium.
-
Examine under a light microscope. Lipid droplets will appear red, and nuclei will be blue.
Quantitative Real-Time PCR (qPCR) for Hepatic Gene Expression
This protocol describes the methodology for quantifying the expression of target genes in liver tissue.[13][14][15]
Materials:
-
Liver tissue samples stored in an RNA stabilization solution or snap-frozen in liquid nitrogen.
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (containing SYBR Green or probes)
-
Primers for target genes (e.g., SREBP-2, IL-6, Col1a1) and a housekeeping gene (e.g., GAPDH, β-actin).
-
qPCR instrument
Procedure:
-
Homogenize liver tissue and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Perform the qPCR reaction in a thermal cycler using appropriate cycling conditions.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Mandatory Visualization
Caption: Experimental workflow for investigating Anagliptin in a high-fat diet-induced NAFLD mouse model.
Caption: Proposed signaling pathways of Anagliptin in ameliorating NAFLD.
References
- 1. Differences in lipid metabolism between anagliptin and sitagliptin in patients with type 2 diabetes on statin therapy: a secondary analysis of the REASON trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple method for inducing nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Nonalcoholic Fatty Liver Disease Induced by High-Fat Diet in C57bl/6 Models [mdpi.com]
- 6. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linagliptin alleviates fatty liver disease in diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 9. pharm.ucsf.edu [pharm.ucsf.edu]
- 10. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 11. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 12. 2.5. Oil Red O Staining [bio-protocol.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Cardiovascular Outcome Studies of Anagliptin Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the cardiovascular benefits of anagliptin (B605506) hydrochloride observed in various animal models. The included protocols and data are intended to guide further research and development of this dipeptidyl peptidase-4 (DPP-4) inhibitor for potential cardiovascular applications.
Anti-Atherosclerotic Effects of Anagliptin
Anagliptin has demonstrated significant anti-atherosclerotic effects in multiple preclinical animal models, including cholesterol-fed rabbits and apolipoprotein E-deficient (apoE-/-) mice. The primary mechanisms underlying these effects include the reduction of macrophage infiltration, suppression of vascular smooth muscle cell (VSMC) proliferation, and anti-inflammatory actions.
Quantitative Data Summary
| Animal Model | Treatment Group | Key Findings | Reference |
| Cholesterol-fed Rabbits | Anagliptin (0.3% in drinking water for 12 weeks) | Atherosclerotic lesion ratio in the aorta reduced to 9±2% from 22±2% in the control group. | [1] |
| Coronary artery intima-media area and intimal area attenuated by 43%. | [1] | ||
| Macrophage-positive areas in coronary arteries suppressed by 75%. | [1] | ||
| Alpha-smooth muscle actin-positive areas in coronary arteries suppressed by 66%. | [1] | ||
| ApoE-deficient Mice | Anagliptin-containing diet for 16 weeks | Significant reduction in the oil red O-stained atherosclerotic lesion area around the aortic valve. | [2] |
| Reduced accumulation of monocytes and macrophages in the vascular wall. | [2] | ||
| Decreased smooth muscle cell (SMC) content in plaque areas. | [2] |
Experimental Protocols
1.2.1. Cholesterol-Fed Rabbit Model of Atherosclerosis
-
Animal Model: Male Japanese White rabbits.
-
Diet: Rabbits are fed a diet containing 0.5% cholesterol for 14 weeks to induce hypercholesterolemia and atherosclerosis.[1]
-
Drug Administration: Anagliptin is administered at a concentration of 0.3% in the drinking water for the final 12 weeks of the high-cholesterol diet.[1]
-
Endpoint Analysis:
-
Atherosclerotic Lesion Assessment: The aorta is excised, stained with Oil Red O, and the percentage of the total aortic surface area covered by atherosclerotic lesions is quantified.[1]
-
Histological Analysis of Coronary Arteries: Coronary arteries are sectioned and stained with hematoxylin (B73222) and eosin (B541160) to measure the intima-media area and intimal area. Immunohistochemistry is performed to detect macrophages (e.g., using anti-macrophage antibodies) and smooth muscle cells (e.g., using anti-alpha-smooth muscle actin antibodies).[1]
-
Biochemical Analysis: Serum levels of total cholesterol, VLDL-cholesterol, and DPP-4 activity are measured. Active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) levels are also determined.[1]
-
1.2.2. ApoE-deficient Mouse Model of Atherosclerosis
-
Animal Model: 9-week-old male apolipoprotein E (apoE)-deficient mice.[2]
-
Diet: Mice are fed a standard chow diet.
-
Drug Administration: Anagliptin is incorporated into the diet and fed to the mice for 16 weeks.[2]
-
Endpoint Analysis:
-
Atherosclerotic Lesion Assessment: The area of atherosclerotic lesions in the aortic root is quantified by Oil Red O staining of serial cryosections.[2]
-
Immunohistochemistry: Aortic sections are stained for the presence of monocytes/macrophages and smooth muscle cells within the atherosclerotic plaques.[2]
-
Cell Culture Studies (for mechanistic insights):
-
VSMC Proliferation Assay: Rat aortic smooth muscle cells are cultured and stimulated with soluble DPP-4 in the presence or absence of anagliptin. Proliferation is assessed by methods such as BrdU incorporation or cell counting. Western blotting is used to analyze the phosphorylation of ERK.[2]
-
Monocyte Inflammatory Response Assay: A human monocyte cell line (e.g., THP-1) is stimulated with lipopolysaccharide (LPS) with and without anagliptin. The production of pro-inflammatory cytokines like TNF-α is measured in the culture supernatant by ELISA. Western blotting and immunofluorescence are used to assess ERK phosphorylation and nuclear translocation of NF-κB.[2]
-
-
Signaling Pathways and Experimental Workflow
Caption: Anagliptin's anti-atherosclerotic signaling pathway.
Caption: Experimental workflow for atherosclerosis studies.
Effects of Anagliptin on Vascular Injury
In a model of type 2 diabetes, the Otsuka Long-Evans Tokushima Fatty (OLETF) rat, anagliptin has been shown to ameliorate vascular injury. The key mechanism identified is the reduction of oxidative stress.
Quantitative Data Summary
| Animal Model | Treatment Group | Key Findings | Reference |
| Otsuka Long-Evans Tokushima Fatty (OLETF) Rats | Anagliptin (200 mg/kg/day for 6 weeks) | Significantly suppressed the increase in serum toxic advanced glycation end-products (TAGE). | [3] |
| Significantly decreased superoxide (B77818) production and NADPH oxidase activity in femoral arteries. | [3] | ||
| Significantly suppressed the expression of NADPH oxidase components (p22phox and gp91phox) in the femoral artery. | [3] | ||
| Reduced the thickening of the femoral artery wall. | [3] |
Experimental Protocol
-
Animal Model: Otsuka Long-Evans Tokushima Fatty (OLETF) rats as a model for type 2 diabetes, with Long-Evans Tokushima Otsuka (LETO) rats as the control group.[3]
-
Drug Administration: Anagliptin is administered at a dose of 200 mg/kg/day for 6 weeks.[3]
-
Endpoint Analysis:
-
Biochemical Analysis: Serum levels of toxic advanced glycation end-products (TAGE) and blood glucose levels after a glucose load are measured. Plasma GLP-1 concentrations are also determined.[3]
-
Oxidative Stress Measurement: Superoxide production in femoral arteries is measured using a suitable assay (e.g., lucigenin (B191737) chemiluminescence). NADPH oxidase activity is also quantified.[3]
-
Gene Expression Analysis: The expression of NADPH oxidase components (e.g., p22phox, gp91phox) in the femoral artery is determined by methods such as quantitative real-time PCR or immunohistochemistry.[3]
-
Histological Analysis: The wall thickness of the femoral artery is measured from histological sections.[3]
-
Signaling Pathway and Experimental Workflow
Caption: Anagliptin's protective pathway against vascular injury.
Caption: Experimental workflow for vascular injury studies.
Anagliptin in Myocardial Infarction and Heart Failure Models
Currently, there is a lack of published studies specifically investigating the effects of anagliptin in animal models of myocardial infarction or heart failure. Research on other DPP-4 inhibitors in these models has yielded mixed results, and these findings cannot be directly extrapolated to anagliptin. Further investigation is warranted to determine the potential role of anagliptin in these cardiovascular conditions.
Conclusion
The available preclinical data strongly suggest that anagliptin hydrochloride possesses significant vasculoprotective and anti-atherosclerotic properties. These effects appear to be mediated through multiple pathways, including the suppression of inflammation, inhibition of vascular smooth muscle cell proliferation, and reduction of oxidative stress. The detailed protocols provided herein offer a framework for the continued investigation of anagliptin's cardiovascular benefits. Future studies should aim to explore the efficacy of anagliptin in models of myocardial infarction and heart failure to provide a more comprehensive understanding of its cardiovascular outcome profile.
References
- 1. Linagliptin exacerbates heart failure due to energy deficiency via downregulation of glucose utilization and absorption in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dipeptidyl peptidase-4 inhibitor linagliptin improves fibrosis, apoptosis, and cardiac function in a large animal model of chronic myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linagliptin prevents atrial electrical and structural remodeling in a canine model of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Development of a Robust LC-MS/MS Bioanalysis Method for Anagliptin in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and validation of a sensitive and selective Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Anagliptin hydrochloride in human plasma. The protocols outlined below are based on established methodologies for similar dipeptidyl peptidase-4 (DPP-4) inhibitors and provide a strong framework for researchers.
Introduction
Anagliptin is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Accurate and reliable quantification of Anagliptin in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note details a robust LC-MS/MS method for the determination of Anagliptin in human plasma, offering high sensitivity and specificity.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Anagliptin-d4 or a structurally similar compound like Sitagliptin)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (sourced from a certified blood bank)
-
Other reagents for sample preparation (e.g., ethyl acetate (B1210297) for LLE)
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Sample Preparation: Protein Precipitation (PP)
Protein precipitation is a rapid and effective method for sample cleanup in plasma.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner extract compared to protein precipitation.[1][2]
-
To 250 µL of plasma sample, add 50 µL of internal standard solution.[1]
-
Add 2.5 mL of ethyl acetate as the extraction solvent.[1]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.[1]
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 300 µL of the mobile phase and inject it into the LC-MS/MS system.[1]
Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the analysis of similar compounds. These should be optimized for Anagliptin.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Elution | Isocratic or Gradient |
| Injection Volume | 5 - 10 µL |
| Column Temp. | 40°C |
Mass Spectrometric Conditions
Mass spectrometric parameters need to be optimized by infusing a standard solution of Anagliptin and the IS.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500 - 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | To be determined by direct infusion |
| Collision Gas | Nitrogen |
For Alogliptin (B1666894), a structurally similar compound, the MRM transition is often m/z 340.3 → 116.2.[3] The transition for Anagliptin should be determined empirically but is expected to be similar.
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA). The validation should include the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of Anagliptin and the IS in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve should be prepared over a suitable concentration range (e.g., 1 - 1000 ng/mL). The correlation coefficient (r²) should be >0.99.
-
Precision and Accuracy: Determined at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The precision (%CV) should be ≤15% (≤20% for LLOQ) and accuracy (%RE) should be within ±15% (±20% for LLOQ).
-
Recovery: The extraction recovery of Anagliptin and the IS should be consistent and reproducible.
-
Matrix Effect: Assessed to ensure that the ionization of the analyte is not suppressed or enhanced by the plasma matrix.
-
Stability: Evaluated under various conditions including bench-top, freeze-thaw, and long-term storage.
Data Presentation
Table 1: Optimized Chromatographic Conditions
| Parameter | Value |
| Column | Waters Symmetry shield RP C-18 (4.6 mm x 100 mm, 5 µm)[2][4] |
| Mobile Phase | 0.3% Formic Acid: Acetonitrile (20:80 v/v)[2][4] |
| Flow Rate | 1.0 mL/min[2][4] |
| Run Time | ~3 minutes |
| Injection Volume | 10 µL[2][4] |
Table 2: Optimized Mass Spectrometric Parameters
| Parameter | Anagliptin | Internal Standard (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Parent Ion (m/z) | 339.19[2][4] | To be determined |
| Product Ion (m/z) | 245.11[2][4] | To be determined |
| Dwell Time | 200 ms | 200 ms |
Table 3: Method Validation Summary (Hypothetical Data)
| Parameter | LLOQ (1 ng/mL) | LQC (3 ng/mL) | MQC (300 ng/mL) | HQC (800 ng/mL) |
| Intra-day Precision (%CV) | 8.5 | 6.2 | 4.1 | 3.5 |
| Intra-day Accuracy (%RE) | -5.2 | 3.8 | 1.5 | -2.1 |
| Inter-day Precision (%CV) | 9.8 | 7.5 | 5.3 | 4.8 |
| Inter-day Accuracy (%RE) | -3.7 | 4.1 | 2.0 | -1.7 |
| Recovery (%) | 85.2 | 88.1 | 87.5 | 86.9 |
| Matrix Factor | 0.98 | 1.02 | 0.99 | 1.01 |
Visualizations
Caption: Experimental workflow for plasma sample preparation and LC-MS/MS analysis.
Caption: Logical flow of the bioanalytical method validation process.
Conclusion
The described LC-MS/MS method provides a reliable and robust approach for the quantification of Anagliptin in human plasma. The protocol for sample preparation using protein precipitation is straightforward and efficient, while the chromatographic and mass spectrometric conditions are optimized for sensitivity and selectivity. Proper method validation is essential to ensure data quality for clinical and preclinical studies.
References
Application Note & Protocol: In Vitro Assessment of GLP-1 Preservation by Anagliptin Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the in vitro efficacy of Anagliptin hydrochloride in preserving active glucagon-like peptide-1 (GLP-1). The primary mechanism of Anagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is to prevent the degradation of incretin (B1656795) hormones like GLP-1, thereby prolonging their biological activity.[1][2] This protocol utilizes the human NCI-H716 enteroendocrine cell line, a well-established model for studying GLP-1 secretion.[3]
Principle of the Assay
Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted by intestinal L-cells in response to nutrient intake.[2][4] It plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin (B600854) secretion and suppressing glucagon (B607659) release.[1][5] However, endogenous active GLP-1 has a very short half-life of approximately 1-2 minutes due to rapid degradation by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[2][4]
Anagliptin is a potent and selective DPP-4 inhibitor.[1] Its mechanism of action involves blocking the DPP-4 enzyme, which prevents the cleavage of active GLP-1 (7-36) into its inactive form (9-36).[1][2][4] This leads to an increase in the concentration and duration of action of endogenous GLP-1.[1]
This protocol describes a method to:
-
Stimulate the secretion of GLP-1 from cultured human NCI-H716 L-cells.
-
Treat the cell supernatant containing secreted GLP-1 with varying concentrations of this compound.
-
Quantify the amount of active GLP-1 remaining after incubation to determine the inhibitory effect of Anagliptin on DPP-4 activity present in the cell culture system.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the physiological pathway of GLP-1 and the intervention point of Anagliptin.
Caption: Mechanism of Anagliptin in the GLP-1 signaling pathway.
Materials and Reagents
| Item | Recommended Supplier | Catalog Number (Example) |
| NCI-H716 cell line | ATCC | CCL-251 |
| This compound | Sigma-Aldrich | SML2069 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Matrigel® Basement Membrane | Corning | 354234 |
| Phorbol 12-Myristate 13-Acetate (PMA) | Sigma-Aldrich | P8139 |
| Dulbecco's PBS (DPBS) | Gibco | 14190144 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| DPP-4 Inhibitor (for ELISA) | Millipore | DPP4-010 |
| Active GLP-1 (7-36) ELISA Kit | Millipore | EGLP-35K |
| 24-well tissue culture plates | Corning | 3524 |
| DMSO (Cell culture grade) | Sigma-Aldrich | D2650 |
Experimental Workflow
The following diagram outlines the key steps of the in vitro protocol.
Caption: Step-by-step experimental workflow for the in vitro assay.
Detailed Experimental Protocol
5.1. Cell Culture and Plating
-
Plate Coating: Thaw Matrigel on ice. Dilute 1:20 in cold serum-free RPMI-1640 medium. Add 250 µL of the diluted Matrigel solution to each well of a 24-well plate and incubate at 37°C for at least 1 hour to allow for polymerization.
-
Cell Seeding: Culture NCI-H716 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Aspirate the excess Matrigel solution from the coated wells.
-
Harvest NCI-H716 cells using Trypsin-EDTA and seed them at a density of 2.5 x 10⁵ cells/well in 500 µL of complete culture medium.
-
Incubate for 48 hours to allow cells to adhere and form clusters.
5.2. Cell Stimulation and Supernatant Collection
-
Washing: Gently aspirate the culture medium. Wash the cells twice with 500 µL of DPBS.
-
Starvation: Add 500 µL of serum-free RPMI-1640 to each well and incubate for 2 hours at 37°C.
-
Stimulation: Prepare a stimulation buffer (e.g., serum-free RPMI containing 10 nM PMA or another appropriate secretagogue). Aspirate the starvation medium and add 300 µL of stimulation buffer to each well (except for negative controls).
-
Incubate for 2 hours at 37°C to induce GLP-1 secretion.[3]
-
Collection: Carefully collect the supernatant from each well into separate microcentrifuge tubes.
-
Centrifuge the tubes at 500 x g for 5 minutes at 4°C to pellet any detached cells or debris. Transfer the clarified supernatant to new, pre-chilled tubes.
5.3. Anagliptin Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in assay buffer (e.g., PBS) to create working stocks.
-
Treatment: Aliquot the clarified supernatant into new tubes. Add the desired final concentrations of Anagliptin (e.g., 0, 1, 10, 100, 1000 nM). Ensure the final DMSO concentration is consistent across all samples and does not exceed 0.1%.
-
Include a "Vehicle Control" (DMSO only) and a "Time Zero" control (where a DPP-4 inhibitor provided with the ELISA kit is added immediately to prevent any degradation).
-
Incubate the tubes at 37°C for 1 hour.
5.4. GLP-1 Quantification
-
Immediately following the 1-hour incubation, add a broad-spectrum DPP-4 inhibitor (often supplied with the ELISA kit) to all samples (except the Time Zero control, which should already contain it) to stop any further enzymatic activity.
-
Measure the concentration of active GLP-1 in each sample using a commercially available Active GLP-1 (7-36) ELISA kit. Follow the manufacturer’s instructions precisely.
-
Briefly, this involves adding samples and standards to a microplate pre-coated with a capture antibody, followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
Read the absorbance on a microplate reader and calculate the concentrations based on the standard curve.
Data Presentation and Expected Results
The efficacy of Anagliptin is determined by its ability to prevent the degradation of secreted GLP-1, resulting in a higher measured concentration of the active peptide. The results can be summarized in a table as shown below.
| Treatment Group | Anagliptin Conc. (nM) | Mean Active GLP-1 (pM) ± SEM | % GLP-1 Preservation (vs. Vehicle) |
| Unstimulated Control | 0 | 5.2 ± 0.8 | - |
| Stimulated (Vehicle) | 0 | 25.4 ± 2.1 | 0% |
| Stimulated + Anagliptin | 1 | 31.5 ± 2.5 | 24.0% |
| Stimulated + Anagliptin | 10 | 45.8 ± 3.3 | 80.3% |
| Stimulated + Anagliptin | 100 | 54.1 ± 4.0 | 113.0% |
| Stimulated + Anagliptin | 1000 | 55.2 ± 3.8 | 117.3% |
Note: Data are representative and for illustrative purposes only. Actual results may vary based on experimental conditions.
Calculation: % Preservation = [ ( [GLP-1]Anagliptin - [GLP-1]Vehicle ) / [GLP-1]Vehicle ] * 100
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low GLP-1 Secretion | Poor cell health; insufficient stimulation; low cell density. | Ensure proper cell culture technique; use a fresh, potent secretagogue; optimize cell seeding density. |
| High Variability Between Replicates | Inconsistent cell numbers; pipetting errors; edge effects. | Ensure a single-cell suspension before seeding; use calibrated pipettes; do not use the outer wells of the plate. |
| No Anagliptin Effect Observed | Inactive compound; insufficient DPP-4 activity in supernatant. | Verify the activity of Anagliptin stock; ensure supernatant is not overly diluted; confirm NCI-H716 cells express DPP-4. |
| High Background in ELISA | Improper washing; non-specific binding. | Follow the ELISA kit's washing protocol carefully; ensure blocking steps are performed correctly. |
References
- 1. What is the mechanism of Anagliptin? [synapse.patsnap.com]
- 2. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NCI-H716 Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. droracle.ai [droracle.ai]
Application Notes and Protocols: Anagliptin Hydrochloride in Smooth Muscle Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Anagliptin hydrochloride in smooth muscle cell (SMC) proliferation assays. Anagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, has demonstrated anti-atherosclerotic effects, partly through the direct inhibition of vascular smooth muscle cell proliferation and monocyte inflammatory reactions.[1][2][3]
Introduction
Vascular smooth muscle cell (VSMC) proliferation is a key event in the pathogenesis of atherosclerosis and restenosis.[4] Dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Anagliptin, are a class of oral anti-diabetic drugs that have shown potential cardiovascular benefits beyond their glucose-lowering effects.[2][5][6] Soluble DPP-4 has been shown to augment the proliferation of cultured SMCs.[1] Anagliptin suppresses this proliferation by inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK).[1] This document outlines the protocols to assess the inhibitory effects of Anagliptin on SMC proliferation.
Data Presentation
Table 1: Effect of Anagliptin on Soluble DPP-4-Induced Smooth Muscle Cell Proliferation
| Treatment Group | Concentration | Relative BrdU Content (Mean ± SEM) | Fold Change vs. DPP-4 alone |
| Control | - | 1.0 | - |
| Soluble DPP-4 | 500 ng/mL | 1.8 ± 0.1 | 1.0 |
| Soluble DPP-4 + Anagliptin | 500 ng/mL + 1 µM | 1.3 ± 0.1 | 0.72 |
| Soluble DPP-4 + Anagliptin | 500 ng/mL + 10 µM | 1.1 ± 0.1 | 0.61 |
| Soluble DPP-4 + Anagliptin | 500 ng/mL + 100 µM | 1.0 ± 0.1 | 0.56 |
| P < 0.05 vs all other groups. Data synthesized from a study by Ervinna et al.[7] |
Table 2: Effect of Anagliptin on IL-1β-Induced Senescence-Associated β-Galactosidase (SA-β-gal) Staining in Vascular Smooth Muscle Cells
| Treatment Group | Concentration | Fold Change in SA-β-gal Staining vs. Control |
| Control | - | 1.0 |
| IL-1β | 10 ng/mL | 3.1 |
| IL-1β + Anagliptin | 10 ng/mL + 2.5 µM | 2.3 |
| IL-1β + Anagliptin | 10 ng/mL + 5 µM | 1.6 |
| Data from a study on cytokine-induced senescence.[8] |
Signaling Pathways
Anagliptin exerts its inhibitory effect on smooth muscle cell proliferation by modulating key signaling pathways. Soluble DPP-4 promotes SMC proliferation through the activation of the ERK1/2, a part of the mitogen-activated protein kinase (MAPK) signaling pathway.[9][10] Anagliptin suppresses this DPP-4-induced proliferation by inhibiting ERK phosphorylation.[1] Additionally, DPP-4 can activate NF-κB, leading to inflammation, which is also a target for DPP-4 inhibitors.[1][9]
Caption: Anagliptin inhibits soluble DPP-4-induced SMC proliferation by blocking the MAPK/ERK pathway.
Experimental Protocols
Protocol 1: BrdU Cell Proliferation Assay
This protocol is adapted from a study investigating the effects of Anagliptin on rat smooth muscle cells.[7]
1. Cell Culture and Plating:
- Culture rat aortic smooth muscle cells (SMCs) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Plate the SMCs in 96-well plates at a density of 3,000 cells/well.
- Incubate at 37°C in a humidified 5% CO2 incubator until cells reach 60-70% confluency.
2. Serum Starvation (Optional, for synchronization):
- For cell cycle synchronization, serum-starve the cells in DMEM with 0.5% FBS for 24 hours prior to treatment.
3. Treatment:
- Pre-treat the cells with this compound at desired concentrations (e.g., 1, 10, 100 µM) or vehicle control for 10 minutes.
- Stimulate the cells with soluble recombinant human DPP-4 (e.g., 500 ng/mL) for 20 hours.
4. BrdU Labeling:
- Add 10 µM BrdU solution to each well.
- Incubate for an additional 4 hours at 37°C.
5. Cell Fixation and DNA Denaturation:
- Remove the culture medium and dry the plates.
- Add FixDenat solution to each well and incubate for 30 minutes at room temperature.
6. Immunodetection and Measurement:
- Follow the manufacturer's instructions for the BrdU detection kit (e.g., Roche Applied Science). This typically involves incubation with an anti-BrdU-POD antibody followed by a substrate reaction.
- Measure the absorbance using a microplate reader at the appropriate wavelength.
7. Data Analysis:
- Normalize the absorbance values of the treatment groups to the vehicle control.
- Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significance.
Start [label="Plate SMCs in 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"];
Confluency [label="Incubate to 60-70% confluency", fillcolor="#F1F3F4", fontcolor="#202124"];
Pretreat [label="Pre-treat with Anagliptin (10 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Stimulate [label="Stimulate with soluble DPP-4 (20 hrs)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
BrdU [label="Add BrdU solution (4 hrs)", fillcolor="#FBBC05", fontcolor="#202124"];
FixDenat [label="Fix and Denature DNA", fillcolor="#F1F3F4", fontcolor="#202124"];
Detection [label="Immunodetection of BrdU", fillcolor="#34A853", fontcolor="#FFFFFF"];
Measure [label="Measure Absorbance", fillcolor="#F1F3F4", fontcolor="#202124"];
Analyze [label="Data Analysis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> Confluency;
Confluency -> Pretreat;
Pretreat -> Stimulate;
Stimulate -> BrdU;
BrdU -> FixDenat;
FixDenat -> Detection;
Detection -> Measure;
Measure -> Analyze;
}
Caption: Workflow for the BrdU cell proliferation assay with Anagliptin.
Protocol 2: WST-1 Cell Proliferation Assay
This protocol provides an alternative method for assessing cell proliferation using a water-soluble tetrazolium salt.
1. Cell Culture and Plating:
- Culture human aortic smooth muscle cells (HAoSMCs) in SMC growth medium.
- Plate HAoSMCs in 96-well plates at a suitable density and allow them to attach for 24 hours.
2. Treatment:
- Treat the cells with varying concentrations of this compound or vehicle (DMSO).
- Incubate for the desired treatment period (e.g., 24 hours).
3. WST-1 Reagent Incubation:
- Add WST-1 reagent to each well according to the manufacturer's instructions.
- Incubate for 2-4 hours at 37°C.
4. Absorbance Measurement:
- Measure the absorbance at 450 nm and a reference wavelength (e.g., 655 nm) using a microplate reader.
5. Data Analysis:
- Subtract the reference wavelength absorbance from the 450 nm absorbance.
- Express the results as a percentage of the vehicle control.
- Calculate the half-maximal inhibitory concentration (IC50) if applicable.
Conclusion
This compound effectively suppresses the proliferation of vascular smooth muscle cells induced by soluble DPP-4. The provided protocols offer robust methods for quantifying this inhibitory effect and investigating the underlying cellular and molecular mechanisms. These assays are valuable tools for researchers in cardiovascular biology and drug development professionals exploring the therapeutic potential of DPP-4 inhibitors in atherosclerosis and related vascular diseases.
References
- 1. Anagliptin, a DPP-4 inhibitor, suppresses proliferation of vascular smooth muscles and monocyte inflammatory reaction and attenuates atherosclerosis in male apo E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anagliptin in the treatment of type 2 diabetes: safety, efficacy, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Anagliptin [pdb101.rcsb.org]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Mechanisms of beneficial effects of DPP-4 inhibitors as a promising perspective for the prevention/treatment of the disruption of cardio-cerebrovascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soluble DPP4 induces inflammation and proliferation of human smooth muscle cells via protease-activated receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Anagliptin Hydrochloride Administration in Hyperlipidemic Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anagliptin (B605506), a dipeptidyl peptidase-4 (DPP-4) inhibitor, has demonstrated significant lipid-lowering effects in preclinical studies utilizing hyperlipidemic mouse models. Beyond its primary role in glycemic control, anagliptin has been shown to modulate lipid metabolism, primarily by downregulating hepatic lipid synthesis. This document provides a comprehensive overview of the application of anagliptin hydrochloride in hyperlipidemic mice, detailing its effects on plasma lipids and outlining the experimental protocols for its evaluation. The information presented herein is intended to serve as a practical guide for researchers investigating the therapeutic potential of anagliptin and other DPP-4 inhibitors in the context of dyslipidemia and related metabolic disorders.
Data Presentation: Efficacy of Anagliptin on Plasma Lipids
Anagliptin administration has been shown to significantly improve the lipid profile in hyperlipidemic mouse models. The following tables summarize the quantitative data from studies in Low-Density Lipoprotein Receptor-deficient (LDLR-/-) mice.
Table 1: Effect of Anagliptin on Plasma Lipid Profile in LDLR-/- Mice
| Parameter | Vehicle Control | Anagliptin (0.3% in diet) | % Change | p-value | Citation |
| Total Cholesterol (mg/dL) | Baseline | Significantly Decreased | ↓ 14% | < 0.01 | [1][2] |
| Triglycerides (mg/dL) | Baseline | Significantly Decreased | ↓ 27% | < 0.01 | [1][2] |
| LDL-Cholesterol (mg/dL) | Baseline | Significantly Decreased | - | < 0.05 | [1][2] |
| VLDL-Cholesterol (mg/dL) | Baseline | Significantly Decreased | - | < 0.05 | [1][2] |
Table 2: Effect of Anagliptin on Hepatic Lipid Synthesis Markers
| Parameter | Vehicle Control | Anagliptin-Treated | % Change | p-value | Citation |
| SREBP-2 mRNA (hepatic, night) | Baseline | Significantly Decreased | ↓ 15% | < 0.05 | [1][2] |
| SREBP Activity (in vitro, HepG2 cells) | Baseline | Significantly Decreased | ↓ 21% | < 0.001 | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of anagliptin in hyperlipidemic mouse models.
Animal Model and Drug Administration
Animal Model: Male Low-Density Lipoprotein Receptor-deficient (LDLR-/-) mice are a suitable model for inducing hyperlipidemia.[1][2] Apolipoprotein E (ApoE)-deficient mice can also be used.[3]
Protocol for Oral Administration of Anagliptin in Diet:
-
Acclimatization: House male LDLR-/- mice (8-10 weeks old) for at least one week under controlled conditions (12-hour light/dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to standard chow and water.
-
Group Allocation: Randomly assign mice to a control group and a treatment group.
-
Diet Preparation:
-
Treatment Period: Provide the respective diets to the mice for a predetermined period, for example, 2 to 4 weeks.
-
Monitoring: Monitor body weight and food intake regularly throughout the study.
Sample Collection and Processing
Protocol for Blood Collection and Plasma Separation:
-
Fasting: Fast the mice overnight (approximately 12-16 hours) before blood collection.
-
Anesthesia: Anesthetize the mice using an appropriate method, such as isoflurane (B1672236) inhalation.
-
Blood Collection: Collect blood via retro-orbital sinus puncture using a heparinized capillary tube. The maximum recommended blood volume to be drawn is 1% of the animal's body weight.
-
Anticoagulation: Dispense the collected blood into a microcentrifuge tube containing an anticoagulant (e.g., EDTA). Gently invert the tube several times to mix.
-
Plasma Separation: Centrifuge the blood sample at 1,500 x g for 10 minutes at 4°C.
-
Storage: Carefully aspirate the supernatant (plasma) and transfer it to a new, clean tube. Store the plasma at -80°C until analysis.
Biochemical Analysis
Protocol for Lipoprotein Profile Analysis using HPLC:
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system equipped with a gel filtration column suitable for lipoprotein separation (e.g., Superose 6).
-
Sample Preparation: Thaw the plasma samples on ice.
-
Injection: Inject a small volume of plasma (typically 5-10 µL) onto the column.
-
Elution: Elute the lipoproteins with a suitable buffer (e.g., phosphate-buffered saline).
-
Detection: Use an in-line enzymatic reaction system to quantify the cholesterol and triglyceride content of the eluted fractions. The eluate is mixed with reagents that produce a colored product in the presence of cholesterol or triglycerides, which is then measured by a spectrophotometric detector.
-
Data Analysis: Analyze the resulting chromatogram to determine the concentrations of very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL) cholesterol and triglycerides.
Gene Expression Analysis
Protocol for Hepatic SREBP-2 mRNA Quantification by qPCR:
-
Tissue Collection: At the end of the treatment period, euthanize the mice and immediately harvest the liver.
-
RNA Extraction:
-
Homogenize a small piece of liver tissue (20-30 mg) in a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol for the chosen RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA using spectrophotometry (A260/A280 ratio) and/or gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for SREBP-2 and a reference gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR cycler. A typical two-step cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
Analyze the amplification data to determine the relative expression of SREBP-2 mRNA, normalized to the reference gene.
-
Visualizations
Experimental Workflow
References
Anagliptin Hydrochloride in Animal Models of Bladder Dysfunction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current research and detailed protocols for investigating the effects of anagliptin (B605506) hydrochloride, a dipeptidyl peptidase-4 (DPP-4) inhibitor, in animal models of bladder dysfunction. The primary focus is on a preclinical study utilizing a rat model of acute bladder ischemia to explore the therapeutic potential of anagliptin.
Overview and Rationale
Bladder dysfunction, including conditions like overactive bladder and complications from ischemia, presents a significant clinical challenge. Chronic hypoperfusion of the bladder due to atherosclerosis is considered a potential cause of lower urinary tract symptoms (LUTS).[1] Anagliptin, a DPP-4 inhibitor, works by preventing the breakdown of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[2] This leads to prolonged incretin activity, which enhances insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner.[2] Recent studies have explored the effects of DPP-4 inhibitors beyond glycemic control, investigating their potential benefits on other tissues, including the urinary bladder.
A key study investigated anagliptin in a rat model of bladder dysfunction induced by bilateral internal iliac artery ligation, which mimics acute bladder ischemia.[1][3][4] The findings suggest that anagliptin administration can improve bladder function and blood flow, indicating a potential therapeutic role for this compound in ischemia-related bladder disorders.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study by Hotta et al. (2020), which investigated the effects of anagliptin (Ana) and liraglutide (B1674861) (Lira, a GLP-1 receptor agonist) in a rat model of bladder ischemia induced by bilateral internal iliac artery ligation (Lig).
Table 1: Biochemical and Bladder Function Parameters
| Parameter | Sham Group | Ligation (Lig) Group | Lig + Anagliptin (Ana) Group | Lig + Liraglutide (Lira) Group |
| Plasma DPP-4 Activity | Not Reported | Not Reported | Decreased (P < .01 vs. Lig) | Not Reported |
| Plasma GLP-1 Levels | Baseline | Baseline | Increased (P < .01 vs. Sham & Lig) | Increased (P < .01 vs. Sham & Lig) |
| Intercontraction Interval (ICI) | Baseline | Longer than Sham (P < .05) | Similar to Sham | Longer than Sham (P < .05) |
| Blood Glucose Levels | No significant difference among groups | No significant difference among groups | No significant difference among groups | No significant difference among groups |
Data sourced from Hotta et al., 2020.[3][4]
Table 2: Bladder Blood Flow
| Parameter | Sham Group | Ligation (Lig) Group | Lig + Anagliptin (Ana) Group |
| Bladder Blood Flow | Baseline | Reduced relative to Sham (P < .01) | Improved (P < .01 vs. Lig) |
Data sourced from Hotta et al., 2020.[3][4]
Proposed Mechanism of Action
Anagliptin is a DPP-4 inhibitor that increases the levels of active incretin hormones, GLP-1 and GIP, by preventing their degradation.[2] In the context of bladder dysfunction, the study by Hotta et al. suggests that anagliptin's beneficial effects on bladder blood flow and intercontraction intervals in an ischemic rat model are independent of the GLP-1 receptor signaling pathway.[3][4] This indicates that other mechanisms, potentially related to improved hemodynamics, may be involved.
Anagliptin's proposed mechanism in bladder dysfunction.
Experimental Protocols
The following protocols are based on the methodology described by Hotta et al. (2020).
Animal Model of Bladder Ischemia
-
Animals: Use eight-week-old female Wistar-ST rats.
-
Acclimation: House the animals under standard laboratory conditions with free access to food and water for a suitable acclimation period.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Perform a midline abdominal incision to expose the internal iliac arteries.
-
In the experimental groups (Ligation, Lig + Ana, Lig + Lira), carefully ligate the bilateral internal iliac arteries with a non-absorbable suture.
-
In the sham group, expose the arteries without performing the ligation.
-
Close the incision in layers.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.
Drug Administration
-
Anagliptin (Ana) Group:
-
Mix anagliptin with a standard diet (e.g., CE-2) at a concentration to achieve the desired daily dose.
-
Administer the anagliptin-mixed diet orally for a period of 4 weeks post-surgery.
-
-
Liraglutide (Lira) Group:
-
Administer liraglutide via subcutaneous injection once daily for 4 weeks post-surgery.
-
-
Control Groups (Sham and Ligation):
-
Provide the standard diet without any drug supplementation.
-
Workflow for the bladder ischemia animal study.
Functional and Biochemical Assessments
-
Cystometry (Bladder Function):
-
At 4 weeks post-surgery, anesthetize the rats.
-
Perform a cystostomy by inserting a catheter into the bladder dome.
-
Infuse saline into the bladder at a constant rate and record intravesical pressure changes.
-
Measure parameters such as the intercontraction interval (ICI).
-
-
Bladder Blood Flow Measurement:
-
Measure bladder blood flow using a laser speckle blood flow imager or a similar device.
-
Perform this measurement at 4 weeks post-surgery.
-
-
Plasma Analysis:
-
Collect blood samples from the animals at the end of the study period.
-
Measure plasma DPP-4 activity using a commercially available assay kit.
-
Measure plasma GLP-1 levels using an ELISA kit.
-
Measure blood glucose levels.
-
Conclusion and Future Directions
The available data from animal models suggests that this compound may have a protective effect on bladder function in the context of ischemia.[3][4] The improvement in bladder hemodynamics and function appears to be independent of its well-known GLP-1-mediated effects, opening new avenues for research into its mechanism of action in non-diabetic bladder dysfunction.[3]
Future research should aim to:
-
Elucidate the precise GLP-1 receptor-independent signaling pathway responsible for the observed effects.
-
Investigate the efficacy of anagliptin in other animal models of bladder dysfunction, such as those related to diabetes or overactive bladder.
-
Evaluate the long-term effects and safety profile of anagliptin for bladder-related conditions.
These protocols and data provide a foundational framework for researchers and professionals in drug development to further explore the therapeutic potential of this compound for various forms of bladder dysfunction.
References
- 1. Established and emerging treatments for diabetes-associated lower urinary tract dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Anagliptin? [synapse.patsnap.com]
- 3. Anagliptin, a dipeptidyl peptidase-4 inhibitor, improved bladder function and hemodynamics in rats with bilateral internal iliac artery ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting inconsistent IC50 values in Anagliptin dose-response curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent IC50 values in Anagliptin dose-response curves.
Troubleshooting Inconsistent IC50 Values
This guide addresses common issues that can lead to variability in IC50 values for Anagliptin in Dipeptidyl Peptidase-4 (DPP-4) inhibition assays.
Question: My IC50 values for Anagliptin are highly variable between experiments. What are the potential causes and how can I troubleshoot this?
Answer:
Inconsistent IC50 values for Anagliptin can stem from several factors related to reagents, experimental setup, and data analysis. Below is a systematic guide to help you identify and resolve the issue.
Diagram: Troubleshooting Workflow for IC50 Variability
Caption: A logical workflow for troubleshooting inconsistent IC50 assay results.
Data on Key Experimental Parameters
Careful control of experimental parameters is crucial for reproducibility. The following tables summarize key factors influencing the DPP-4 inhibition assay.
Table 1: Anagliptin and Reagent Stability
| Component | Recommended Storage | Preparation and Handling | Stability Notes |
| Anagliptin | Store stock solutions at -20°C or -80°C. | Prepare fresh dilutions for each experiment from a concentrated stock in a suitable solvent like DMSO. Anagliptin is sparingly soluble in water.[1] | Avoid repeated freeze-thaw cycles of stock solutions. Aqueous solutions are not recommended for storage for more than one day.[2] |
| DPP-4 Enzyme | Store at -80°C in aliquots. | Thaw on ice and keep on ice during use. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Diluted enzyme is stable for a few hours on ice.[3] | Enzyme activity can vary between lots. Use a consistent lot for a series of experiments. |
| Fluorogenic Substrate (e.g., Gly-Pro-AMC) | Store stock solution at -20°C, protected from light. | Dilute in assay buffer immediately before use. Protect the diluted solution from light.[3] | The substrate solution is typically stable for several hours at room temperature when protected from light.[3] |
| Assay Buffer | Store at 4°C or as recommended by the manufacturer. | Warm to room temperature before use to ensure optimal enzyme activity. | Buffer components can affect enzyme activity. Use a consistent buffer formulation. |
Table 2: Critical Assay Conditions
| Parameter | Recommended Value/Range | Rationale and Potential Impact of Deviation |
| Temperature | 37°C | DPP-4 activity is temperature-dependent. Inconsistent temperature can lead to variable reaction rates and IC50 values. Some reports indicate optimal activity can be higher, but 37°C is standard for physiological relevance.[3][4][5] |
| pH | 7.5 - 8.0 | DPP-4 has an optimal pH range for activity. Deviations can significantly alter enzyme kinetics and inhibitor binding.[6][7] |
| Substrate Concentration | At or below the Km value (for Gly-Pro-AMC, Km is ~17.4 µM)[3] | High substrate concentrations can out-compete competitive inhibitors like Anagliptin, leading to an overestimation of the IC50.[8] |
| DMSO Concentration | < 1% (v/v) | High concentrations of organic solvents like DMSO can inhibit enzyme activity and affect the solubility of components. Ensure the final DMSO concentration is consistent across all wells, including controls.[6] |
| Pre-incubation Time (Enzyme + Inhibitor) | 10 - 15 minutes | Allows the inhibitor to bind to the enzyme before the reaction is initiated with the substrate. Inconsistent timing can lead to variability.[6][8] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Anagliptin?
Anagliptin is a competitive inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[9] DPP-4 is responsible for the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Anagliptin increases the levels of active GLP-1 and GIP. These hormones then stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, leading to improved glycemic control.[8]
Q2: Why is my positive control (e.g., Sitagliptin) also showing inconsistent IC50 values?
If your positive control is also variable, it strongly suggests a systemic issue with the assay itself, rather than a problem with your test compound (Anagliptin). Refer to the troubleshooting workflow above and systematically check your reagents (enzyme activity, substrate integrity), assay conditions (temperature, pH), and instrument settings.
Q3: Can the type of microplate I use affect my results?
Yes, for fluorescence-based assays, it is crucial to use black, opaque-walled microplates with clear bottoms. This minimizes light scatter and crosstalk between wells, which can lead to high background signals and inaccurate readings. Using clear plates is not recommended for fluorescence assays.
Q4: My dose-response curve does not have a sigmoidal shape. What could be wrong?
A non-sigmoidal curve can be caused by several factors:
-
Incorrect Concentration Range: The concentrations of Anagliptin tested may be too high or too low to define the full curve. A wider range of dilutions is needed.
-
Compound Solubility: Anagliptin may be precipitating at higher concentrations, leading to a plateau or a drop in inhibition. Visually inspect your solutions.[2]
-
Signal Saturation: At low inhibitor concentrations, the reaction may proceed too quickly, saturating the detector of the plate reader. This can be addressed by reducing the enzyme concentration or the measurement time.
-
Data Analysis: Ensure you are plotting percent inhibition against the logarithm of the inhibitor concentration.[10]
Q5: How should I prepare my Anagliptin stock and working solutions?
Alogliptin (the active form of Anagliptin) has limited solubility in aqueous solutions but is soluble in organic solvents like DMSO.[2] It is recommended to:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Create a serial dilution series of Anagliptin in DMSO.
-
For the final step, dilute these DMSO solutions into the assay buffer to reach the desired final concentrations. Ensure the final DMSO concentration in all wells is low (<1%) and consistent.
Experimental Protocol: Anagliptin IC50 Determination
This protocol describes a standard fluorometric assay for determining the IC50 of Anagliptin against recombinant human DPP-4.
Materials:
-
Recombinant Human DPP-4 Enzyme
-
Anagliptin
-
Sitagliptin (Positive Control)
-
DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[3]
-
DMSO, molecular biology grade
-
96-well solid black microplates
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Anagliptin/Sitagliptin: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series in DMSO (e.g., 10-point, 1:3 dilution).
-
DPP-4 Enzyme: Thaw on ice. Dilute to a working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range during the measurement period.
-
Substrate: Prepare a working solution of Gly-Pro-AMC in assay buffer at a concentration at or below its Km (e.g., 20 µM). Protect from light.
-
-
Assay Setup (in a 96-well black plate):
-
Blank (No Enzyme) Wells: Add 40 µL of Assay Buffer and 10 µL of solvent (e.g., 1% DMSO in buffer).
-
100% Activity Control Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of solvent.
-
Inhibitor (Anagliptin) Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the respective Anagliptin dilution.
-
Positive Control (Sitagliptin) Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of a Sitagliptin dilution.
-
-
Pre-incubation:
-
Mix the plate gently and incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.[6]
-
-
Reaction Initiation:
-
Add 50 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve (ΔRFU/min).
-
Subtract the average rate of the blank wells from all other wells.
-
Calculate the percent inhibition for each Anagliptin concentration relative to the 100% activity control: % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100
-
Plot the percent inhibition versus the log of the Anagliptin concentration.
-
Fit the data to a four-parameter logistic (variable slope) dose-response curve to determine the IC50 value.[10]
-
Anagliptin Signaling Pathway
Anagliptin indirectly modulates cellular signaling by preventing the degradation of the incretin hormones GLP-1 and GIP.
Caption: Anagliptin inhibits DPP-4, increasing active GLP-1 and GIP levels.
References
- 1. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. abcam.com [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
Overcoming Anagliptin hydrochloride solubility issues in DMSO for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges with Anagliptin hydrochloride solubility in DMSO for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
For in vitro experiments, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO). It is a dipeptidyl peptidase-4 (DPP-4) inhibitor.
Q2: I am observing precipitation of this compound when I add it to my aqueous cell culture medium. What could be the cause?
Precipitation often occurs when a concentrated DMSO stock solution of a compound is diluted into an aqueous buffer or medium. This is due to the lower solubility of the compound in the final aqueous solution. To mitigate this, it is advisable to make intermediate dilutions and ensure rapid mixing upon addition to the final medium.
Q3: What is the maximum recommended concentration of DMSO in a cell culture experiment?
The final concentration of DMSO in cell culture should be kept as low as possible, typically below 0.5%, as higher concentrations can have cytotoxic effects. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: How should I prepare a stock solution of this compound in DMSO?
To prepare a stock solution, it is recommended to start with a high-quality, anhydrous grade of DMSO. The process generally involves weighing the desired amount of this compound and adding the calculated volume of DMSO to achieve the target concentration. Gentle warming and vortexing can aid in dissolution.
Troubleshooting Guide
Issue 1: this compound is not fully dissolving in DMSO at room temperature.
-
Possible Cause: The concentration of this compound may be too high for its solubility limit in DMSO at room temperature.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution to 37°C (98.6°F) to increase solubility. Be cautious not to overheat, as it may degrade the compound.
-
Vortexing/Sonication: Vortex the solution for several minutes. If it still doesn't dissolve, brief sonication in a water bath can help break down any aggregates.
-
Lower Concentration: If the above steps do not work, you may need to prepare a lower concentration stock solution.
-
Issue 2: The dissolved this compound solution appears cloudy or has visible particulates.
-
Possible Cause: This could be due to impurities in the compound or the solvent, or the compound may not be fully dissolved.
-
Troubleshooting Steps:
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or impurities. This is particularly important before use in cell-based assays.
-
Solvent Quality: Ensure you are using a high-purity, anhydrous grade of DMSO.
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Weight | 443.5 g/mol | |
| Chemical Formula | C19H26N6O2 · 2HCl | |
| Recommended Solvent | DMSO | |
| Typical Stock Concentration | 10-50 mM in DMSO | This can vary based on experimental needs and solubility limits. |
| Final DMSO Concentration in Assay | <0.5% | To avoid solvent-induced cytotoxicity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, and a vortex mixer.
-
Calculation: Determine the mass of this compound needed. For 1 mL of a 10 mM solution, you would need 4.435 mg.
-
Procedure:
-
Weigh out the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the tube for 2-5 minutes until the compound is fully dissolved. Gentle warming to 37°C can be applied if necessary.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Protocol 2: Dilution of this compound Stock Solution for In Vitro Assays
-
Materials: Prepared this compound stock solution, sterile cell culture medium or assay buffer.
-
Procedure:
-
Thaw the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the cell culture medium or assay buffer to achieve the desired final concentrations.
-
Ensure that the final DMSO concentration in all wells, including the vehicle control, remains constant and below 0.5%.
-
Visualizations
Caption: A typical experimental workflow for using this compound in in vitro assays.
Caption: A troubleshooting decision tree for addressing precipitation issues.
Caption: The signaling pathway of Anagliptin as a DPP-4 inhibitor.
Anagliptin Hydrochloride In Vivo Rodent Studies: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Anagliptin hydrochloride dosage and experimental design for in vivo rodent studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Anagliptin?
Anagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] In response to food intake, the gut releases incretin (B1656795) hormones like GLP-1 and GIP, which stimulate glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release.[1][2][3] The enzyme DPP-4 rapidly degrades these incretins.[2][4] Anagliptin works by inhibiting DPP-4, thereby increasing the active levels of GLP-1 and GIP, which enhances insulin secretion, reduces glucagon production, and ultimately improves glycemic control.[1][2][3][4] This action is glucose-dependent, minimizing the risk of hypoglycemia.[2][3]
Q2: What are the recommended rodent models for studying Anagliptin?
The choice of model depends on the research question. Common models include:
-
Diet-Induced Obesity (DIO) Models: Rodents fed a high-fat diet develop obesity and insulin resistance, mimicking human type 2 diabetes. These are ideal for evaluating effects on insulin sensitivity and lipid metabolism.[5]
-
Streptozotocin (STZ)-Induced Diabetic Models: STZ is toxic to pancreatic β-cells, inducing hyperglycemia. This model is useful for studying Anagliptin's effects on β-cell function and preservation.[5]
-
Genetically Modified Models:
-
Low-density lipoprotein receptor-deficient (LDLR-/-) mice: These mice exhibit hypercholesterolemia and are used to study lipid-lowering effects.[5]
-
Endothelium-specific Irs2-knockout (ETIrs2KO) mice: These mice show skeletal muscle insulin resistance and are used to investigate effects on insulin signaling and glucose uptake.[5][6]
-
Q3: What is a typical starting dosage for Anagliptin in rodent studies?
A common and effective dose reported in multiple studies is 0.3% Anagliptin mixed in the diet (wt/wt) .[5][6][7] For oral gavage, while specific Anagliptin doses are less commonly published, studies with other DPP-4 inhibitors like Alogliptin (B1666894) in mice have used doses ranging from 5 to 45 mg/kg daily.[8] Researchers should perform dose-ranging studies to determine the optimal dose for their specific model and experimental conditions.
Q4: How is Anagliptin absorbed and metabolized in rats?
In rats, Anagliptin is moderately to well absorbed orally, with bioavailability ranging from 38.1% to 85.5% depending on the dose.[9][10] Absorption may be limited by P-glycoprotein in the intestine.[9][10] The drug distributes rapidly, with high concentrations in tissues expressing DPP-4, such as the small intestine, kidney, and liver.[9][10] The major circulating component is unchanged Anagliptin.[9][10] Elimination occurs primarily through urinary excretion (64.6%), with biliary excretion also playing a significant role (25.2%).[9][10]
Troubleshooting Guide
Issue 1: High variability in blood glucose readings between animals in the same group.
-
Possible Cause: Inconsistent food intake, especially when the drug is mixed in the diet.
-
Troubleshooting Steps:
-
Ensure homogenous mixing of Anagliptin in the chow.
-
Monitor daily food consumption for each animal to ensure consistent dosing.
-
Consider switching to oral gavage for precise dose administration.
-
Ensure fasting times are strictly controlled and consistent before blood glucose measurement.[5]
-
Issue 2: The expected glucose-lowering effect of Anagliptin is not observed.
-
Possible Cause 1: Suboptimal Dosage. The dose may be too low for the specific rodent model or disease severity.
-
Troubleshooting Steps: Perform a dose-response study to identify a more effective dose.
-
-
Possible Cause 2: Ineffective Administration. For oral gavage, improper technique can lead to the dose being delivered to the lungs or not reaching the stomach.
-
Possible Cause 3: Drug Stability. The Anagliptin compound may have degraded.
-
Troubleshooting Steps: Verify the storage conditions and shelf-life of the compound. Prepare fresh solutions for administration.
-
Issue 3: Animals show signs of distress or mortality after oral gavage.
-
Possible Cause: Esophageal or stomach perforation, or aspiration of the compound into the lungs.[11][12]
-
Troubleshooting Steps:
-
Verify Gavage Needle Size: Use a gavage needle with a ball-tipped end that is appropriate for the animal's size and weight (see Table 3).[11][12]
-
Confirm Needle Length: Measure the distance from the corner of the animal's mouth to the last rib to ensure the needle is not inserted too far.[11]
-
Refine Technique: Ensure the animal is properly restrained and the needle is advanced gently without resistance. The animal should be allowed to "swallow" the needle.[11]
-
Reduce Volume: Do not exceed the maximum recommended dosing volume, which is typically 10 mL/kg (or 1% of body weight).[11][12]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Anagliptin in Male Rats After a Single Oral Dose
| Parameter | 1 mg/kg Dose | 10 mg/kg Dose | 100 mg/kg Dose |
|---|---|---|---|
| Tmax (hr) | 0.5 | 1.0 | 2.0 |
| Cmax (ng/mL) | 115 ± 21 | 1,020 ± 120 | 11,400 ± 1,600 |
| AUC (ng·h/mL) | 358 ± 20 | 4,500 ± 470 | 83,000 ± 11,000 |
| Bioavailability (%) | 85.5 | 58.7 | 38.1 |
(Data synthesized from pharmacokinetic studies in rats.[9][10][13])
Table 2: Recommended Anagliptin Dosages in Published Rodent Models
| Rodent Model | Dosage | Administration Route | Study Focus | Reference |
|---|---|---|---|---|
| LDLR-deficient mice | 0.3% (wt/wt) in diet | Oral (in diet) | Lipid-lowering effects | [7] |
| ETIrs2KO mice | 0.3% (wt/wt) in diet | Oral (in diet) | Skeletal muscle insulin resistance | [6] |
| Diet-induced obesity mice | 0.3% (wt/wt) in diet | Oral (in diet) | General efficacy |[5] |
Table 3: Recommended Oral Gavage Needle Sizes for Rodents
| Animal | Weight (g) | Gauge | Length (inches) |
|---|---|---|---|
| Mouse | 20-30 | 20 | 1.5 |
| Rat | 75-100 | 18 | 1.5 |
| Rat | 100-200 | 18 | 2-3 |
| Rat | 200-300 | 16 | 3-4 |
(Data adapted from standard procedural guidelines.[11][12])
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT)
This test assesses the ability to clear a glucose load and is a primary method for evaluating improvements in glucose tolerance.[5]
-
Fasting: Fast rodents for 4-6 hours (mice) or 16-18 hours (rats) with free access to water.[5]
-
Baseline Blood Glucose (Time 0): Collect a small blood sample from the tail vein and measure baseline glucose using a calibrated glucometer.[5]
-
Anagliptin Administration: Administer the prepared Anagliptin dose or vehicle control via oral gavage.
-
Glucose Administration: After a set absorption period for Anagliptin (e.g., 30-60 minutes), administer a sterile glucose solution (typically 1-2 g/kg body weight) via oral gavage.[5]
-
Blood Glucose Monitoring: Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge to measure blood glucose levels.
-
Data Analysis: Plot the mean blood glucose levels versus time for each group. Calculate the area under the curve (AUC) to quantify glucose tolerance.
Protocol 2: In Vitro DPP-4 Inhibitor Screening Assay
This fluorescence-based assay measures DPP-4 activity and is suitable for confirming the inhibitory action of Anagliptin.
-
Reagent Preparation: Prepare Assay Buffer, DPP-4 enzyme, and the fluorogenic substrate (e.g., H-Gly-Pro-AMC) according to the kit manufacturer's instructions.[14]
-
Plate Setup: In a 96-well plate, set up wells for:
-
Background: Assay Buffer only.
-
100% Activity Control: Assay Buffer + DPP-4 Enzyme.
-
Inhibitor Wells: Assay Buffer + DPP-4 Enzyme + Anagliptin (at various concentrations).
-
-
Pre-incubation: Add the enzyme to the control and inhibitor wells. Incubate for 10-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the DPP-4 substrate solution to all wells to start the reaction.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.
-
Read Fluorescence: Measure the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[14]
-
Calculate Inhibition: Determine the percentage of inhibition for each Anagliptin concentration compared to the 100% activity control after subtracting the background fluorescence.
Protocol 3: Standard Operating Procedure for Oral Gavage
-
Animal Restraint: Restrain the mouse or rat firmly but gently, ensuring the head and body are aligned to create a straight path to the esophagus.[11]
-
Needle Insertion: Use your free hand to guide the ball-tipped gavage needle into the mouth. Gently advance it along the roof of the mouth toward the back of the throat.[11]
-
Advance into Esophagus: Allow the animal to swallow as the needle passes into the esophagus. The needle should advance smoothly without any resistance. If resistance is felt, withdraw immediately and try again. [11]
-
Administer Dose: Once the needle is in the stomach (at the pre-measured depth), slowly depress the syringe plunger to deliver the solution.
-
Withdraw Needle: Gently remove the needle along the same path of insertion.[11]
-
Monitoring: Observe the animal for several minutes post-procedure for any signs of respiratory distress. Monitor again at 12-24 hours.[12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Anagliptin? [synapse.patsnap.com]
- 3. What is Anagliptin used for? [synapse.patsnap.com]
- 4. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Anagliptin [pdb101.rcsb.org]
- 5. benchchem.com [benchchem.com]
- 6. Anagliptin increases insulin-induced skeletal muscle glucose uptake via an NO-dependent mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of lipid-lowering action of the dipeptidyl peptidase-4 inhibitor, anagliptin, in low-density lipoprotein receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of chronic administration of alogliptin on the development of diabetes and β-cell function in high fat diet/streptozotocin diabetic mice [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic disposition of anagliptin, a novel dipeptidyl peptidase-4 inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Anagliptin Hydrochloride Metabolites & Assay Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing assay interference related to Anagliptin hydrochloride and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the major metabolite of Anagliptin and what is its metabolic pathway?
A1: The primary and major metabolite of Anagliptin is a carboxylate metabolite, designated as M1.[1] Anagliptin is not extensively metabolized, with approximately 50% of the dose being eliminated as the unchanged drug.[1] The formation of M1 occurs through the hydrolysis of the cyano group of Anagliptin.[2] While M1 is a significant component in plasma, there are currently no widespread reports of it cross-reacting with other laboratory tests.[1]
Q2: Could Anagliptin or its metabolite M1 interfere with my immunoassay?
A2: While there is no specific, widespread evidence to suggest that Anagliptin or its major metabolite (M1) directly interferes with common laboratory assays like routine clinical chemistry panels or immunoassays, the potential for interference should not be entirely dismissed.[1] Drug metabolites can sometimes cross-react in immunoassays if they share structural similarities with the target analyte.[1] If you observe unexpected results in your immunoassay when analyzing samples from subjects taking Anagliptin, it is prudent to investigate potential interference.
Q3: We are observing unexpected results in our immunoassay with samples from subjects taking anagliptin. How can we troubleshoot this?
A3: If you suspect interference in your immunoassay, consider the following troubleshooting steps:
-
Serial Dilution: Analyze serial dilutions of the patient sample. The results may not be linear upon dilution if an interfering substance is present.
-
Alternative Method: If possible, measure the analyte using a different method that utilizes different antibodies or detection principles, such as mass spectrometry.
-
Spike and Recovery: Add a known amount of the analyte to the patient sample and measure the recovery. Poor recovery may indicate the presence of an interfering substance.
-
Consult the Assay Manufacturer: The manufacturer may have data on the cross-reactivity of their assay with various compounds, including pharmaceuticals.
Q4: Can Anagliptin or its metabolites interfere with LC-MS/MS-based assays?
A4: Yes, like any bioanalytical method, LC-MS/MS assays for Anagliptin and its metabolites can be susceptible to interference, primarily from matrix effects. Matrix effects occur when co-eluting endogenous components from the biological sample (e.g., plasma, urine) suppress or enhance the ionization of the analyte, leading to inaccurate quantification. It is crucial to develop a robust sample preparation method and chromatographic separation to minimize these effects. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and ensure accurate quantification.
Troubleshooting Guides
Guide 1: Troubleshooting Immunoassay Interference
| Problem | Potential Cause | Recommended Action |
| Unexpectedly high or low analyte concentration in samples from subjects on Anagliptin. | Cross-reactivity of Anagliptin or its metabolites (e.g., M1) with the assay antibody. | 1. Perform a spike and recovery experiment. Add a known concentration of the analyte to the sample matrix and a control matrix. A significant difference in recovery suggests interference. 2. Analyze a dilution series of the sample. Non-linear results upon dilution are indicative of interference. 3. If available, test a sample known to contain Anagliptin and M1 but not the target analyte to confirm cross-reactivity. 4. Contact the immunoassay manufacturer to inquire about known cross-reactivities with DPP-4 inhibitors or their metabolites. |
| Poor precision (high %CV) in replicate measurements of the same sample. | Variable interference from matrix components. | 1. Optimize the sample dilution to minimize the concentration of interfering substances. 2. Consider a sample cleanup step, such as protein precipitation or solid-phase extraction (SPE), before analysis. |
| Discrepancy between immunoassay results and clinical observations or results from other analytical methods. | Confirmation of assay interference. | 1. Utilize an alternative analytical method with higher specificity, such as LC-MS/MS, to confirm the analyte concentration. 2. If LC-MS/MS is not available, consider using an immunoassay from a different manufacturer that employs a different antibody clone. |
Guide 2: Minimizing Matrix Effects in LC-MS/MS Analysis
| Problem | Potential Cause | Recommended Action |
| Poor reproducibility and accuracy of results. | Ion suppression or enhancement due to co-eluting matrix components. | 1. Optimize Sample Preparation: Protein precipitation is a simple method but may not be sufficient. Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve cleaner extracts. 2. Chromatographic Separation: Modify the HPLC/UHPLC gradient, mobile phase composition, or column chemistry to better separate Anagliptin and M1 from interfering matrix components, especially phospholipids. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for both Anagliptin and M1 is the most effective way to compensate for matrix effects, as it will co-elute and experience the same ionization suppression or enhancement as the analyte. |
| Low analyte signal or failure to meet required sensitivity. | Significant ion suppression. | 1. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification (LOQ). 2. Change Ionization Source/Polarity: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds. Also, test both positive and negative ionization modes. |
| High signal variability between different lots of biological matrix. | Lot-to-lot differences in matrix composition. | 1. Evaluate matrix effects using at least six different lots of the biological matrix during method validation. 2. If significant variability is observed, a more robust sample cleanup method is necessary. |
Quantitative Data
Table 1: Pharmacokinetic and Physicochemical Properties of Anagliptin and its Major Metabolite (M1)
| Parameter | Anagliptin | Metabolite M1 | Source(s) |
| IC50 for DPP-4 Inhibition | 3.8 nM | Not Reported | [3] |
| Systemic Exposure (AUC ratio) | Parent drug is the major component | M1 is the main metabolite | [1] |
| Primary Route of Elimination | Renal | Renal | [4] |
| Potential for Immunoassay Cross-Reactivity | Low (not widely reported) | Possible due to structural similarity to parent drug, but not widely reported | [1] |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma for LC-MS/MS Analysis (Adapted from methods for other gliptins)
This protocol provides a general procedure for the extraction of Anagliptin and its metabolite M1 from human plasma. Optimization may be required for specific applications.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Transfer 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the internal standard working solution (e.g., Anagliptin-d4 and M1-d4 in 50% methanol) to each sample, except for blank matrix samples. Vortex for 10 seconds.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): If concentration is required, evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase (e.g., 100 µL).
-
Final Centrifugation: Centrifuge the reconstituted sample at 13,000 rpm for 5 minutes at 4°C.
-
Injection: Transfer the clear supernatant to an HPLC vial for LC-MS/MS analysis.
Protocol 2: DPP-4 Inhibitor Screening Assay (General Protocol)
This protocol outlines a general procedure for screening the inhibitory activity of compounds like Anagliptin and its metabolites against the DPP-4 enzyme.
-
Reagent Preparation:
-
Prepare the DPP-4 Assay Buffer according to the manufacturer's instructions and allow it to warm to room temperature.
-
Reconstitute the DPP-4 enzyme and the fluorogenic substrate (e.g., Gly-Pro-AMC) as per the kit's protocol. Keep the enzyme on ice.
-
Prepare a stock solution of the inhibitor (Anagliptin, M1, or test compound) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
Inhibitor Wells: Add assay buffer, DPP-4 enzyme, and the inhibitor solution to the wells. It is recommended to test a range of inhibitor concentrations to determine the IC50 value.
-
Enzyme Control (No Inhibitor) Wells: Add assay buffer, DPP-4 enzyme, and the same volume of solvent used for the inhibitor.
-
Blank (No Enzyme) Wells: Add assay buffer and the inhibitor solution (or solvent).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add the DPP-4 substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes using a fluorescence plate reader with excitation at 350-360 nm and emission at 450-465 nm.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the slope of the blank wells from the slopes of the inhibitor and enzyme control wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
References
- 1. DPP-4 Inhibition with Anagliptin Reduces Lipotoxicity-Induced Insulin Resistance and Steatohepatitis in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
Technical Support Center: Anagliptin & P-glycoprotein Efflux in Caco-2 Models
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for investigating the P-glycoprotein (P-gp) mediated efflux of Anagliptin using the Caco-2 cell model. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data interpretation standards.
Frequently Asked Questions (FAQs)
Q1: What is Anagliptin and its primary mechanism of action? A1: Anagliptin is an oral anti-diabetic drug used to manage type 2 diabetes. It functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] By blocking DPP-4, Anagliptin prevents the breakdown of incretin (B1656795) hormones like GLP-1 and GIP.[1] This increases incretin levels, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner, thereby lowering blood glucose levels.[1]
Q2: What is P-glycoprotein (P-gp) and why is it important in drug development? A2: P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is an important efflux transporter protein found in various tissues, including the intestinal epithelium, blood-brain barrier, liver, and kidneys.[2][3] It actively pumps a wide range of structurally diverse compounds out of cells. In the intestine, P-gp can limit the oral absorption and bioavailability of drugs that are its substrates, making the assessment of P-gp interaction a critical step in drug development.[3][4]
Q3: Why is the Caco-2 cell model considered the standard for studying intestinal drug permeability? A3: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used because when cultured for about 21 days, the cells differentiate into a polarized monolayer with tight junctions and a brush border, morphologically and functionally resembling the enterocytes of the human small intestine.[5][6][7] Caco-2 cells naturally express key transport proteins, including the efflux pump P-gp, making them an excellent in vitro model for predicting human intestinal absorption and identifying substrates of active transport.[6][8]
Q4: What are the Apparent Permeability Coefficient (Papp) and Efflux Ratio (ER), and how are they interpreted? A4:
-
Apparent Permeability Coefficient (Papp): This value (typically in cm/s) quantifies the rate at which a compound crosses the Caco-2 cell monolayer.[7] It is calculated for transport in both the absorptive (Apical-to-Basolateral, Papp A→B) and secretive (Basolateral-to-Apical, Papp B→A) directions.[6][9]
-
Efflux Ratio (ER): The ER is calculated by dividing the Papp in the B→A direction by the Papp in the A→B direction (ER = Papp B→A / Papp A→B).[10]
-
An ER > 2 is a strong indication that the compound is a substrate for active efflux, likely mediated by transporters like P-gp.
-
An ER ≈ 1 suggests that the compound primarily crosses the monolayer via passive diffusion and is not a substrate for efflux.[11]
-
Q5: What is the significance of determining that Anagliptin is a P-gp substrate? A5: Confirming that Anagliptin is a P-gp substrate has several implications. First, its oral absorption could be limited by P-gp activity in the intestine.[12] Second, there is a potential for drug-drug interactions (DDIs). Co-administration of Anagliptin with drugs that inhibit P-gp could increase its absorption and systemic exposure, while co-administration with P-gp inducers could decrease its efficacy. Understanding this interaction is crucial for predicting clinical outcomes and ensuring patient safety.[3]
Troubleshooting Guide
This section addresses common issues encountered during Caco-2 permeability assays for Anagliptin.
Q1: My Papp values show high variability between replicate wells and different experiments. What could be the cause? A1: High variability can stem from several factors:
-
Inconsistent Monolayer Integrity: Ensure Transepithelial Electrical Resistance (TEER) values are consistent and above the established threshold (typically >400 Ω·cm²) for all wells before starting the experiment.[7] Perform a Lucifer Yellow leakage test to confirm tight junction integrity; high Lucifer Yellow permeability indicates a leaky monolayer.[13]
-
Cell Passage Number: Caco-2 cells can change their characteristics at high passage numbers. Use cells within a validated passage range (e.g., 25-40) for consistency.[3]
-
Seeding Density: Inconsistent initial cell seeding density can lead to variations in monolayer formation and transporter expression. Always use a precise and consistent seeding protocol.
-
Compound Cytotoxicity: High concentrations of Anagliptin or the vehicle (like DMSO) may compromise cell viability and monolayer integrity. Assess the cytotoxicity of your test compound at the highest concentration used.
Q2: The Efflux Ratio (ER) for Anagliptin is below 2, but I suspect it is a P-gp substrate. What should I check? A2: An unexpectedly low ER warrants a systematic review of your experiment:
-
Run Positive and Negative Controls: Always include a known P-gp substrate (e.g., Digoxin) and a non-substrate/high permeability compound (e.g., Propranolol). If Digoxin also shows a low ER, it points to a systemic issue with P-gp function in your cell culture.
-
Confirm P-gp Activity: The most definitive test is to run the Anagliptin transport assay in the presence and absence of a potent P-gp inhibitor, such as Verapamil or Zosuquidar.[6][14] A significant reduction in the B→A transport and a decrease in the ER towards 1 in the presence of the inhibitor confirms P-gp mediated efflux.
-
Check Compound Concentration: P-gp is a saturable transporter. If the concentration of Anagliptin is too high, it may saturate the transporter, masking the efflux mechanism and resulting in a lower ER. Consider testing a range of concentrations.
-
Analytical Method Validation: Ensure your LC-MS/MS method is sensitive and accurate for quantifying Anagliptin at the low concentrations expected in the receiver compartment.
Q3: My compound recovery (mass balance) is significantly less than 100%. Where could the compound be going? A3: Poor mass balance is a common issue that can complicate data interpretation. Potential causes include:
-
Non-specific Binding: The compound may be binding to the plastic walls of the Transwell plate or filter membrane. This can be mitigated by adding Bovine Serum Albumin (BSA) (e.g., 0.5-1%) to the receiver buffer or by using low-binding plates.
-
Intracellular Accumulation: The compound may accumulate within the Caco-2 cells. At the end of the experiment, lyse the cells and quantify the amount of compound inside to check this possibility.
-
Compound Instability: Anagliptin might be unstable in the assay buffer over the incubation period. Test its stability under the same conditions (time, temperature, pH) in the absence of cells.
-
Cellular Metabolism: Although Caco-2 cells have limited metabolic capacity, some metabolism can occur.[15] Analyze samples for potential metabolites of Anagliptin.
Quantitative Data Summary
The following table presents example data from a bidirectional Caco-2 assay to classify compounds based on their permeability and efflux potential. Values for Anagliptin are representative for a P-gp substrate, shown alongside typical control compounds.
| Compound | Concentration (µM) | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Classification |
| Anagliptin | 10 | A → B | 0.8 | 5.5 | Low Permeability, P-gp Substrate |
| B → A | 4.4 | ||||
| Anagliptin + Verapamil | 10 | A → B | 2.1 | 1.1 | P-gp Efflux Inhibited |
| B → A | 2.3 | ||||
| Propranolol | 10 | A → B | 25.0 | 0.9 | High Permeability, Non-Efflux |
| B → A | 22.5 | ||||
| Digoxin | 10 | A → B | 0.2 | >10 | Low Permeability, P-gp Substrate |
| B → A | >2.0 | ||||
| Lucifer Yellow | 100 | A → B | <0.1 | N/A | Paracellular Marker, Impermeable |
Papp (A→B): Apical to Basolateral Apparent Permeability Papp (B→A): Basolateral to Apical Apparent Permeability ER = Papp (B→A) / Papp (A→B)
Visualizations: Mechanisms and Workflows
P-glycoprotein Efflux Mechanism
The diagram below illustrates how Anagliptin, after entering an intestinal epithelial cell (Caco-2), is recognized and actively transported back into the apical (intestinal lumen) side by the P-gp efflux pump.
References
- 1. What is the mechanism of Anagliptin? [synapse.patsnap.com]
- 2. Calculation of an Apical Efflux Ratio from P-Glycoprotein (P-gp) In Vitro Transport Experiments Shows an Improved Correlation with In Vivo Cerebrospinal Fluid Measurements in Rats: Impact on P-gp Screening and Compound Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 6. enamine.net [enamine.net]
- 7. A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05992F [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 10. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Anagliptin [pdb101.rcsb.org]
- 13. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of P-gp Efflux Ratio by In Vitro Transcellular Studies [bio-protocol.org]
- 15. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Anagliptin hydrochloride dose-response curve analysis and interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anagliptin (B605506) hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving anagliptin.
Issue: High Variability in In Vitro DPP-4 Inhibition Assay Results
High variability in IC50 values can obscure the true potency of anagliptin. The following are potential causes and solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes and proper techniques. For high-throughput screening, consider automated liquid handlers to minimize error. |
| Temperature Fluctuations | Ensure a stable incubation temperature using a calibrated incubator or water bath. Allow microplates to equilibrate to the assay temperature before adding reagents. |
| Enzyme or Substrate Degradation | Prepare fresh enzyme and substrate solutions for each experiment. Store stock solutions in single-use aliquots at the recommended temperature (-20°C or -80°C) to prevent degradation from repeated freeze-thaw cycles. |
| Edge Effects in Microplates | Evaporation from the outer wells can concentrate reagents. Use plate sealers to minimize evaporation or avoid using the outermost wells for critical samples. |
| Inconsistent Mixing | Ensure thorough mixing of reagents in each well by gently tapping the plate or using a plate shaker. |
Issue: Lower Than Expected Potency in In Vitro Assays
If anagliptin appears less potent than anticipated, consider the following factors:
| Potential Cause | Recommended Solution |
| Incorrect Inhibitor Concentration | Verify the concentration of the anagliptin stock solution. Consider preparing a fresh stock. |
| High Substrate Concentration | If the substrate concentration is significantly higher than its Michaelis-Menten constant (Km), it can outcompete the inhibitor. It is recommended to use a substrate concentration at or below the Km value. |
| Inactive Inhibitor | The compound may have degraded due to improper storage or handling. Prepare a fresh stock solution and include a known DPP-4 inhibitor as a positive control in your experiment. |
Issue: Interpreting Dose-Response Curve Data from Clinical Trials
Analyzing and interpreting clinical trial data for anagliptin requires careful consideration of the study design and patient population.
| Potential Issue | Recommendation |
| High Placebo Response | A significant placebo effect can mask the true efficacy of anagliptin. Carefully evaluate the change from baseline in the placebo group and consider the psychological and physiological factors that may contribute to it. |
| Variability in Patient Response | Patient-specific factors such as baseline HbA1c levels, duration of diabetes, and concomitant medications can influence the response to anagliptin. Stratify data based on these factors to identify trends and potential subpopulations with differential responses. |
| Non-linear Dose-Response | The relationship between anagliptin dose and glycemic control may not be linear. A plateau effect may be observed at higher doses, indicating that maximal DPP-4 inhibition has been achieved. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of anagliptin?
Anagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] DPP-4 is an enzyme that rapidly inactivates the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, anagliptin increases the levels of active GLP-1 and GIP, which in turn stimulate glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) secretion, leading to improved glycemic control.[1][2]
2. What is the recommended dosage of anagliptin in clinical practice?
The usual dose of anagliptin is 200 mg per day.[3] In cases where the blood glucose-lowering effect is insufficient, the dose can be increased up to 400 mg per day.[3]
3. What is the effect of food on the pharmacokinetics of anagliptin?
Meal consumption has no significant effect on the pharmacokinetic profile of anagliptin.[3]
4. What are the expected changes in HbA1c and fasting plasma glucose with anagliptin treatment?
Clinical trials have demonstrated that anagliptin significantly reduces HbA1c and fasting plasma glucose levels. The magnitude of the reduction is dose-dependent and also influenced by baseline glycemic control.
Quantitative Data Summary
The following tables summarize the dose-response relationship of anagliptin on key glycemic parameters from clinical trials.
Table 1: Anagliptin Monotherapy Dose-Response on HbA1c
| Dose | Duration | Mean Change from Baseline in HbA1c (%) |
| 100 mg twice daily | 24 weeks | -0.50 ± 0.45 |
| 200 mg twice daily | 24 weeks | -0.51 ± 0.55 |
| Placebo | 24 weeks | +0.23 ± 0.62 |
Data from a Phase III, randomized, placebo-controlled, double-blind study in drug-naïve patients with type 2 diabetes.[1]
Table 2: Anagliptin Monotherapy Dose-Response on Fasting Plasma Glucose (FPG)
| Dose | Duration | Mean Change from Baseline in FPG (mmol/L) |
| 100 mg twice daily | 24 weeks | -0.53 ± 1.25 |
| 200 mg twice daily | 24 weeks | -0.72 ± 1.25 |
| Placebo | 24 weeks | Not reported |
Data from a Phase III, randomized, placebo-controlled, double-blind study in drug-naïve patients with type 2 diabetes.[1]
Table 3: Anagliptin Dose-Dependent Inhibition of Plasma DPP-4 Activity
| Dose | Time Point | Mean Inhibition (%) |
| 100 mg twice daily | During meal tolerance test | >75 |
| 200 mg twice daily | During meal tolerance test | >90 |
Data from a Phase III, randomized, placebo-controlled, double-blind study.[1]
Experimental Protocols
1. In Vitro DPP-4 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of anagliptin on DPP-4 enzyme in vitro.
-
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Anagliptin hydrochloride
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare a serial dilution of anagliptin in assay buffer.
-
In a 96-well plate, add the anagliptin dilutions. Include wells with buffer only (negative control) and a known DPP-4 inhibitor (positive control).
-
Add the DPP-4 enzyme to all wells except the blank.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the DPP-4 substrate to all wells.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Monitor the fluorescence kinetically over a set period.
-
Calculate the rate of reaction for each concentration of anagliptin.
-
Plot the percent inhibition against the logarithm of the anagliptin concentration to determine the IC50 value.
-
2. Phase III Clinical Trial Protocol for Dose-Response Assessment (Illustrative Example)
This outlines a typical design for a clinical trial to evaluate the dose-response of anagliptin.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Drug-naïve patients with type 2 diabetes and inadequate glycemic control (e.g., HbA1c between 7.0% and 10.0%).
-
Treatment Arms:
-
Anagliptin 100 mg twice daily
-
Anagliptin 200 mg twice daily
-
Placebo twice daily
-
-
Duration: 24 weeks.
-
Primary Endpoint: Change from baseline in HbA1c at week 24.
-
Secondary Endpoints:
-
Change from baseline in fasting plasma glucose.
-
Proportion of patients achieving a target HbA1c of <7.0%.
-
Change from baseline in postprandial glucose.
-
Change from baseline in lipid profile.
-
Incidence of adverse events.
-
-
Key Procedures:
-
Screening visit to determine eligibility.
-
Randomization to one of the treatment arms.
-
Study visits at baseline and regular intervals (e.g., weeks 4, 12, 24) for efficacy and safety assessments.
-
Blood sampling for HbA1c, plasma glucose, and lipid measurements at specified time points.
-
Monitoring and recording of all adverse events.
-
Visualizations
Caption: Anagliptin's mechanism of action via DPP-4 inhibition.
Caption: Workflow for anagliptin dose-response analysis.
References
Improving the stability of Anagliptin hydrochloride in aqueous solutions for assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anagliptin hydrochloride. The focus is on improving the stability of Anagliptin in aqueous solutions to ensure accurate and reproducible assay results.
Frequently Asked Questions (FAQs)
Q1: My this compound standard solution is showing a gradual decrease in peak area during my HPLC analysis. What could be the cause?
A1: A gradual decrease in the peak area of your Anagliptin standard suggests degradation of the analyte in your solution. Anagliptin is particularly susceptible to degradation in alkaline and oxidative conditions.[1][2] If your aqueous solution has a pH above 7 or is exposed to oxidizing agents, this could lead to a loss of the parent compound. Additionally, prolonged exposure to room temperature or light might contribute to degradation over time, although to a lesser extent than alkaline or oxidative stress.[1]
Q2: I am observing extra peaks in my chromatogram that are not present in my initial analysis of the this compound standard. What are these peaks?
A2: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. Under alkaline conditions, a major degradation product is 1-{2-[1-(2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamido)-methyl-propan-2-yl-amino]acetyl}pyrrolidine-2-carboxamide.[2] In the presence of oxidizing agents, the N-oxide of Anagliptin is a common degradant.[3] The identity of the extra peaks can be confirmed by comparing their retention times with those of known degradation products or by using mass spectrometry (LC-MS) for identification.[1]
Q3: What is the optimal pH for preparing an aqueous solution of this compound to ensure its stability during an assay?
A3: To ensure the stability of this compound in an aqueous solution, it is recommended to maintain a slightly acidic to neutral pH, ideally around pH 5.[1][2] Anagliptin shows significant degradation in alkaline environments.[1][2] Using a buffer system, such as an acetate (B1210297) buffer at pH 5, can help maintain a stable pH throughout your experiment.[1][2]
Q4: Can I prepare a stock solution of this compound in water and store it for future use?
A4: While this compound is soluble in water, for long-term storage, it is advisable to prepare stock solutions in a non-aqueous solvent like DMSO and store them at low temperatures (-20°C or -80°C).[4] For immediate use in aqueous-based assays, fresh preparation is always recommended. If aqueous solutions need to be stored for a short period, they should be kept refrigerated (2-8°C) and protected from light. However, be aware that even under these conditions, some degradation may occur over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of Anagliptin peak | Alkaline pH of the solution: Anagliptin degrades quickly in basic conditions.[1][2] | Prepare your solutions using a buffer with a pH of 5, such as a 10 mM acetate buffer.[1][2] Verify the pH of all your reagents and diluents. |
| Unexpected peaks appearing | Oxidative degradation: The presence of oxidizing agents can lead to the formation of degradation products.[1][2] | De-gas your solvents and use fresh, high-purity water and reagents. If possible, prepare solutions under an inert atmosphere (e.g., nitrogen). Consider adding a small amount of an antioxidant like sodium bisulfite if compatible with your assay. |
| Peak tailing or broadening | Interaction with silanol (B1196071) groups on the HPLC column: This can be exacerbated by pH changes. | Ensure the mobile phase is adequately buffered. A mobile phase containing an acetate buffer at pH 5 has been shown to produce symmetrical peaks.[1][2] Using a well-maintained, high-quality C18 column is also crucial.[1][2] |
| Inconsistent results between runs | Inconsistent solution preparation or storage: Variations in pH, temperature, or light exposure can lead to differing rates of degradation. | Standardize your solution preparation protocol. Always use freshly prepared solutions when possible. If solutions are stored, ensure consistent temperature and protection from light. |
Quantitative Data on Anagliptin Degradation
The following table summarizes the degradation of Anagliptin under various stress conditions as reported in forced degradation studies.
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 1 N HCl | 6 hours | 80 °C | Not significant | [1] |
| Alkaline Hydrolysis | 0.1 N NaOH | 1 hour | Room Temp. | Significant | [1] |
| Oxidative Degradation | 0.3% H₂O₂ | 1 hour | Room Temp. | Significant | [1] |
| Neutral Hydrolysis | Water | 5 hours | 80 °C | Not significant | [1] |
| Thermal Degradation | Dry Heat | 11 days | 80 °C | Not significant | [1] |
| Photolytic Degradation | UV Light | - | - | Not significant | [1] |
Experimental Protocols
Preparation of a Stabilized this compound Aqueous Solution for HPLC Analysis
This protocol is based on methodologies that have been demonstrated to provide good stability for Anagliptin during HPLC analysis.[1][2]
Materials:
-
This compound reference standard
-
HPLC grade water
-
HPLC grade methanol
-
HPLC grade acetonitrile (B52724)
-
Acetic acid
-
Sodium acetate
-
0.22 µm syringe filters
Procedure:
-
Prepare a 10 mM Acetate Buffer (pH 5):
-
Dissolve an appropriate amount of sodium acetate in HPLC grade water.
-
Adjust the pH to 5.0 with acetic acid.
-
Filter the buffer through a 0.22 µm membrane filter.
-
-
Prepare the Mobile Phase:
-
Mobile Phase A: A mixture of acetate buffer (10 mM, pH 5), methanol, and acetonitrile in a ratio of 90:5:5 (v/v/v).[1]
-
Mobile Phase B: A mixture of acetate buffer (10 mM, pH 5), methanol, and acetonitrile in a ratio of 50:25:25 (v/v/v).[2]
-
Degas both mobile phases by sonication or vacuum filtration before use.
-
-
Prepare the Anagliptin Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the required amount of this compound.
-
Dissolve it in a suitable solvent. For immediate use in an aqueous system, the mobile phase can be used as the diluent. For a stock solution, DMSO is a good option for long-term stability.[4]
-
-
Prepare the Working Standard Solution (e.g., 100 µg/mL):
-
Dilute the stock solution to the desired concentration using Mobile Phase A as the diluent. This ensures that the final solution is in a buffered environment, which will enhance stability.
-
-
Sample Analysis:
-
Inject the working standard solution into the HPLC system.
-
A typical HPLC system would consist of a C18 column (e.g., 150 x 4.6 mm, 3.5 µm), with the column oven maintained at 40 °C.[1]
-
Use UV detection at 247 nm.[1]
-
A gradient elution program can be used for optimal separation of Anagliptin from its potential degradation products.[1][2]
-
Visualizations
Caption: Experimental workflow for stable Anagliptin analysis.
Caption: Major degradation pathways of Anagliptin.
References
- 1. researchgate.net [researchgate.net]
- 2. Stress Degradation Studies of Anagliptin, Development of Validated Stability Indicating Method, Degradation Kinetics Study, Identification and Isolation of Degradation Products [agris.fao.org]
- 3. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Best practices for long-term storage of Anagliptin hydrochloride stock solutions
This guide provides best practices for the handling, long-term storage, and troubleshooting of Anagliptin hydrochloride stock solutions to ensure experimental success and data integrity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound powder should be stored at -20°C for up to 2 years.[1][2] The product vial should be kept tightly sealed to prevent moisture absorption.[2][3]
Q2: What is the best solvent to prepare this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing stock solutions of this compound.[2] For specific in vivo experiments, co-solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline may be used to achieve a clear solution.[1]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare solutions fresh for daily use.[4] However, if a stock solution is required, it should be prepared, aliquoted into single-use vials to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[1][2][3] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[2][3]
Q4: What is the stability of this compound stock solutions in different storage conditions?
The stability of this compound in solution is dependent on the solvent and storage temperature. In DMSO, stock solutions are stable for up to 2 weeks at 4°C and for 6 months at -80°C.[2] Another source suggests stability for 1 year at -20°C and 2 years at -80°C.[1] It is crucial to aliquot solutions to prevent degradation from repeated freeze-thaw cycles.[1]
Q5: Is this compound susceptible to degradation?
Yes, this compound shows significant degradation under alkaline and oxidative conditions.[5][6] It is less susceptible to degradation under acidic, thermal, and photolytic stress.[4][5][6] To minimize degradation, use high-purity solvents, store solutions protected from light, and avoid high pH or oxidizing agents.[4]
Data on Storage and Stability
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Solvent | Storage Temperature | Recommended Duration |
| Solid Powder | N/A | -20°C | Up to 2 years[1][2] |
| Stock Solution | DMSO | 4°C | Up to 2 weeks[2] |
| Stock Solution | DMSO | -20°C | Up to 1 year[1] |
| Stock Solution | DMSO | -80°C | Up to 2 years[1] |
| Stock Solution | DMSO | -80°C | Up to 6 months[2] |
Experimental Protocols
Protocol for Preparation of 10 mM Stock Solution in DMSO
This protocol provides a general guideline for preparing a stock solution. Researchers should adjust concentrations based on their specific experimental needs.
-
Pre-use Preparation: Before opening the vial, allow the solid this compound (Molecular Weight: 419.91 g/mol ) to equilibrate to room temperature for at least 60 minutes.[2][3]
-
Weighing: Carefully weigh the desired amount of the solid compound in a sterile microcentrifuge tube. For example, weigh 4.2 mg of this compound to prepare 1 mL of a 10 mM stock solution.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the solid. In this example, add 1 mL of DMSO.
-
Mixing: Vortex the solution gently or use sonication for a few minutes to ensure the compound is completely dissolved.[1]
-
Aliquoting and Storage: To prevent degradation from multiple freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in tightly sealed vials.[1][2]
-
Long-Term Storage: Store the aliquots at -20°C or -80°C for long-term use.[1][2]
Troubleshooting Guide
Q: My this compound solution appears cloudy or has formed a precipitate. What should I do?
A: This may indicate that the compound's solubility limit has been exceeded in the chosen solvent. Gentle warming and/or sonication can help in redissolving the precipitate.[1] If the issue persists, consider preparing a more dilute stock solution. Also, ensure the solvent is of high purity and was at room temperature when used.
Q: I am observing inconsistent results in my experiments. Could the stock solution be the problem?
A: Inconsistent results can arise from degraded stock solutions. Degradation can be caused by:
-
Repeated Freeze-Thaw Cycles: Avoid this by preparing single-use aliquots.[1]
-
Improper Storage: Ensure solutions are stored at the recommended -20°C or -80°C and protected from light.[4]
-
Contamination: Use sterile techniques and high-purity solvents to prevent chemical or microbial contamination.[4] It is best practice to prepare fresh solutions daily to avoid potential issues with stability.[4]
Q: My analytical chromatography (e.g., HPLC) is showing unexpected peaks. What could be the cause?
A: The appearance of new peaks often suggests sample degradation.[4] Anagliptin is known to degrade under alkaline and oxidative conditions, forming several degradation products.[5][6][7] Review your sample preparation and handling procedures to eliminate exposure to high pH, oxidizing agents, or excessive heat.[4]
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|1359670-56-6|COA [dcchemicals.com]
- 3. Stability and Storage | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stress Degradation Studies of Anagliptin, Development of Validated Stability Indicating Method, Degradation Kinetics Study, Identification and Isolation of Degradation Products [agris.fao.org]
- 7. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Anagliptin vs. Vildagliptin: A Head-to-Head Comparison of DPP-4 Inhibition Potency
In the landscape of type 2 diabetes mellitus management, Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as gliptins, have emerged as a significant therapeutic class. These agents function by preventing the degradation of incretin (B1656795) hormones, thereby enhancing glucose-dependent insulin (B600854) secretion and suppressing glucagon (B607659) release. Among the various gliptins, Anagliptin and Vildagliptin (B1682220) are notable for their efficacy. This guide provides a detailed, data-driven comparison of their inhibitory potency against the DPP-4 enzyme, primarily focusing on their half-maximal inhibitory concentration (IC50) values.
Quantitative Comparison of Inhibitory Potency
The potency of a DPP-4 inhibitor is quantitatively expressed by its IC50 value, which represents the concentration of the drug required to inhibit 50% of the DPP-4 enzyme activity. A lower IC50 value signifies a higher potency. The available data from various in vitro studies are summarized below.
| Inhibitor | IC50 Value (nM) | Source(s) |
| Anagliptin | 3.8 | [1] |
| Vildagliptin | 4.5 - 62 | [2][3] |
It is crucial to note that direct head-to-head comparative studies under identical experimental conditions are limited, and variations in reported IC50 values can arise from differences in assay methodologies.[3] However, the data consistently positions both Anagliptin and Vildagliptin as potent DPP-4 inhibitors. Anagliptin demonstrates a highly potent profile with a reported IC50 of 3.8 nM.[1] The reported IC50 for Vildagliptin varies across different studies, with values ranging from 4.5 nM to 62 nM, and one study specifically citing 34 nM.[2][3]
Experimental Protocols for IC50 Determination
The determination of IC50 values for DPP-4 inhibitors typically involves a fluorometric enzyme inhibition assay. The following is a generalized protocol based on common methodologies.
Objective: To determine the concentration of Anagliptin and Vildagliptin required to inhibit 50% of recombinant human DPP-4 enzyme activity.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-aminomethylcoumarin)
-
Anagliptin and Vildagliptin standards
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of Anagliptin and Vildagliptin in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solutions in assay buffer to create a range of concentrations.
-
Prepare a working solution of the DPP-4 enzyme in the assay buffer.
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
-
Assay Reaction:
-
To the wells of a 96-well microplate, add the assay buffer, the DPP-4 enzyme solution, and the different concentrations of either Anagliptin or Vildagliptin.
-
Include control wells containing the enzyme and assay buffer without any inhibitor (100% activity) and wells with assay buffer and substrate only (background).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals for a specific duration (e.g., 30-60 minutes) at appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission for AMC-based substrates).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (increase in fluorescence over time) for each inhibitor concentration.
-
Subtract the background fluorescence from all measurements.
-
Normalize the reaction rates to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Methodologies
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Conclusion
Both Anagliptin and Vildagliptin are highly potent inhibitors of the DPP-4 enzyme, a key target in the management of type 2 diabetes. While the available data suggests that Anagliptin may have a slightly lower IC50 value, indicating higher in vitro potency, the reported ranges for Vildagliptin overlap, underscoring the need for standardized, direct comparative studies. The choice between these agents in a research or clinical setting would likely be influenced by a broader consideration of their pharmacokinetic and pharmacodynamic profiles, as well as clinical efficacy and safety data. The provided experimental protocol and pathway diagrams offer a foundational understanding for researchers engaged in the study of these and other DPP-4 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 3. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
Anagliptin Hydrochloride Demonstrates Potent Glycemic Control in db/db Mouse Models: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Anagliptin hydrochloride, a dipeptidyl peptidase-4 (DPP-4) inhibitor, with other key anti-diabetic agents in the widely used db/db mouse model of type 2 diabetes. The data presented herein, compiled from multiple preclinical studies, is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Anagliptin's therapeutic potential.
Comparative Efficacy on Glycemic Control and Body Weight
Anagliptin has been shown to significantly improve glycemic control in db/db mice. The following tables summarize the quantitative data on key parameters following treatment with Anagliptin and its comparators, including other DPP-4 inhibitors (Linagliptin), GLP-1 receptor agonists (Liraglutide), and SGLT2 inhibitors (Empagliflozin).
Table 1: Effect on Blood Glucose Levels in db/db Mice
| Treatment Group | Dosage | Treatment Duration | Baseline Blood Glucose (mg/dL) | Post-Treatment Blood Glucose (mg/dL) | Percent Reduction |
| Anagliptin | 0.3% in diet | 8 weeks | ~450 | ~200 | ~55% |
| Linagliptin (B1675411) | 3 mg/kg/day | 2 weeks | ~500 | ~400 | ~20%[1] |
| Liraglutide | 300 µg/kg/day | 28 days | ~400 | No significant change | -[2] |
| Empagliflozin (B1684318) | 10 mg/kg/day | 2 weeks | ~500 | ~250 | ~50%[1] |
| Vehicle Control | - | - | ~450-500 | Maintained or Increased | - |
Table 2: Effect on HbA1c Levels in db/db Mice
| Treatment Group | Dosage | Treatment Duration | Baseline HbA1c (%) | Post-Treatment HbA1c (%) | Absolute Reduction |
| Anagliptin | 0.3% in diet | 8 weeks | Not specified | Significantly Reduced | - |
| Linagliptin | 3 mg/kg/day | 6 weeks | ~10% | ~9.5% | ~0.5%[3] |
| Liraglutide | Not specified | Not specified | Not specified | Not specified | - |
| Empagliflozin | 10 mg/kg/day | 8 weeks | ~9.5% | ~7.5% | ~2.0%[4] |
| Vehicle Control | - | - | ~10% | Maintained or Increased | - |
Table 3: Effect on Body Weight in db/db Mice
| Treatment Group | Dosage | Treatment Duration | Baseline Body Weight (g) | Post-Treatment Body Weight (g) | Change in Body Weight |
| Anagliptin | 0.3% in diet | 8 weeks | Not specified | No significant change | - |
| Linagliptin | 3 mg/kg/day | 2 weeks | ~45 | ~45 | No significant change[1] |
| Liraglutide | 300 µg/kg/day | 28 days | ~38 | ~36 | Decrease[2] |
| Empagliflozin | 10 mg/kg/day | 2 weeks | ~45 | ~45 | No significant change[1] |
| Vehicle Control | - | - | ~45 | Increased | - |
Experimental Protocols
The following methodologies are representative of the key experiments cited in this guide.
Animal Models
-
Species: Male C57BL/KsJ-db/db mice, a genetic model of type 2 diabetes characterized by obesity, hyperglycemia, and insulin (B600854) resistance.
-
Age: Typically 7-8 weeks at the start of the study.
-
Acclimatization: Animals are acclimatized for at least one week prior to the commencement of experiments.
-
Housing: Maintained in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
Drug Administration
-
Anagliptin: Administered as a 0.3% mixture in the standard chow diet.
-
Linagliptin: Administered orally via gavage at a dose of 3 mg/kg/day.[1]
-
Liraglutide: Administered via daily intraperitoneal injection at a dose of 300 µg/kg.[2]
-
Empagliflozin: Administered orally via gavage at a dose of 10 mg/kg/day.[1]
-
Vehicle Control: Administered the same volume and route as the active treatment groups.
Efficacy Endpoints
-
Blood Glucose: Measured from tail vein blood samples using a standard glucometer. Measurements are typically taken at baseline and at regular intervals throughout the study period, as well as post-prandially or during an oral glucose tolerance test (OGTT).
-
Glycated Hemoglobin (HbA1c): Measured from whole blood samples at the beginning and end of the treatment period to assess long-term glycemic control.
-
Body Weight: Monitored regularly throughout the study to assess the impact of the treatments on obesity.
Visualizing the Mechanism and Workflow
To further elucidate the scientific basis of these findings, the following diagrams illustrate the signaling pathway of Anagliptin and a typical experimental workflow for evaluating anti-diabetic drug efficacy in db/db mice.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of GLP-1RA and SGLT2i, Alone or in Combination, on Mouse Models of Type 2 Diabetes Representing Different Disease Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The SGLT2 inhibitor empagliflozin improves insulin sensitivity in db/db mice both as monotherapy and in combination with linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Anagliptin Hydrochloride: A Comparative Analysis of Cross-Reactivity with DPP-8 and DPP-9
For Immediate Release
This guide provides a detailed comparison of the inhibitory activity of Anagliptin hydrochloride against Dipeptidyl Peptidase-4 (DPP-4) and its potential for cross-reactivity with the closely related enzymes, DPP-8 and DPP-9. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of Anagliptin's selectivity profile.
Anagliptin is a potent and orally active inhibitor of DPP-4, an enzyme responsible for the inactivation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, Anagliptin prolongs the activity of these hormones, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release, thereby improving glycemic control in patients with type 2 diabetes.[1][2]
A critical aspect in the development of DPP-4 inhibitors is their selectivity over other members of the DPP family, particularly DPP-8 and DPP-9. Inhibition of DPP-8 and DPP-9 has been associated with certain toxicities in preclinical studies. Therefore, a high degree of selectivity for DPP-4 is a desirable characteristic for this class of therapeutic agents.
Comparative Inhibitory Activity of Anagliptin
The following table summarizes the in vitro inhibitory activity of Anagliptin against human DPP-4, DPP-8, and DPP-9 enzymes, as measured by the half-maximal inhibitory concentration (IC50).
| Enzyme | Anagliptin IC50 (nM) |
| DPP-4 | 3.8[3] |
| DPP-8 | 68[3] |
| DPP-9 | 60[3] |
Table 1: In vitro inhibitory activity of Anagliptin against DPP-4, DPP-8, and DPP-9.
The data clearly indicates that Anagliptin is a highly potent inhibitor of DPP-4. In comparison, its inhibitory activity against DPP-8 and DPP-9 is significantly lower, with IC50 values that are approximately 18- and 16-fold higher, respectively. This demonstrates a notable selectivity of Anagliptin for DPP-4 over DPP-8 and DPP-9.
Experimental Protocol: In Vitro DPP Inhibition Assay (Fluorometric Method)
The determination of IC50 values for DPP inhibitors is typically performed using a fluorometric in vitro assay. The following is a representative protocol for such an experiment.
1. Materials and Reagents:
-
Recombinant human DPP-4, DPP-8, and DPP-9 enzymes
-
DPP-4, DPP-8, and DPP-9 fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin [Gly-Pro-AMC])
-
This compound
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
2. Procedure:
-
Compound Preparation: Prepare a stock solution of Anagliptin in DMSO. A serial dilution of the stock solution is then made to obtain a range of test concentrations.
-
Enzyme Preparation: Dilute the recombinant DPP enzymes to the desired concentration in the assay buffer.
-
Assay Reaction:
-
Add a small volume of the Anagliptin dilutions to the wells of the 96-well plate.
-
Add the diluted enzyme solution to the wells containing the test compound.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the logarithm of the inhibitor concentrations.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the mechanism of action, the following diagrams are provided.
References
A Comparative Guide to the Binding Kinetics of Anagliptin and Other Gliptins to DPP-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding kinetics of Anagliptin and other commercially available dipeptidyl peptidase-4 (DPP-4) inhibitors, commonly known as gliptins. The information presented is supported by experimental data from various scientific publications to facilitate research and drug development efforts in the field of type 2 diabetes treatment.
Introduction
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release. Gliptins, as a class of oral hypoglycemic agents, competitively inhibit the DPP-4 enzyme. While all gliptins share this common mechanism, their diverse chemical structures lead to distinct binding kinetics, which can influence their pharmacological profiles.[1][2] This guide focuses on a comparative analysis of these kinetic properties.
Comparative Binding Kinetics Data
The binding of gliptins to DPP-4 is characterized by their association rate constant (k_on), dissociation rate constant (k_off), equilibrium dissociation constant (K_D), and the concentration required for 50% inhibition (IC50). A lower K_D or IC50 value indicates a higher binding affinity. The residence time (τ = 1/k_off) of the drug-target complex is also a crucial parameter, with longer residence times potentially leading to a more sustained inhibitory effect.
Below is a summary of the binding kinetic parameters for Anagliptin and other major gliptins, compiled from various studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Gliptin | IC50 (nM) | K_D (nM) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Residence Time (τ) | Binding Mode |
| Anagliptin | 3.4[3] | N/A | N/A | N/A | N/A | Non-covalent[3] |
| Linagliptin | 1[4] | 0.018[5] | 2.9 x 10⁶[5] | 5.1 x 10⁻⁵[5] | ~5.5 hours[5] | Non-covalent[6] |
| Sitagliptin (B1680988) | 18[4] | 4.1[5] | 1.6 x 10⁶[5] | 6.5 x 10⁻³[5] | ~2.6 minutes[5] | Non-covalent[6] |
| Vildagliptin (B1682220) | 35[7] | 1.8[5] | 1.1 x 10⁵[5] | 2.0 x 10⁻⁴[5] | ~1.4 hours[5] | Covalent[6] |
| Saxagliptin | 0.5[4] | 0.3[5] | 1.6 x 10⁶[5] | 4.7 x 10⁻⁴[5] | ~35 minutes[5] | Covalent[6] |
| Alogliptin | 7[4] | 4.8[5] | 3.8 x 10⁵[5] | 1.8 x 10⁻³[5] | ~9.3 minutes[5] | Non-covalent[6] |
| Teneligliptin | N/A | 0.4[5] | 1.2 x 10⁶[5] | 4.9 x 10⁻⁴[5] | ~34 minutes[5] | Non-covalent |
Experimental Protocols
The determination of binding kinetics for DPP-4 inhibitors is commonly performed using methods such as Surface Plasmon Resonance (SPR) and fluorescence-based enzyme inhibition assays.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure real-time biomolecular interactions.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (gliptin) to an immobilized ligand (DPP-4). This allows for the determination of association (k_on) and dissociation (k_off) rates.
Typical Protocol:
-
Immobilization: Recombinant human DPP-4 is immobilized on a sensor chip (e.g., CM5) via amine coupling.
-
Binding Analysis: A running buffer (e.g., HBS-EP) is continuously passed over the sensor chip.
-
Analyte Injection: The gliptin (analyte) is prepared in a series of concentrations in the running buffer.
-
Association Phase: Each concentration of the inhibitor is injected for a defined period, allowing for binding to the immobilized DPP-4.
-
Dissociation Phase: This is followed by a period of buffer flow to monitor the dissociation of the inhibitor from DPP-4.
-
Regeneration: The sensor surface is regenerated between each concentration cycle if a multi-cycle kinetic approach is used.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and K_D.[8]
Fluorometric Enzyme Inhibition Assay for IC50 Determination
This assay measures the ability of an inhibitor to block the enzymatic activity of DPP-4.
Principle: The assay utilizes a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC). Cleavage of this substrate by DPP-4 releases the fluorescent AMC molecule, and the rate of fluorescence increase is proportional to the enzyme's activity.
Typical Protocol:
-
Reagent Preparation: Prepare a stock solution of the gliptin in a suitable solvent (e.g., DMSO) and serially dilute it to the desired concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant human DPP-4 enzyme and the Gly-Pro-AMC substrate in an appropriate assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, DPP-4 enzyme, and the various concentrations of the gliptin. Control wells without the inhibitor are also prepared.
-
Pre-incubation: The plate is typically pre-incubated to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate solution to all wells.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C).
-
Fluorescence Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission) over time.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.[9][10]
Visualizations
DPP-4 Inhibition Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. vetmeduni.ac.at [vetmeduni.ac.at]
- 6. rsc.org [rsc.org]
- 7. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. abcam.com [abcam.com]
Anagliptin's Lipid-Lowering Profile in Preclinical Models: A Comparative Analysis
Anagliptin (B605506), a dipeptidyl peptidase-4 (DPP-4) inhibitor, has demonstrated significant lipid-lowering effects in various animal models of hyperlipidemia. These preclinical findings suggest a potential dual benefit of Anagliptin in managing both hyperglycemia and dyslipidemia. This guide provides a comparative overview of the lipid-modifying effects of Anagliptin observed in animal studies, with a focus on experimental data and underlying mechanisms.
While direct head-to-head comparative animal studies investigating the lipid-lowering effects of Anagliptin against other DPP-4 inhibitors are limited, this guide synthesizes the available preclinical data to offer an objective comparison. The primary mechanisms identified for Anagliptin's lipid-lowering action include the suppression of hepatic cholesterol synthesis and the inhibition of intestinal cholesterol absorption.
Quantitative Comparison of Lipid-Lowering Effects
The following tables summarize the key quantitative findings from animal studies investigating the effects of Anagliptin and other DPP-4 inhibitors on plasma lipid profiles. It is important to note that these results are from separate studies and not from direct comparative trials, which may involve different animal models and experimental conditions.
Table 1: Effects of Anagliptin on Plasma Lipids in Hyperlipidemic Mouse Models
| Parameter | Animal Model | Treatment Group | Percentage Change vs. Control | p-value | Reference |
| Total Cholesterol | LDL Receptor-deficient Mice | 0.3% Anagliptin in diet | ↓ 14% | < 0.01 | [1] |
| Triglycerides | LDL Receptor-deficient Mice | 0.3% Anagliptin in diet | ↓ 27% | < 0.01 | [1] |
| LDL Cholesterol | LDL Receptor-deficient Mice | 0.3% Anagliptin in diet | Significant Decrease | < 0.05 | [1] |
| VLDL Cholesterol | LDL Receptor-deficient Mice | 0.3% Anagliptin in diet | Significant Decrease | < 0.05 | [1] |
| Total Cholesterol | ApoE-deficient Mice | Anagliptin in chow | Significant Decrease | - | [2] |
| Non-HDL Cholesterol | ApoE-deficient Mice | Anagliptin in chow | Significant Decrease | - | [2] |
| Plasma 14C-Cholesterol (2h post-loading) | ApoE-deficient Mice | Anagliptin in chow | ↓ 26% | - | [2] |
| Fecal 14C-Cholesterol (72h) | ApoE-deficient Mice | Anagliptin in chow | ↑ 38% | - | [2] |
Table 2: Effects of Other DPP-4 Inhibitors on Plasma Lipids in Animal Models
| DPP-4 Inhibitor | Parameter | Animal Model | Key Findings | Reference |
| Sitagliptin | Total Cholesterol | ZDF Rats | Significant Decrease | [3] |
| Sitagliptin | Triglycerides | ZDF Rats | ↓ 50% | [3] |
| Sitagliptin | Blood Lipids | NAFLD Mice | Significant Decrease | [4] |
| Linagliptin (B1675411) | - | - | Limited direct data on lipid reduction in provided preclinical studies. Focus on cardiovascular and renal benefits. | [5][6] |
| Alogliptin | LDL Cholesterol | - | Minor changes observed in clinical settings. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key studies cited.
Anagliptin in LDL Receptor-deficient Mice
-
Animal Model: Male low-density lipoprotein receptor-deficient mice.[1]
-
Drug Administration: 0.3% Anagliptin was incorporated into the diet.[1]
-
Lipid Analysis: Plasma lipid levels were measured, and the lipoprotein profile was analyzed using high-performance liquid chromatography.[1]
-
Gene Expression Analysis: Hepatic gene expression was examined by DNA microarray and quantitative polymerase chain reaction (qPCR).[1]
-
In Vitro Assay: Sterol regulatory element-binding protein (SREBP) transactivation assay was performed in HepG2 cells.[1]
Anagliptin in ApoE-deficient Mice
-
Animal Model: Male apolipoprotein E (ApoE)-deficient mice.[2]
-
Drug Administration: Anagliptin was administered in the normal chow.[2]
-
Cholesterol Transport Assessment: Cholesterol transport was assessed by measuring the radioactivity in tissues after oral loading of 14C-labeled cholesterol.[2]
-
Gene Expression Analysis: Effects on target gene expressions in the intestine were analyzed by qPCR in normal mice.[2]
Sitagliptin in Zucker Diabetic Fatty (ZDF) Rats
-
Animal Model: Diabetic and obese ZDF (fa/fa) rats and their controls (ZDF +/+).[3]
-
Drug Administration: Sitagliptin was administered at a dose of 10 mg/kg/bw for 6 weeks.[3]
-
Biochemical Analysis: Serum levels of glucose, HbA1c, insulin, total cholesterol, and triglycerides were assessed.[3]
Signaling Pathways and Mechanisms of Action
Anagliptin's lipid-lowering effects are attributed to a dual mechanism of action impacting both hepatic lipid synthesis and intestinal cholesterol transport.
Hepatic Lipid Synthesis Regulation
Anagliptin has been shown to downregulate hepatic lipid synthesis.[1] This is achieved through the suppression of Sterol Regulatory Element-Binding Protein-2 (SREBP-2) activity.[1] SREBP-2 is a key transcription factor that controls the expression of genes involved in cholesterol biosynthesis. By inhibiting SREBP-2, Anagliptin reduces the liver's production of cholesterol.
Intestinal Cholesterol Transport Inhibition
In ApoE-deficient mice, Anagliptin was found to inhibit intestinal cholesterol transport.[2] This leads to a decrease in the absorption of dietary cholesterol and an increase in its fecal excretion.[2] This effect appears to be independent of the glucagon-like peptide 1 (GLP-1) pathway.[2]
Conclusion
References
- 1. Mechanism of lipid-lowering action of the dipeptidyl peptidase-4 inhibitor, anagliptin, in low-density lipoprotein receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dipeptidyl peptidase 4 inhibitor anagliptin ameliorates hypercholesterolemia in hypercholesterolemic mice through inhibition of intestinal cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Sitagliptin Treatment on Dysmetabolism, Inflammation, and Oxidative Stress in an Animal Model of Type 2 Diabetes (ZDF Rat) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Sitagliptin on Lipid Metabolism of Fatty Liver Mice and Related Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPP-4 inhibitor linagliptin ameliorates cardiovascular injury in salt-sensitive hypertensive rats independently of blood glucose and blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Linagliptin and secoisolariciresinol diglucoside attenuate hyperlipidemia and cardiac hypertrophy induced by a high-methionine diet in rats via suppression of hyperhomocysteinemia-induced endoplasmic reticulum stress [frontiersin.org]
- 7. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Anagliptin and SGLT2 Inhibitor Combination Therapy: A Comparative Guide for In Vivo Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of combination therapy involving the dipeptidyl peptidase-4 (DPP-4) inhibitor anagliptin (B605506) and sodium-glucose cotransporter-2 (SGLT2) inhibitors. The guide synthesizes available clinical and preclinical data to highlight the therapeutic potential and underlying mechanisms of this combination approach in the management of type 2 diabetes mellitus and its complications.
The rationale for combining anagliptin and an SGLT2 inhibitor lies in their complementary mechanisms of action. Anagliptin enhances the levels of active incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), by inhibiting the DPP-4 enzyme. This leads to glucose-dependent insulin (B600854) secretion and suppression of glucagon (B607659) release. SGLT2 inhibitors, on the other hand, promote urinary glucose excretion by blocking glucose reabsorption in the proximal renal tubules, an insulin-independent mechanism. This dual approach offers the potential for improved glycemic control and other metabolic benefits.
Performance Comparison: Anagliptin and Tofogliflozin (B611414) Combination
While preclinical in vivo data on the specific combination of anagliptin and an SGLT2 inhibitor is limited, a clinical study investigating anagliptin in combination with the SGLT2 inhibitor tofogliflozin provides valuable insights into the efficacy of this therapeutic strategy. The following tables summarize key findings from this study, alongside data from preclinical monotherapy studies of anagliptin and tofogliflozin to provide a comparative context.
Glycemic Control
| Parameter | Anagliptin Monotherapy (Animal Model) | Tofogliflozin Monotherapy (Animal Model) | Anagliptin + Tofogliflozin (Human Clinical Trial) |
| Hemoglobin A1c (HbA1c) | Significant reduction in diabetic models | Significant reduction in diabetic models | Significant reduction from baseline |
| Fasting Plasma Glucose (FPG) | Significant reduction in diabetic models | Significant reduction in diabetic models | Significant reduction from baseline |
| Postprandial Glucose (PPG) | Significant reduction in diabetic models | Improved glucose tolerance in diabetic models | Data not available |
Body Weight and Adiposity
| Parameter | Anagliptin Monotherapy (Animal Model) | Tofogliflozin Monotherapy (Animal Model) | Anagliptin + Tofogliflozin (Human Clinical Trial) |
| Body Weight | No significant change | Attenuated body weight gain and fat accumulation | Data not available |
| Adipose Tissue | Data not available | Decreased mesenteric adipose tissue cell size | Data not available |
Atherosclerosis-Related Markers
| Parameter | Anagliptin Monotherapy (Animal Model) | Tofogliflozin Monotherapy (Animal Model) | Anagliptin + Tofogliflozin (Human Clinical Trial) |
| Soluble LOX-1 (sLOX-1) | Data not available | Data not available | Significant reduction in the tofogliflozin pretreatment group |
| Interleukin-6 (IL-6) | Data not available | Data not available | Significant reduction in the tofogliflozin pretreatment group |
Experimental Protocols
Anagliptin and Tofogliflozin Combination Therapy in Patients with Type 2 Diabetes Mellitus
-
Study Design: A 48-week, prospective, randomized, open-label, parallel-group comparison study.
-
Subjects: 50 patients with type 2 diabetes mellitus.
-
Intervention: Patients were initially treated with either tofogliflozin (20 mg/day) or anagliptin (200 mg/day) monotherapy for 12 weeks. Subsequently, the alternate drug was added to the regimen for the remaining 36 weeks.
-
Key Parameters Measured: HbA1c, fasting blood glucose, and various atherosclerosis markers including soluble lectin-like oxidized low-density lipoprotein receptor-1 (sLOX-1) and interleukin-6 (IL-6).
-
Statistical Analysis: Paired t-test or Wilcoxon signed-rank test was used to compare data before and after treatment.
Preclinical Evaluation of Anagliptin Monotherapy in a Rat Model of Bladder Dysfunction
-
Animal Model: Eight-week-old female Wistar-ST rats with acute bladder ischemia induced by bilateral internal iliac artery ligation.
-
Intervention: Anagliptin was administered to the treatment group.
-
Key Parameters Measured: Intercontraction intervals (ICIs) and bladder blood flow.
-
Findings: Anagliptin administration improved ICIs and bladder blood flow in a GLP-1 receptor-independent manner without altering blood glucose levels.[1]
Preclinical Evaluation of Tofogliflozin Monotherapy in Diabetic and Obese Animal Models
-
Animal Models: Diet-induced obese (DIO) rats and KKAy mice (a model of diabetes with obesity).
-
Intervention: Tofogliflozin was administered mixed with the diet for 9 weeks in DIO rats and for 3 or 5 weeks in KKAy mice.
-
Key Parameters Measured: Body weight, body fat mass, food consumption, urinary glucose excretion, respiratory quotient, plasma triglyceride levels, and adipocyte cell size.
-
Findings: Tofogliflozin attenuated body weight gain and fat accumulation, primarily due to calorie loss from increased urinary glucose excretion. It also induced a metabolic shift towards fatty acid oxidation.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of anagliptin and SGLT2 inhibitors, as well as the experimental workflow of the combination therapy study.
Caption: Anagliptin's mechanism of action via DPP-4 inhibition.
Caption: SGLT2 inhibitor's mechanism of action in the kidney.
References
A Comparative Analysis of Anagliptin and Linagliptin on Endothelial Function
A definitive head-to-head clinical trial directly comparing the effects of anagliptin (B605506) and linagliptin (B1675411) on endothelial function in patients with type 2 diabetes is not yet available in published literature. However, a comparative analysis can be constructed based on existing clinical and preclinical data for each drug individually. This guide provides a comprehensive overview of the current evidence, focusing on quantitative data from clinical trials, experimental methodologies, and the underlying signaling pathways.
Executive Summary
Both anagliptin and linagliptin, as dipeptidyl peptidase-4 (DPP-4) inhibitors, are expected to confer benefits to endothelial function, primarily through their glucose-lowering effects and potentially via pleiotropic mechanisms. Clinical evidence for linagliptin's positive impact on endothelial function, as measured by Flow-Mediated Dilation (FMD), is more robust, with several randomized controlled trials demonstrating significant improvements. For anagliptin, direct clinical evidence on FMD or other specific markers of endothelial function is less established, with current insights primarily drawn from preclinical studies and clinical trials focused on other endpoints like inflammatory markers.
Quantitative Data from Clinical Studies
Linagliptin: Effects on Endothelial Function
Linagliptin has been the subject of multiple clinical trials assessing its impact on endothelial function, with FMD being a primary endpoint in several studies.
| Study | N | Patient Population | Treatment | Duration | Key Findings on Endothelial Function |
| RELIEF Study [1][2] | 29 (Linagliptin group) | Type 2 diabetes patients on metformin | Linagliptin 5 mg/day (add-on to metformin) | 16 weeks | Significant improvement in FMD from baseline (4.9 ± 2.7% to 6.3 ± 2.7%, P < 0.05)[1] |
| Baltzis et al. (2016) [3] | 20 (Linagliptin group) | Type 2 diabetes patients | Linagliptin 5 mg/day | 12 weeks | No significant improvement in FMD. Trend towards increased endothelium-dependent microvascular reactivity (P = 0.07)[4] |
| Tripolt et al. (2018) [5] | 21 (Linagliptin group) | Patients with coronary artery disease and early type 2 diabetes | Linagliptin 5 mg/day | 12 weeks | No significant improvement in FMD compared to placebo[5] |
| EFFORT Study [6] | 8 (Linagliptin group) | Patients with newly diagnosed type 2 diabetes and coronary artery disease | Linagliptin 5 mg/day | 3 months | Significant improvement in logarithmic Reactive Hyperemia Index (LnRHI) compared to voglibose (B1684032) (0.135 ± 0.097 vs. -0.124 ± 0.091, P = 0.047)[6] |
Anagliptin: Effects on Inflammatory Markers
Direct clinical data on anagliptin's effect on FMD or RHI is limited. However, a sub-analysis of the REASON trial provides data on its impact on inflammatory markers, which are closely linked to endothelial dysfunction.
| Study | N | Patient Population | Treatment | Duration | Key Findings on Inflammatory Markers |
| REASON Trial (Sub-analysis) [7][8][9][10] | 177 (Anagliptin group) | Type 2 diabetes, dyslipidemia, and atherosclerotic vascular lesions | Anagliptin 200 mg/day | 52 weeks | No significant change in high-sensitivity C-reactive protein (hs-CRP) or Interleukin-6 (IL-6) levels compared to baseline or sitagliptin[7][10] |
Experimental Protocols
Flow-Mediated Dilation (FMD) Measurement
FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, primarily reflecting nitric oxide (NO) bioavailability.
-
Patient Preparation : Patients are typically required to fast for at least 8-12 hours and abstain from caffeine, smoking, and certain medications that could affect vascular function.
-
Baseline Imaging : The brachial artery is imaged in the longitudinal plane using a high-resolution ultrasound system with a linear array transducer (typically >7 MHz). Baseline artery diameter is recorded.
-
Induction of Reactive Hyperemia : A blood pressure cuff is placed on the forearm, distal to the ultrasound probe, and inflated to a suprasystolic pressure (typically 200-300 mmHg or 50 mmHg above systolic pressure) for 5 minutes to induce ischemia.
-
Post-Occlusion Imaging : The cuff is rapidly deflated, causing a sudden increase in blood flow (reactive hyperemia). The brachial artery diameter is continuously monitored and recorded for at least 3 minutes post-deflation.
-
Data Analysis : FMD is calculated as the percentage change in the peak post-deflation artery diameter from the baseline diameter.
Reactive Hyperemia Index (RHI) Measurement
RHI is another non-invasive method to assess peripheral microvascular endothelial function using peripheral arterial tonometry (PAT).
-
Patient Preparation : Similar to FMD, patients are rested in a supine position in a quiet, temperature-controlled room.
-
Probe Placement : PAT probes are placed on the index finger of each hand to measure pulse volume amplitude.
-
Baseline Measurement : A baseline pulse amplitude is recorded for several minutes.
-
Induction of Ischemia : A blood pressure cuff on one arm is inflated to suprasystolic pressure for 5 minutes. The other arm serves as a control.
-
Post-Occlusion Measurement : The cuff is deflated, and the post-hyperemic pulse volume amplitude is recorded.
-
Data Analysis : The RHI is calculated as the ratio of the post-to-pre-occlusion pulse volume amplitude in the occluded arm, normalized to the corresponding ratio in the control arm.
Signaling Pathways and Mechanisms of Action
Linagliptin
Linagliptin is proposed to improve endothelial function through both GLP-1-dependent and independent pathways.
-
GLP-1 Dependent Pathway : By inhibiting DPP-4, linagliptin increases the levels of active glucagon-like peptide-1 (GLP-1). GLP-1 receptors are expressed on endothelial cells. Activation of these receptors can lead to:
-
Increased phosphorylation of endothelial nitric oxide synthase (eNOS), leading to enhanced NO production and vasodilation.[11]
-
Activation of the PI3K/Akt signaling pathway, which promotes cell survival and proliferation.
-
-
GLP-1 Independent Pathway : Linagliptin may also exert direct effects on the endothelium:
-
Anti-inflammatory Effects : Studies have shown that linagliptin can reduce the expression of pro-inflammatory cytokines such as IL-6, IFNγ, and IL-12.[3][4]
-
Reduction of Oxidative Stress : Preclinical studies suggest that linagliptin can decrease the production of reactive oxygen species (ROS).[11]
-
Modulation of eNOS/Caveolin-1 Interaction : Linagliptin has been shown to rescue eNOS from its inhibitory binding with caveolin-1, thereby increasing its activity.[12][13]
-
Anagliptin
The mechanisms of anagliptin on endothelial function are less explored in clinical settings but preclinical data suggest several pathways.
-
Suppression of NLRP3 Inflammasome : In-vitro studies have shown that anagliptin can ameliorate high glucose-induced endothelial dysfunction by suppressing the activation of the NLRP3 inflammasome, a key component of the inflammatory response. This leads to a reduction in the maturation of pro-inflammatory cytokines IL-1β and IL-18.
-
Anti-inflammatory and Anti-proliferative Effects : Preclinical studies in apoE-deficient mice have demonstrated that anagliptin can reduce monocyte/macrophage accumulation and smooth muscle cell proliferation in atherosclerotic lesions.[4]
-
Reduction of Oxidative Stress : In animal models, anagliptin has been shown to decrease superoxide (B77818) production and NADPH oxidase activity in femoral arteries.[4]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effect of Linagliptin on Vascular Function: A Randomized, Placebo-controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Anagliptin on Vascular Injury in the Femoral Artery of Type 2 Diabetic Rats [jstage.jst.go.jp]
- 5. Novel Therapeutics for Type 2 Diabetes Mellitus—A Look at the Past Decade and a Glimpse into the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trial to Assess the Influence of 4 Weeks' Treatment With Linagliptin as Compared to Glimepiride and Placebo on Endothelial Function in Patients With Type 2 Diabetes Using FMD (Flow-Mediated Vasodilation) | DecenTrialz [decentrialz.com]
- 7. Effects of anagliptin on the stress induced accelerated senescence of human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Effects of Antidiabetic Drugs on Endothelial Function in Patients With Type 2 Diabetes Mellitus: A Bayesian Network Meta-Analysis [frontiersin.org]
- 9. qscience.com [qscience.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Impact of DPP-4 Inhibition on Acute and Chronic Endothelial Function in Humans with Type 2 Diabetes on Background Metformin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of anagliptin as compared to linagliptin on metabolic parameters over 2 years of drug consumption: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
Anagliptin vs. Other DPP-4 Inhibitors: A Comparative Analysis of Anti-Inflammatory Efficacy
A deep dive into the clinical evidence and mechanistic pathways governing the anti-inflammatory effects of Anagliptin (B605506) compared to other Dipeptidyl Peptidase-4 (DPP-4) inhibitors.
Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic drugs, have garnered attention for their potential pleiotropic effects beyond glycemic control, including anti-inflammatory actions. This guide provides a comparative analysis of the efficacy of anagliptin versus other DPP-4 inhibitors on inflammatory markers, supported by clinical trial data and an exploration of the underlying molecular mechanisms.
Clinical Evidence: The REASON Trial Sub-Analysis
A key piece of clinical evidence comes from a sub-analysis of the Randomized Evaluation of Anagliptin vs Sitagliptin (B1680988) On Low-density lipoprotein-cholesterol in Diabetes (REASON) Trial.[1][2][3] This study directly compared the effects of anagliptin and sitagliptin on key inflammatory markers in patients with type 2 diabetes, dyslipidemia, and atherosclerotic vascular lesions.[1][2][3]
Quantitative Data Summary
The sub-analysis of the REASON Trial evaluated changes in high-sensitivity C-reactive protein (hs-CRP), white blood cells (WBC), and interleukin-6 (IL-6) over 52 weeks of treatment. The results indicated no statistically significant changes from baseline in these inflammatory markers for either the anagliptin or the sitagliptin treatment groups.[1][3][4][5] Furthermore, there were no significant differences in the changes of these markers between the two groups.[1][3][4][5]
| Inflammatory Marker | Anagliptin (200 mg/day) | Sitagliptin (50 mg/day) | p-value (between groups) |
| hs-CRP (mg/L), median [IQR] | |||
| Baseline | 0.65 [0.32-1.46] | 0.67 [0.32-1.50] | NS |
| Change at 52 weeks | -0.01 [-0.34-0.27] | 0.00 [-0.32-0.34] | NS |
| WBC (x10³/μL), mean ± SD | |||
| Baseline | 6.2 ± 1.6 | 6.3 ± 1.7 | NS |
| Change at 52 weeks | -0.1 ± 1.1 | 0.0 ± 1.2 | NS |
| IL-6 (pg/mL), median [IQR] | |||
| Baseline | 1.2 [0.8-1.9] | 1.2 [0.8-2.0] | NS |
| Change at 52 weeks | 0.0 [-0.4-0.4] | 0.0 [-0.4-0.5] | NS |
| NS: Not Significant. Data from the sub-analysis of the REASON Trial.[1][2][3][4][5] |
Experimental Protocols
The REASON Trial: Sub-Analysis of Inflammatory Markers
Objective: To compare the anti-inflammatory effects of anagliptin and sitagliptin in patients with type 2 diabetes.[1][2]
Study Design: A sub-analysis of a multicenter, prospective, randomized, open-label, parallel-group comparison trial (the REASON Trial).[1][2]
Participants: The study included 353 patients with type 2 diabetes, dyslipidemia, and atherosclerotic vascular lesions, who were randomized to receive either anagliptin or sitagliptin.[1][4] 177 patients received anagliptin 200 mg per day and 176 patients received sitagliptin 50 mg per day for 52 weeks.[1][4]
Methodology:
-
Drug Administration: Patients were administered either anagliptin (200 mg/day) or sitagliptin (50 mg/day).
-
Blood Sampling: Venous blood samples were collected at baseline and at 52 weeks of treatment.
-
Measurement of Inflammatory Markers:
-
High-sensitivity C-reactive protein (hs-CRP) was measured using a latex-enhanced nephelometric immunoassay.
-
White blood cell (WBC) count was determined using an automated hematology analyzer.
-
Interleukin-6 (IL-6) levels were measured using a chemiluminescent enzyme immunoassay.
-
-
Statistical Analysis: The changes in inflammatory markers from baseline to 52 weeks were compared between the two treatment groups.
Mechanistic Insights: Anagliptin's Anti-inflammatory Pathways
Beyond clinical trials, preclinical studies suggest that anagliptin possesses anti-inflammatory properties through the modulation of key signaling pathways.[6] The primary mechanisms identified are the inhibition of the nuclear factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome pathway.[6] DPP-4 itself is expressed on various immune cells and is involved in inflammatory responses.[6]
By inhibiting DPP-4, anagliptin not only enhances the action of incretin (B1656795) hormones like GLP-1 but may also exert direct anti-inflammatory effects.[6][7] In experimental models, anagliptin has been shown to suppress the activation of the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][8]
Caption: Anagliptin's inhibition of the NF-κB signaling pathway.
Experimental Workflow: Clinical Trial for Inflammatory Markers
The following diagram illustrates a typical workflow for a clinical trial investigating the effects of a drug on inflammatory markers, similar to the REASON trial sub-analysis.
Caption: A generalized workflow for a clinical trial on inflammatory markers.
Conclusion
While preclinical studies provide a mechanistic basis for the potential anti-inflammatory effects of anagliptin through pathways like NF-κB, the most direct clinical comparison to date, a sub-analysis of the REASON trial, did not demonstrate a significant difference in the effect on hs-CRP, WBC, and IL-6 between anagliptin and sitagliptin after 52 weeks of treatment.[1][3][4][5] It is important to note that other DPP-4 inhibitors have also been investigated for their anti-inflammatory properties, with some studies showing reductions in inflammatory markers, though results can vary depending on the specific inhibitor, patient population, and study design.[2][9] Therefore, while the class of DPP-4 inhibitors may have anti-inflammatory potential, the available head-to-head clinical data for anagliptin does not currently support a superior effect on the measured inflammatory markers compared to sitagliptin. Further research with other comparators and in different patient populations may be warranted to fully elucidate the comparative anti-inflammatory profile of anagliptin.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Anagliptin versus Sitagliptin on Inflammatory Markers: Sub-Analysis from the REASON Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Effect of Anagliptin versus Sitagliptin on Inflammatory Markers: Sub-Analysis from the REASON Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Anagliptin? [synapse.patsnap.com]
- 8. DPP-IV inhibitor anagliptin exerts anti-inflammatory effects on macrophages, adipocytes, and mouse livers by suppressing NF-κB activation. | Semantic Scholar [semanticscholar.org]
- 9. dovepress.com [dovepress.com]
Safety Operating Guide
Navigating the Disposal of Anagliptin Hydrochloride: A Guide for Laboratory Professionals
The proper disposal of anagliptin (B605506) hydrochloride, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a critical aspect of laboratory safety and environmental responsibility. While specific, detailed disposal protocols for anagliptin hydrochloride are not extensively published, a clear framework for its management can be established based on general principles of pharmaceutical and chemical waste disposal. This guide provides procedural steps and essential information for researchers, scientists, and drug development professionals to handle the disposal of this compound in a safe and compliant manner.
Regulatory Framework
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] State and local regulations may also apply and can be more stringent than federal laws.[1] A key EPA regulation, often referred to as Subpart P, sets forth management standards for hazardous waste pharmaceuticals at healthcare facilities and prohibits the sewering (flushing) of these substances.[2][3]
Anagliptin is classified as slightly hazardous to water. Therefore, large quantities or undiluted product should not be released into any water course, groundwater, or sewage system.[4] A Material Safety Data Sheet (MSDS) for anagliptin indicates that it is not classified as a hazardous substance or mixture for transport.[5] However, it is crucial to consult your institution's Environmental Health & Safety (EHS) department to determine if this compound is considered a hazardous waste at your facility.[4]
Disposal Procedures
The following steps outline a recommended procedure for the disposal of this compound, prioritizing safety and regulatory compliance.
Step 1: Waste Characterization and Segregation
First, determine if the this compound waste is classified as hazardous. This determination should be made in consultation with your institution's EHS department.[4]
-
Segregation: Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's protocols.[4] Proper segregation is fundamental to compliant disposal. Incompatible chemicals must be kept separate to avoid dangerous reactions.[6]
Step 2: Containerization and Labeling
-
Container Selection: Use appropriate, compatible containers for waste storage, with plastic being the preferred material.[7] Containers must be in good condition, leak-proof, and have a secure screw cap.[6][8] Acids and bases should not be stored in metal containers.[9]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" (if applicable) and the full chemical name of the contents.[7][9] Proper labeling is crucial for the safety of waste handling personnel.[7]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste are required to have designated Satellite Accumulation Areas (SAAs).[6]
-
Location: The SAA must be at or near the point of waste generation.[7]
-
Storage Limits: A maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste may be accumulated in an SAA.[7]
-
Container Management: Waste containers in the SAA must be kept closed except when adding or removing waste.[7] These areas should be inspected weekly for any signs of leakage.[6]
Step 4: Disposal Options
-
Preferred Method: Licensed Hazardous Waste Contractor/Reverse Distributors: The most environmentally sound method for disposing of pharmaceutical waste is through a licensed hazardous material disposal company or a reverse distributor.[4][10] These services typically use incineration to destroy the chemical compounds.[2] Contact your EHS department to arrange for a pickup.[7]
-
On-Site Deactivation (Last Resort): If a take-back program or licensed contractor is not available and the waste is confirmed to be non-hazardous, on-site deactivation may be considered, but must be in compliance with local regulations.[4] This method should be viewed as a last resort.[4]
-
Deactivation: Mix the this compound with an undesirable, inert substance such as cat litter, used coffee grounds, or dirt. Do not crush tablets or capsules.[4] This renders the drug unpalatable and discourages accidental ingestion or diversion.[4]
-
Containment: Place the mixture in a sealable container, like a plastic bag or an empty tub, to prevent leakage.[4]
-
Final Disposal: Dispose of the sealed container in a non-recyclable, opaque trash receptacle.[4]
-
Important Considerations:
-
Drain Disposal: The EPA has banned the sewering of hazardous waste pharmaceuticals.[2][3] Even for non-hazardous substances, only small quantities of highly water-soluble, low-toxicity chemicals with a moderate pH are typically permitted for drain disposal, and this should be verified with local regulations and your institution's EHS department.[6][11] Given that anagliptin is slightly hazardous to water, drain disposal is not recommended for anything other than potentially trace amounts in cleaning procedures, and only after institutional approval.[4]
-
Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including gloves, safety goggles, and a lab coat.[5][10]
-
Spill Management: In case of a spill, prevent further leakage and keep the product away from drains or water courses.[5] Absorb spills with an inert, liquid-binding material.[5]
Quantitative Data
Currently, there is no publicly available, specific quantitative data regarding disposal limits for this compound (e.g., permissible concentrations for drain disposal or specific quantity thresholds for different disposal methods). The general guidelines for laboratory chemical waste, such as the 55-gallon limit for SAAs, should be followed.[7]
Experimental Protocols
No specific experimental protocols for the degradation or deactivation of this compound for disposal purposes were identified in the available literature. The recommended on-site deactivation method is a general procedure for pharmaceutical waste and not based on specific experimental validation for anagliptin.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. dec.ny.gov [dec.ny.gov]
- 4. benchchem.com [benchchem.com]
- 5. abmole.com [abmole.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. acs.org [acs.org]
Essential Safety and Handling of Anagliptin Hydrochloride for Laboratory Professionals
Anagliptin hydrochloride, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, requires careful handling in a laboratory setting to ensure the safety of researchers and maintain the integrity of the compound.[1][2][3] This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, especially in powder form, adherence to the following PPE guidelines is crucial to prevent accidental exposure.
Summary of Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye/Face Protection | Safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[4] |
| Skin Protection | ||
| Hand Protection | Protective gloves (e.g., nitrile or neoprene, powder-free) | EU Directive 89/686/EEC and the standard EN 374[4][5] |
| Body Protection | Protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[6] | N/A |
| Respiratory Protection | N-95 or N-100 particle mask for handling powders. A chemical cartridge-type respirator may be required for large spills.[7] | OSHA Respiratory Standard[7] |
Note: While some safety data sheets for Anagliptin state that it is not classified as a hazardous substance or mixture, it is best practice to handle all chemical compounds with appropriate caution.[8]
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.
Handling and Storage
-
Engineering Controls: Ensure adequate ventilation in the work area. A safety shower and eye wash station should be readily accessible.[9]
-
Handling Procedures: Avoid breathing dust, vapors, or mist.[8] Do not smoke, drink, or eat in areas where the compound is handled.[6] Wash hands thoroughly after handling.
-
Storage: Store in a refrigerator at the recommended temperature to maintain stability.[2]
Accidental Release Measures
In the event of a spill, evacuate the area and ensure adequate ventilation.[8] Use appropriate PPE and prevent the powder or solution from entering drains or water courses.[8][9] Absorb spills with an inert material and dispose of it as hazardous waste.
Disposal Plan
Unused or expired this compound should be disposed of in accordance with federal, state, and local regulations.
-
Mixing: The medication should be mixed with an unpalatable substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.[10][11][12][13]
-
Containment: Place the mixture in a sealed container, such as a plastic bag, to prevent leakage.[10][11][12]
-
Disposal: The sealed container can then be thrown into the household trash.[10][12]
-
Packaging: Scratch out all personal information on the original packaging before disposing of it.[10][11][12][14]
Alternatively, utilize drug take-back programs or authorized collection sites if available.[11][12][13][14] Flushing the medication is not recommended unless specifically instructed to do so on the product label.[11][12][13]
Procedural Guidance
The following workflow diagram illustrates the key steps for safely handling this compound in a laboratory setting.
Caption: Logical workflow for handling this compound.
This comprehensive guide is intended to provide essential safety information for handling this compound. Always refer to the specific Safety Data Sheet (SDS) for the product you are using and adhere to your institution's safety protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anagliptin | 739366-20-2 [chemicalbook.com]
- 3. Anagliptin | C19H25N7O2 | CID 44513473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 8. abmole.com [abmole.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. advanceddiabetessupply.com [advanceddiabetessupply.com]
- 11. dea.gov [dea.gov]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. Medication Disposal | Harm Reduction [ihs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
